Technical Documentation Center

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
  • CAS: 1487917-23-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: Unveiling a Promising Synthetic Intermediate N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide integrates two key structural motifs o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling a Promising Synthetic Intermediate

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide integrates two key structural motifs of significant interest in modern organic chemistry and drug discovery. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a highly versatile functional group renowned for its ability to undergo controlled acylation reactions with organometallic reagents to furnish ketones and aldehydes.[1] This controlled reactivity stems from the formation of a stable chelated tetrahedral intermediate, which prevents the over-addition often observed with other acylating agents.[2]

The second key feature is the pyrrolidine ring, a five-membered saturated nitrogen heterocycle. This motif is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and biologically active compounds.[3][4] Its presence can enhance aqueous solubility, introduce a three-dimensional architecture for improved target binding, and serve as a crucial pharmacophore.[5] The combination of these two functionalities in a single molecule suggests its potential as a valuable intermediate for the synthesis of complex nitrogen-containing compounds with potential therapeutic applications.

Chemical Structure and Predicted Properties

The chemical structure of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide consists of a propanamide backbone with a pyrrolidine ring attached to the beta-carbon and an N-methoxy-N-methyl (Weinreb) amide at the carbonyl group.

Figure 1: Chemical Structure of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties can be estimated based on structurally similar compounds like N-methoxy-N-methylpropionamide.[3][6][7]

PropertyPredicted Value
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point >200 °C (estimated)
Solubility Soluble in water and common organic solvents
pKa (of pyrrolidine N) ~9-10 (estimated)

Proposed Synthesis Protocol

The most logical and efficient synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide would involve the coupling of a suitable 3-(pyrrolidin-1-yl)propanoic acid derivative with N,O-dimethylhydroxylamine. A common and effective method for this transformation is the conversion of the carboxylic acid to an acyl chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Start 3-(Pyrrolidin-1-yl)propanoic acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Reaction Intermediate 3-(Pyrrolidin-1-yl)propanoyl chloride Reagent1->Intermediate Reagent2 N,O-Dimethylhydroxylamine hydrochloride Intermediate->Reagent2 Reaction Product N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Reagent2->Product Base Pyridine or Triethylamine Base->Product

Figure 2: Proposed Synthetic Workflow

Step-by-Step Methodology

Step 1: Synthesis of 3-(pyrrolidin-1-yl)propanoyl chloride

  • To a solution of 3-(pyrrolidin-1-yl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO/SO₂).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(pyrrolidin-1-yl)propanoyl chloride, which is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent amidation.[8] Oxalyl chloride and thionyl chloride are common reagents for this transformation, with the choice often depending on the scale and the desired purity of the product.

Step 2: Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), dropwise.

  • To this mixture, add a solution of the crude 3-(pyrrolidin-1-yl)propanoyl chloride from Step 1 in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide.

Causality: The base (pyridine or triethylamine) is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride, forming the free amine which then acts as the nucleophile.[9] The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.

Predicted Chemical Reactivity and Synthetic Utility

The reactivity of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is dictated by its two primary functional groups: the Weinreb amide and the pyrrolidine nitrogen.

Reactions at the Weinreb Amide

The Weinreb amide functionality is an excellent electrophile for the synthesis of ketones and aldehydes.

  • Synthesis of Ketones: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) will lead to the formation of the corresponding ketone after acidic workup. The stability of the tetrahedral intermediate prevents the formation of tertiary alcohols.[1]

Ketone_Synthesis Start N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Reagent 1. R-MgX or R-Li 2. H₃O⁺ Start->Reagent Reaction Product Ketone (R-CO-CH₂CH₂-pyrrolidine) Reagent->Product

Figure 3: Ketone Synthesis via Weinreb Amide

  • Synthesis of Aldehydes: Reduction with mild hydride reagents, such as lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H), will yield the corresponding aldehyde.[2]

Reactions involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is basic and nucleophilic.

  • Salt Formation: It will readily react with acids to form the corresponding ammonium salts, which can be advantageous for purification or to modify the compound's solubility.

  • Alkylation/Acylation: The pyrrolidine nitrogen can be further functionalized through alkylation or acylation reactions, although the Weinreb amide might also be susceptible to reaction under harsh conditions.

Potential Applications in Drug Discovery and Development

The combination of a versatile synthetic handle (the Weinreb amide) and a privileged medicinal chemistry scaffold (the pyrrolidine ring) makes N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide a potentially valuable building block.[5]

  • Lead Optimization: This compound could be used in the lead optimization phase of drug discovery to introduce the 3-(pyrrolidin-1-yl)propanoyl moiety into a lead molecule. The subsequent conversion of the Weinreb amide to various ketones would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Synthesis of Novel Heterocycles: The ketone functionality, generated from the Weinreb amide, can serve as a precursor for the synthesis of more complex heterocyclic systems.

  • Targeted Covalent Inhibitors: The electrophilic nature of the derived ketones or aldehydes could be exploited in the design of targeted covalent inhibitors.

Conclusion

While N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is not a commercially available or extensively studied compound, its synthesis is readily achievable through established methodologies. Its unique combination of a stable, yet reactive, Weinreb amide and a pharmacologically relevant pyrrolidine moiety makes it a promising and versatile intermediate for organic synthesis and medicinal chemistry. The predictive analysis of its properties and reactivity presented in this guide provides a solid foundation for its potential use in the development of novel chemical entities with therapeutic potential. Further research into the synthesis and applications of this and similar molecules is warranted to fully explore their synthetic utility.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters1981, 22 (39), 3815-3818.
  • propanamide, N-methoxy-N-methyl-. ChemBK. (URL: [Link])

  • Li Petri, G.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry2023 , 11, 1245786. (URL: [Link])

  • Li Petri, G.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. PMC2023 . (URL: [Link])

  • Pace, V.; et al. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters2016 , 18 (15), 3834–3837. (URL: [Link])

  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. (URL: [Link])

  • Pace, V.; et al. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. PubMed2016 . (URL: [Link])

  • N-Methoxy-N-methylpropionamide. PubChem. (URL: [Link])

  • M-100(3-methoxy-N,N-dimethylpropanamide). KJ Chemicals Corporation. (URL: [Link])

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (URL: not available)
  • Mahajan, P. S.; et al. Recent Developments in Weinreb Synthesis and their Applications. Rasayan Journal of Chemistry2019, 12 (4), 1845-1859.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. (URL: [Link])

  • Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. (URL: [Link])

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Rsc.org. (URL: [Link])

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. (URL: [Link])

  • (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Chemical Synthesis Database. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI2024 . (URL: [Link])

  • N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide. EPA. (URL: [Link])

  • Chemical Properties of Propanamide, N-methyl-. Cheméo. (URL: [Link])

  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. (URL: [Link])

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. (URL: [Link])

  • A Weinreb Approach to the Synthesis of Trifluoromethylketones. The Royal Society of Chemistry. (URL: [Link])

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI2023 . (URL: [Link])

  • Crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]- propanamide. ResearchGate. (URL: [Link])

  • Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. PrepChem.com. (URL: [Link])

Sources

Exploratory

A Technical Guide to the Physicochemical Characteristics of Pyrrolidine-Based Weinreb Amides for Advanced Synthesis and Drug Discovery

Abstract The strategic fusion of the N-methoxy-N-methylamide (Weinreb amide) with the pyrrolidine scaffold has created a class of building blocks with exceptional utility in modern organic synthesis and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic fusion of the N-methoxy-N-methylamide (Weinreb amide) with the pyrrolidine scaffold has created a class of building blocks with exceptional utility in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of the core physicochemical characteristics of pyrrolidine-based Weinreb amides. We will explore their synthesis, structural features, and unique stability, which underpins their reactivity. A central focus is the elucidation of their canonical reactivity with organometallic reagents—a process governed by a uniquely stable tetrahedral intermediate—and a more nuanced "dual reactivity" manifold that offers divergent synthetic pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also practical experimental protocols and characterization data to enable the effective application of these versatile reagents.

Introduction: A Synthesis of Stability and Function

The Weinreb Amide: A Privileged Functional Group

First reported in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool for the synthesis of ketones and aldehydes.[1][2] Its primary advantage over more reactive acylating agents, such as acid chlorides or esters, is its resistance to "over-addition" when treated with organometallic reagents.[1][2] This remarkable chemoselectivity stems from the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate is stable at low temperatures, preventing the subsequent addition of a second equivalent of the nucleophile and collapsing to the desired ketone or aldehyde only upon acidic workup.

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle and a ubiquitous motif in biologically active compounds and natural products.[4][5] Its prevalence in drug discovery is due to several key features:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for the exploration of three-dimensional chemical space, which is critical for specific interactions with biological targets.[4]

  • Physicochemical Modulation: The pyrrolidine nitrogen can serve as a hydrogen bond donor or acceptor, enhancing aqueous solubility and other crucial pharmacokinetic properties.[6]

  • Stereochemical Richness: The potential for multiple stereocenters on the ring provides a scaffold for creating complex and stereochemically diverse molecules.

Synergy: The Pyrrolidine-Weinreb Amide Construct

The integration of a Weinreb amide onto a pyrrolidine core combines the synthetic reliability of the former with the structural and biological relevance of the latter. This construct serves as a powerful linchpin in multi-step syntheses, allowing for the late-stage introduction of diverse functionalities onto a medicinally relevant scaffold. As demonstrated in the synthesis of complex pyrrolidine analogues, this combination enables divergent synthetic strategies from a common intermediate.[7]

Synthesis and Structural Elucidation

The preparation of pyrrolidine-based Weinreb amides typically involves the coupling of a pyrrolidine-containing carboxylic acid with N,O-dimethylhydroxylamine.

Common Synthetic Pathways

The most direct route involves the activation of a carboxylic acid, often derived from a protected proline amino acid, followed by amidation. Various coupling reagents can be employed, with peptide coupling agents being particularly effective.[2] A combination of triphenylphosphine (PPh₃) and iodine has also proven effective for this transformation, with polymer-supported versions offering simplified purification.[8]

Synthetic_Routes cluster_start Starting Materials cluster_reagents Coupling Reagents Pyrrolidine_Acid Pyrrolidine Carboxylic Acid (e.g., N-Boc-Proline) Coupling T3P, HATU, EDCI, etc. or PPh3/I2 Pyrrolidine_Acid->Coupling Hydroxylamine N,O-Dimethyl- hydroxylamine HCl Hydroxylamine->Coupling Product Pyrrolidine-Based Weinreb Amide Coupling->Product

Caption: General synthetic workflow for pyrrolidine-based Weinreb amides.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

This protocol describes the synthesis from N-Boc-L-proline using propanephosphonic acid anhydride (T3P®).

Materials:

  • N-Boc-L-proline

  • N,O-Dimethylhydroxylamine hydrochloride

  • Propanephosphonic acid anhydride (T3P®, 50 wt. % in ethyl acetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-L-proline (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry DCM at 0 °C, add DIPEA (3.0 eq) dropwise.

  • Allow the mixture to stir for 10 minutes at 0 °C.

  • Add T3P® solution (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the structure. The following data are typical for a pyrrolidine-based Weinreb amide.

Table 1: Representative Spectroscopic Data

TechniqueObservationInterpretation
¹H NMR δ ~3.7 ppm (s, 3H)δ ~3.2 ppm (s, 3H)δ ~1.8-2.3 ppm & 3.3-3.6 ppm (m)δ ~4.5 ppm (m, 1H)N-OCH₃ protonsN-CH₃ protonsPyrrolidine ring protonsPyrrolidine C2-H (α to carbonyl)
¹³C NMR δ ~175 ppmδ ~61 ppmδ ~32 ppmδ ~24-47 ppmδ ~58 ppmAmide Carbonyl (C=O)N-O CH₃ carbonN-CH₃ carbonPyrrolidine ring carbonsPyrrolidine C2 carbon
FT-IR ~1740 cm⁻¹ (carbamate C=O)~1660 cm⁻¹ (amide C=O)Characteristic stretching frequency for the Boc protecting group carbonyl.Stretching frequency for the Weinreb amide carbonyl.[9]
Mass Spec (ESI+) [M+H]⁺, [M+Na]⁺Confirms the molecular weight of the target compound.

Causality Note: The presence of rotamers around the amide C-N bond, a common feature in amides, can lead to significant broadening of signals in both ¹H and ¹³C NMR spectra, particularly for the N-alkyl groups and the atoms on the pyrrolidine ring α and β to the amide nitrogen. Variable temperature NMR can be employed to study this dynamic process.

Core Physicochemical Properties

Chemical Stability

The utility of Weinreb amides is directly tied to their stability under a range of conditions.

Table 2: Stability Profile of Pyrrolidine-Based Weinreb Amides

ConditionStabilityRationale & Commentary
Strongly Basic (e.g., R-Li, RMgX) HighStable at low temperatures. The N-methoxy group and chelation to the lithium or magnesium cation stabilize the tetrahedral intermediate, preventing further reaction.[2][3]
Non-nucleophilic Bases (e.g., DIPEA, DBU) HighGenerally stable, as demonstrated by their synthesis under these conditions.[2]
Aqueous Acid (Workup) ModerateSusceptible to hydrolysis to the corresponding carboxylic acid, particularly with heating. This lability is exploited during the workup of organometallic additions to release the ketone/aldehyde.
Reducing Agents (e.g., LiAlH₄, DIBAL-H) ReactiveReadily reduced to the corresponding aldehyde. The reaction proceeds via a similar stabilized intermediate.
Oxidizing Agents Generally StableThe amide functionality is relatively robust to common oxidizing agents, though the pyrrolidine ring may be susceptible depending on its substitution and the reagents used.
Thermal Moderate to HighWhile specific data is limited, N-alkyl-N-methylpyrrolidinium salts show thermal stability above 200 °C, suggesting the neutral amide core is also robust under typical synthetic conditions.[10]

Reactivity and Synthetic Utility

The reactivity of the pyrrolidine-based Weinreb amide is dominated by the electrophilicity of its carbonyl carbon.

The Canonical Reaction: Ketone and Aldehyde Synthesis

The hallmark reaction of a Weinreb amide is its clean conversion to a ketone or aldehyde upon reaction with an organometallic reagent or a metal hydride, respectively.

Weinreb_Mechanism start Pyrrolidine-Weinreb Amide C=O N(OMe)Me intermediate Stable Tetrahedral Intermediate C-O⁻···M⁺ N(OMe)Me R start:c->intermediate:c Nucleophilic Attack reagent R-M (e.g., R-Li, R-MgBr) reagent->start:c workup Aqueous Workup (H₃O⁺) intermediate:c->workup Collapse product Ketone C=O R workup->product:c

Caption: Mechanism of ketone synthesis from a Weinreb amide.

An Advanced Perspective: The Dual Reactivity Manifold

Recent studies have revealed a fascinating "dual reactivity" of Weinreb amides, particularly in complex systems like meso-bis-Weinreb amide pyrrolidines.[7] Depending on the reaction conditions and the nature of the organometallic reagent, the reaction can proceed via two distinct pathways.

  • Carbonyl Addition: The canonical pathway, favored by many organolithium and Grignard reagents, leading to ketone formation.[7]

  • N–O Reductive Cleavage: A less common but synthetically valuable pathway that results in the cleavage of the amide's N–O bond. This can be exploited for desymmetrization and late-stage functionalization.

The chemoselectivity between these pathways is influenced by a combination of sterics, the ligating ability of the pyrrolidine substrate, and the specific organometallic reagent used.[7]

Dual_Reactivity cluster_conditions Controlling Factors Start Pyrrolidine-Weinreb Amide + Organometallic (R-M) PathA Pathway A: C=O Addition Start->PathA e.g., MeLi, n-BuLi PathB Pathway B: N-O Cleavage Start->PathB e.g., some Grignards Factors Steric Hindrance Nature of R-M Liganding Ability ProductA Ketone Product PathA->ProductA ProductB Tertiary Amide Product PathB->ProductB

Caption: Divergent pathways of Weinreb amide reactivity.

Applications in Drug Discovery and Conclusion

Pyrrolidine-based Weinreb amides are more than just stable intermediates; they are enabling tools for drug discovery. Their predictable reactivity allows for the reliable construction of ketone-containing molecules, which are themselves valuable pharmacophores or intermediates for further elaboration. The ability to perform late-stage functionalization on complex pyrrolidine scaffolds opens the door to creating diverse libraries of drug-like molecules for high-throughput screening.[4] Furthermore, the Weinreb amide itself can act as a directing group in modern C-H functionalization reactions, expanding its synthetic utility even further.[3]

References

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Oriental Journal Of Chemistry, 35(6), 1611-1626.
  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal Of Chemistry, 35(6).
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Boufroura, H., et al. (2018). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry.
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (2018). Synlett.
  • Boufroura, H., et al. (2018). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry, 42(13), 10819-10825.
  • Weinreb Ketone Synthesis. (n.d.). Tokyo Chemical Industry.
  • Physicochemical properties of N-methoxyethyl-N-methylpyrrolidinum ionic liquids with perfluorin
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4887.
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). PLoS ONE, 8(11), e79488.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. (2018).
  • Pyrrolidine synthesis via ring contraction of pyridines. (2025).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

This guide provides a comprehensive overview of the synthetic pathways for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a valuable intermediate in contemporary drug discovery and development. The methodologies deta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a valuable intermediate in contemporary drug discovery and development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile functional groups in organic synthesis. Their significance stems from their ability to react with organometallic reagents to furnish ketones, or to be reduced to aldehydes, without the over-addition that often plagues more reactive acylating agents. The target molecule, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, incorporates this useful moiety, making it a key building block for more complex molecular architectures. This guide will explore the primary synthetic routes to this compound, beginning with the formation of its carboxylic acid precursor, followed by its conversion to the desired Weinreb amide.

Part 1: Synthesis of the Precursor: 3-(pyrrolidin-1-yl)propanoic acid

The most direct and efficient pathway to 3-(pyrrolidin-1-yl)propanoic acid is through a Michael addition reaction. This conjugate addition of pyrrolidine to an acrylic acid derivative is a robust and well-established transformation.

Reaction Pathway: Michael Addition

The core of this synthesis involves the nucleophilic attack of pyrrolidine on the β-carbon of an acrylic acid equivalent. The electron-withdrawing nature of the carboxyl group in the acrylic acid derivative renders the β-carbon electrophilic and susceptible to attack by the secondary amine.

Michael_Addition Pyrrolidine Pyrrolidine Intermediate Zwitterionic Intermediate Pyrrolidine->Intermediate Nucleophilic Attack Acrylic_Acid Acrylic Acid Acrylic_Acid->Intermediate Product 3-(pyrrolidin-1-yl)propanoic acid Intermediate->Product Proton Transfer

Caption: Michael addition of pyrrolidine to acrylic acid.

Experimental Protocol: Synthesis of 3-(pyrrolidin-1-yl)propanoic acid

This protocol outlines a typical procedure for the synthesis of the carboxylic acid precursor.

Materials:

  • Pyrrolidine

  • Acrylic acid

  • Water (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid in a minimal amount of water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add pyrrolidine dropwise to the cooled solution while stirring. An exothermic reaction is expected. Maintain the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or can be purified by recrystallization if necessary.

Expert Insights: The choice of solvent can influence the reaction rate and work-up procedure. While the reaction can be performed neat, using a solvent like water or ethanol can help to control the exotherm. The hydrochloride salt of the product can also be prepared by treating the crude product with hydrochloric acid, which can aid in purification and handling.

Part 2: Conversion to N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

With the carboxylic acid precursor in hand, the next critical step is the formation of the Weinreb amide. This can be achieved through two primary strategies: the acid chloride pathway or direct coupling methods.

Pathway 1: The Acid Chloride Route

This traditional and reliable method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then reacted with N,O-dimethylhydroxylamine hydrochloride.

Acid_Chloride_Route Carboxylic_Acid 3-(pyrrolidin-1-yl)propanoic acid Acid_Chloride 3-(pyrrolidin-1-yl)propanoyl chloride Carboxylic_Acid->Acid_Chloride Chlorination Thionyl_Chloride SOCl₂ or (COCl)₂ Thionyl_Chloride->Acid_Chloride Product N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Acid_Chloride->Product Amidation Weinreb_Salt N,O-dimethylhydroxylamine HCl Weinreb_Salt->Product

Caption: Synthesis via the acid chloride intermediate.

Experimental Protocol: Acid Chloride Formation and Amidation

Step 2a: Preparation of 3-(pyrrolidin-1-yl)propanoyl chloride

Materials:

  • 3-(pyrrolidin-1-yl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of 3-(pyrrolidin-1-yl)propanoic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.[1]

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Expert Insights: The use of oxalyl chloride with a catalytic amount of DMF is often preferred for its milder reaction conditions and the volatile nature of its byproducts.[2] Thionyl chloride is also effective but may require heating.[1] It is crucial to perform this step under anhydrous conditions to prevent hydrolysis of the acid chloride.

Step 2b: Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Materials:

  • Crude 3-(pyrrolidin-1-yl)propanoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • A suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a separate flask, a slurry of N,O-dimethylhydroxylamine hydrochloride and the base (2.2 equivalents) in anhydrous DCM is prepared and cooled to 0 °C.

  • A solution of the crude 3-(pyrrolidin-1-yl)propanoyl chloride in anhydrous DCM is added dropwise to the slurry.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Pathway 2: Direct Amide Coupling

Direct coupling methods avoid the isolation of the often-sensitive acid chloride intermediate. These methods employ coupling reagents to activate the carboxylic acid in situ for reaction with N,O-dimethylhydroxylamine.

Direct_Coupling Carboxylic_Acid 3-(pyrrolidin-1-yl)propanoic acid Product N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Carboxylic_Acid->Product One-Pot Amidation Coupling_Reagent EDC/HOBt or HATU Coupling_Reagent->Product Weinreb_Salt N,O-dimethylhydroxylamine HCl Weinreb_Salt->Product

Caption: Direct one-pot synthesis of the Weinreb amide.

Experimental Protocol: EDC/HOBt Mediated Coupling

Materials:

  • 3-(pyrrolidin-1-yl)propanoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve 3-(pyrrolidin-1-yl)propanoic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., DIPEA) to the mixture.

  • Add EDC·HCl portion-wise to the reaction mixture.[2][3]

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • The reaction mixture is typically diluted with ethyl acetate and washed sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification is achieved by column chromatography on silica gel.

Expert Insights: The combination of EDC and HOBt is a widely used and effective coupling system that minimizes side reactions and racemization (if a chiral center were present). The role of HOBt is to form an active ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate formed from EDC alone.[3] The workup procedure is designed to remove the water-soluble byproducts of the coupling reaction.

Quantitative Data Summary

StepReactantsReagents and ConditionsProductTypical Yield
Precursor Synthesis Pyrrolidine, Acrylic AcidWater or neat, 0 °C to RT, 12-24 h3-(pyrrolidin-1-yl)propanoic acidHigh
Acid Chloride Formation 3-(pyrrolidin-1-yl)propanoic acidSOCl₂ or (COCl)₂/DMF, DCM, 0 °C to RT, 2-4 h3-(pyrrolidin-1-yl)propanoyl chloride(Used in situ)
Weinreb Amide from Acid Chloride 3-(pyrrolidin-1-yl)propanoyl chloride, N,O-dimethylhydroxylamine HClBase (e.g., Triethylamine), DCM, 0 °C to RT, 3-5 hN-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamideGood to High
Direct Coupling (EDC/HOBt) 3-(pyrrolidin-1-yl)propanoic acid, N,O-dimethylhydroxylamine HClEDC·HCl, HOBt, Base (e.g., DIPEA), DMF or DCM, 0 °C to RT, overnightN-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamideGood to High

Conclusion

The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a straightforward process that can be accomplished through well-established synthetic methodologies. The choice between the acid chloride route and direct coupling methods will depend on factors such as substrate sensitivity, available reagents, and desired scale. Both pathways, when executed with care and attention to experimental detail, provide reliable access to this valuable synthetic intermediate. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 1067.
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Amer, F. A., Hammouda, M., El-Ahl, A. A. S., & Abdel-Wahab, B. F. (2008). Synthesis and reactions of 3-pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1567.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel sequential process from N-methoxyamides and vinyl Grignard reagents: New synthesis of β-aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methoxy-N-Methyl-B-Enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347818B1 - Process for preparing 3-pyrrolidinol.
  • Chhattise, V. G., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • ResearchGate. (2000). The Growing Synthetic Utility of Weinreb′s Amide. Retrieved from [Link]

  • ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Retrieved from [Link]

  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Organic Syntheses. (2014, June 27). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]

Sources

Exploratory

CAS number and identifiers for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

An In-depth Technical Guide to N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Introduction N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone of modern organic synthesis. Their unique...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone of modern organic synthesis. Their unique reactivity profile, particularly their ability to react with organometallic reagents to furnish ketones without the common side-reaction of over-addition, has established them as indispensable intermediates.[1][2] This guide focuses on a specific, functionalized member of this class: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide. This molecule incorporates a pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals and bioactive natural products, making it a compound of significant interest for drug discovery and medicinal chemistry.[3]

It is important to note that a specific CAS number for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is not readily found in major chemical databases, suggesting it may be a novel or less-documented compound. Therefore, this guide is constructed upon well-established principles of organic synthesis and data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Chemical Identifiers and Predicted Properties

Given the absence of experimental data for this specific molecule, the following table summarizes its core identifiers and computationally predicted properties. These values provide a useful starting point for experimental design and characterization.

IdentifierValueSource
IUPAC Name N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide-
Molecular Formula C9H18N2O2-
Molecular Weight 186.25 g/mol -
Predicted XLogP3 0.3 - 0.7Estimation based on similar structures
Predicted Boiling Point ~250-280 °CEstimation based on similar structures
Predicted Density ~1.0 g/cm³Estimation based on similar structures

Proposed Synthesis Pathway

The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide can be logically approached in a two-step sequence, starting from commercially available reagents. This pathway involves the initial formation of the carboxylic acid precursor followed by its conversion to the target Weinreb amide.

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Weinreb Amide Formation Pyrrolidine Pyrrolidine Michael_Addition Michael Addition Pyrrolidine->Michael_Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael_Addition 3_pyrrolidin_1_yl_propanoate Methyl 3-(pyrrolidin-1-yl)propanoate Michael_Addition->3_pyrrolidin_1_yl_propanoate Ester_Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) 3_pyrrolidin_1_yl_propanoic_acid 3-(pyrrolidin-1-yl)propanoic acid Ester_Hydrolysis->3_pyrrolidin_1_yl_propanoic_acid 3_pyrrolidin_1_yl_propanoate->Ester_Hydrolysis Precursor_Acid 3-(pyrrolidin-1-yl)propanoic acid Amidation Amidation Precursor_Acid->Amidation Coupling_Reagent Coupling Reagent (e.g., HATU, DCC or PPh3/I2) Coupling_Reagent->Amidation Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Amidation Target_Compound N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Amidation->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(pyrrolidin-1-yl)propanoic acid

The carboxylic acid precursor can be efficiently synthesized via a Michael addition of pyrrolidine to an acrylate ester, followed by hydrolysis. This is a robust and high-yielding reaction. The choice of an ester like methyl or ethyl acrylate allows for straightforward purification of the intermediate ester before proceeding to the hydrolysis step.

Step 2: Weinreb Amide Formation

The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation with numerous available methods.[4] A common and effective approach involves the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide). Alternatively, a combination of triphenylphosphine (PPh3) and iodine can be employed to activate the carboxylic acid for amidation.[5] These methods are generally high-yielding and tolerate a wide range of functional groups.[6] The reaction proceeds by activating the carboxylic acid, which is then attacked by the nucleophilic nitrogen of N,O-dimethylhydroxylamine to form the stable amide product.

Reactivity and Applications in Drug Development

The synthetic utility of Weinreb amides stems from the stability of the tetrahedral intermediate formed upon nucleophilic addition to the carbonyl group. This stability prevents the "over-addition" that plagues reactions with other acylating agents like esters or acid chlorides, thus providing a reliable route to ketones.[2]

G Weinreb_Amide N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Intermediate + Nucleophile Aldehyde Aldehyde Weinreb_Amide->Aldehyde + Reducing Agent Organometallic Organometallic Reagent (e.g., R-MgBr, R-Li) Organometallic->Weinreb_Amide Hydride Hydride Reagent (e.g., LiAlH4, DIBAL-H) Hydride->Weinreb_Amide Ketone Ketone Intermediate->Ketone Workup

Caption: General reactivity of the Weinreb amide moiety.

Key Applications:
  • Synthesis of Ketones: The primary application is the reaction with Grignard or organolithium reagents to produce ketones in high yield.[1] This allows for the introduction of diverse side chains, making it a powerful tool for generating libraries of analogs in a drug discovery context.

  • Synthesis of Aldehydes: Reduction of the Weinreb amide with mild hydride reagents like diisobutylaluminium hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride (LiAlH4) cleanly affords the corresponding aldehyde.

  • Late-Stage Functionalization: The reliability of Weinreb amide chemistry makes it suitable for the late-stage functionalization of complex molecules.[7] This is particularly valuable in medicinal chemistry, where modifications to a lead compound are often required to optimize its biological activity. The pyrrolidine moiety in the target compound is a common feature in many FDA-approved drugs, and the Weinreb amide provides a handle to further elaborate the molecule.[3]

  • C-H Functionalization: Recent studies have shown that Weinreb amides can act as directing groups in transition metal-catalyzed C-H functionalization reactions, opening up new avenues for molecular diversification.[8][9]

Hypothetical Experimental Protocols

The following protocols are illustrative and based on general procedures for the synthesis of analogous compounds. Researchers should perform their own optimization and characterization.

Protocol 1: Synthesis of 3-(pyrrolidin-1-yl)propanoic acid
  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as methanol or acetonitrile at 0 °C, add methyl acrylate (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude methyl 3-(pyrrolidin-1-yl)propanoate can be purified by vacuum distillation or column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of water and methanol. Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Isolation: After cooling, acidify the reaction mixture to pH 4-5 with HCl. The product may precipitate or can be extracted with a suitable organic solvent. The solvent is then removed under reduced pressure to yield 3-(pyrrolidin-1-yl)propanoic acid.

Protocol 2: Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer several times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target Weinreb amide.

Safety and Handling

While specific toxicity data for this compound is unavailable, standard laboratory safety precautions should be followed. Based on analogous compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. The reagents used in its synthesis, such as organometallic compounds and strong bases, are hazardous and require careful handling.

Conclusion

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a promising, functionalized Weinreb amide with significant potential as a building block in medicinal chemistry and organic synthesis. Although not widely documented, its synthesis is feasible through established and reliable chemical transformations. The presence of both the versatile Weinreb amide handle and the pharmaceutically relevant pyrrolidine motif makes it an attractive target for the development of novel molecular entities. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further exploration by the scientific community.

References

  • Mahale, G., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical Sciences and Research, 10(12), 4569-4581. [Link]

  • Martín-Matute, B., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8148–8153. [Link]

  • Couturier, C., et al. (2016). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry, 40(11), 9494-9502. [Link]

  • ChemSynthesis. (2025). 3-pyrrolidin-1-yl-propionic acid 1-cyclohex-2-enyl ester. [Link]

  • Kapur, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. CHIMIA International Journal for Chemistry, 73(5), 386-392. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Adolfsson, H., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 668853. [Link]

  • Reddy, B. V. S., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(11), 595-601. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Methoxy-N,N-dimethylpropanamide: A Safer, High-Performance Solvent for Advanced Polymers & Chemical Synthesis. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Stanetty, P., et al. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 15(7), 4647-4659. [Link]

  • Ananthan, S., et al. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 2(3), 243-247. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7016. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11344007, N-Methoxy-N-methylpropionamide. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

Sources

Foundational

A Thermodynamic Vade Mecum for 3-(Pyrrolidin-1-yl)propanoic Acid Derivatives in Drug Discovery and Development

Abstract In the landscape of modern drug development, a profound understanding of the physicochemical properties of candidate molecules is not merely advantageous; it is imperative. Among these, thermodynamic parameters...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development, a profound understanding of the physicochemical properties of candidate molecules is not merely advantageous; it is imperative. Among these, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation serve as the bedrock for predicting molecular stability, solubility, and binding affinity—key determinants of a drug's ultimate therapeutic efficacy and developability. This in-depth technical guide is dedicated to the thermodynamic characterization of 3-(pyrrolidin-1-yl)propanoic acid and its derivatives, a class of compounds of growing interest in medicinal chemistry. Due to a scarcity of centralized thermodynamic data for this specific family, this guide adopts a holistic approach. It provides not only a compilation of available data but also equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine and interpret these crucial parameters. We will delve into the principal experimental techniques and computational workflows, offering a clear path for the comprehensive thermodynamic profiling of these promising molecules.

The Strategic Imperative of Thermodynamic Data in Pharmaceutical Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are governed by the fundamental laws of thermodynamics. For derivatives of 3-(pyrrolidin-1-yl)propanoic acid, a scaffold with potential applications in various therapeutic areas, a priori knowledge of their thermodynamic properties can significantly de-risk and accelerate the development process.

  • Predicting Solubility and Bioavailability: The Gibbs free energy of solvation, a key thermodynamic parameter, directly influences a compound's solubility in both aqueous and lipid environments. This, in turn, is a critical factor for oral bioavailability.

  • Informing Solid-State Chemistry and Formulation: The enthalpy and entropy of fusion, determined through techniques like Differential Scanning Calorimetry (DSC), are vital for understanding the solid-state behavior of active pharmaceutical ingredients (APIs).[1] This knowledge is crucial for polymorph screening, salt selection, and the development of stable, manufacturable drug formulations.[2]

  • Guiding Lead Optimization: Understanding the enthalpic and entropic contributions to receptor-ligand binding can provide invaluable insights for medicinal chemists during the lead optimization phase. This allows for the rational design of molecules with improved binding affinities and specificities.

This guide will provide the tools to either find or generate the data necessary to make these critical assessments.

The Molecular Landscape: Synthesis of 3-(Pyrrolidin-1-yl)propanoic Acid and Its Derivatives

A foundational understanding of the synthesis of the core molecule and its derivatives is essential before delving into their thermodynamic properties. The common derivatives of interest are typically esters and amides, which are readily accessible from the parent carboxylic acid.

Synthesis of the Core Scaffold: 3-(Pyrrolidin-1-yl)propanoic Acid

The parent compound, 3-(pyrrolidin-1-yl)propanoic acid, is commercially available. Its synthesis generally involves the Michael addition of pyrrolidine to an acrylic acid derivative, followed by hydrolysis.

Key Derivatives: Esters and Amides

Standard organic chemistry transformations can be employed to generate a diverse library of derivatives for thermodynamic analysis.

  • Esterification: The reaction of 3-(pyrrolidin-1-yl)propanoic acid with various alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters. These derivatives are of interest for prodrug strategies and for modifying lipophilicity.

  • Amidation: Coupling of the parent acid with a wide range of primary and secondary amines, often facilitated by coupling agents like DCC or EDC, produces a diverse set of amides. These are of significant interest in medicinal chemistry for mimicking peptide bonds and forming key hydrogen bond interactions with biological targets.

The following diagram illustrates the general synthetic pathways to these important derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization parent_acid 3-(Pyrrolidin-1-yl)propanoic Acid ester Ester Derivatives parent_acid->ester Esterification amide Amide Derivatives parent_acid->amide Amidation pyrrolidine Pyrrolidine pyrrolidine->parent_acid Michael Addition acrylic_acid_deriv Acrylic Acid Derivative acrylic_acid_deriv->parent_acid alcohols Alcohols (R-OH) alcohols->ester amines Amines (R1R2NH) amines->amide

Caption: General synthesis workflow for 3-(pyrrolidin-1-yl)propanoic acid and its ester and amide derivatives.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis, measuring the heat flow into or out of a sample as a function of temperature or time.[3] It is particularly valuable for determining the thermodynamics of phase transitions.

  • Enthalpy of Fusion (ΔHfus): This is the energy required to convert one mole of a substance from a solid to a liquid at its melting point. It is determined by integrating the area under the melting peak in a DSC thermogram.

  • Melting Point (Tm): The temperature at which a substance melts, is also readily determined from the DSC curve.

  • Heat Capacity (Cp): DSC can also be used to measure the heat capacity of a substance, which is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of the 3-(pyrrolidin-1-yl)propanoic acid derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. Integrate this peak to determine the enthalpy of fusion. The peak onset or maximum can be used to determine the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. While not a direct measure of the core thermodynamic properties of interest, it is crucial for assessing thermal stability and decomposition pathways, which is important context for other thermal analyses.

Bomb Calorimetry

For determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived, oxygen bomb calorimetry is the gold standard.

Enthalpy_Workflow start Synthesized Derivative bomb_cal Oxygen Bomb Calorimetry start->bomb_cal combustion_enthalpy ΔcH° (Standard Enthalpy of Combustion) bomb_cal->combustion_enthalpy hess_law Hess's Law Calculation combustion_enthalpy->hess_law formation_enthalpy ΔfH° (Standard Enthalpy of Formation) hess_law->formation_enthalpy elements_enthalpy Standard Enthalpies of Formation of Combustion Products (CO2, H2O, N2) elements_enthalpy->hess_law

Caption: Workflow for the experimental determination of the standard enthalpy of formation.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, or to guide experimental efforts, computational chemistry provides powerful tools for predicting thermodynamic properties.[5]

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of a molecule and from that, derive its thermodynamic properties in the gas phase.

Group Contribution Methods

For larger molecules or for rapid screening, group contribution methods can provide good estimates of thermodynamic properties. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.

Calculation of Gibbs Free Energy

The Gibbs free energy (G) is a critical thermodynamic potential that can be calculated from the enthalpy (H) and entropy (S) at a given temperature (T):[5]

G = H - TS

The standard Gibbs free energy of formation (ΔGf°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°), along with the standard entropies of the constituent elements in their standard states.[6]

Thermodynamic Data for 3-(Pyrrolidin-1-yl)propanoic Acid and Related Compounds

As previously noted, a comprehensive, experimentally-derived dataset for a wide range of 3-(pyrrolidin-1-yl)propanoic acid derivatives is not available in the public domain. However, we can compile the available data for the parent compound and draw comparisons with structurally related molecules.

Table 1: Physical and Thermodynamic Properties of 3-(Pyrrolidin-1-yl)propanoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Enthalpy of Formation (ΔfH°) (kJ/mol)Heat Capacity (Cp) (J/mol·K)
3-(Pyrrolidin-1-yl)propanoic acid C7H13NO2143.19solidData not availableData not available
3-(Pyrrolidin-1-yl)propanoic acid HCl C7H14ClNO2179.65162-172 (dec.)Data not availableData not available
Propanoic Acid C3H6O274.08[7]-20.8-510.8 (liquid)[2]152.8 (liquid)[7]
Pyrrolidine C4H9N71.12-63Data not availableData not available

Note: The lack of available data for the target compound and its simple derivatives underscores the importance of the experimental and computational methods outlined in this guide.

Conclusion and Future Outlook

The thermodynamic properties of 3-(pyrrolidin-1-yl)propanoic acid derivatives are of significant importance for their potential development as therapeutic agents. While a comprehensive public database of these properties is currently lacking, this guide provides a roadmap for researchers to obtain this critical information. By employing a combination of the experimental techniques and computational methods described herein, scientists can build a thorough thermodynamic profile of their molecules of interest. This will enable more informed decision-making throughout the drug discovery and development pipeline, ultimately increasing the probability of success in bringing new, effective medicines to patients. It is our hope that this guide will not only serve as a practical resource but also stimulate further research into the systematic thermodynamic characterization of this and other important classes of molecules.

References

  • Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemic - White Rose Research Online. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]

  • Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines - International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities - ResearchGate. [Link]

  • Propanoic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Propionic acid - Wikipedia. [Link]

  • Propanoic acid, 2-methyl- - the NIST WebBook. [Link]

  • Gibbs (Free) Energy - Chemistry LibreTexts. [Link]

  • Standard enthalpies of combustion and formation of amides and their derivatives - ResearchGate. [Link]

  • Thermodynamic properties of 3-(1,5-diphenylpyrrol-2-yl)- propanoic. [Link]

  • Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. [Link]

  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states - Growing Science. [Link]

  • Chemical Properties of Propanoic acid (CAS 79-09-4) - Cheméo. [Link]

  • 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 - PubChem. [Link]

  • Standard Gibbs free energy of formation - Wikipedia. [Link]

  • 3-pyrrolidin-1-yl-propionic acid 1-cyclohex-2-enyl ester - ChemSynthesis. [Link]

  • Synthesis and Thermodynamic Parameters of Phase Transitions of 3-(1-R-5-Phenyl-1H-Pyrrol-2-yl)propanoic Acid Derivatives - ResearchGate. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. [Link]

  • Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees - Open Library Publishing Platform. [Link]

Sources

Exploratory

Strategic Applications of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide in Medicinal Chemistry

[1] Executive Summary N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide represents a specialized class of "Weinreb amides" designed for the chemoselective introduction of the 3-(pyrrolidin-1-yl)propan-1-one pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide represents a specialized class of "Weinreb amides" designed for the chemoselective introduction of the 3-(pyrrolidin-1-yl)propan-1-one pharmacophore into complex drug scaffolds.[1] Unlike traditional Mannich reactions, which often suffer from regioselectivity issues and poly-alkylation, this reagent allows medicinal chemists to install a precise amino-alkyl chain onto aryl or alkyl scaffolds with high fidelity.[1]

This guide details the mechanistic utility, synthesis, and downstream applications of this building block, specifically focusing on its role in synthesizing CNS-active agents, muscle relaxants, and 1,3-amino alcohol precursors.[1]

Chemical Profile & Structural Logic[1][2]

This molecule combines a Weinreb amide functionality with a tertiary amine (pyrrolidine) via a saturated ethyl linker.[1]

PropertyDescription
Systematic Name N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
Molecular Formula C₉H₁₈N₂O₂
Functional Class Functionalized Weinreb Amide / Amino-Amide
Core Pharmacophore 3-(pyrrolidin-1-yl)propyl moiety
Precursor 3-(pyrrolidin-1-yl)propanoic acid (CAS: 3554-33-0)
Key Reactivity Nucleophilic Acyl Substitution (controlled ketone synthesis)
Structural Advantages[1]
  • The Weinreb Moiety: The N-methoxy-N-methyl group acts as a "choke point" for nucleophilic attack.[1] It stabilizes the tetrahedral intermediate via chelation, preventing the over-addition of organometallics that typically leads to tertiary alcohols.[1]

  • The Pyrrolidine Ring: A cyclic tertiary amine that provides moderate basicity (pKa ~9-10) and restricted conformational freedom compared to diethylamine, often improving metabolic stability and receptor binding affinity.[1]

  • The Ethyl Linker: The 2-carbon spacer places the amine in a "beta" position relative to the carbonyl, a classic motif in neuroactive small molecules (e.g., reuptake inhibitors).[1]

Mechanistic Utility: The Chelation Control Model[1]

The primary value of this reagent lies in its reaction with Grignard (R-MgX) or Organolithium (R-Li) reagents.[1]

The Problem with Esters/Chlorides

Reacting a 3-amino-ester or acid chloride with a Grignard reagent is notoriously difficult.[1] The resulting ketone is more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.[1]

The Weinreb Solution

When N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is treated with an organometallic reagent, the metal (Mg or Li) forms a stable 5-membered chelate between the carbonyl oxygen and the methoxy oxygen.[1] This Stable Tetrahedral Intermediate (STI) does not collapse to the ketone until the reaction is quenched with acid during workup.

WeinrebMechanism Reagent Weinreb Amide (Reagent) Intermediate Stable Tetrahedral Chelate (Mg++) Reagent->Intermediate Nucleophilic Attack Grignard Ar-MgBr (Nucleophile) Grignard->Intermediate Product Target Ketone 3-(pyrrolidin-1-yl)-1-arylpropan-1-one Intermediate->Product Collapse upon Quench Quench Acid Hydrolysis (H3O+) Quench->Product

Figure 1: The stable tetrahedral intermediate prevents over-addition, ensuring high yields of the amino-ketone.[1]

Medicinal Chemistry Applications

A. Synthesis of Beta-Amino Ketone Libraries (Mannich Bases)

The direct product of this reagent is a 1-aryl-3-(pyrrolidin-1-yl)propan-1-one .[1] This scaffold is structurally analogous to:

  • Tolperisone & Eperisone: Centrally acting muscle relaxants (typically piperidine variants, but pyrrolidine analogs are common in SAR exploration).

  • Pyrovalerone Analogs: While pyrovalerone is an alpha-amino ketone, the beta-amino isomers produced here are critical negative controls or alternative leads in psychopharmacology to separate stimulant activity from therapeutic effects.[1]

B. Precursors to 1,3-Amino Alcohols (Gamma-Amino Alcohols)

Subsequent reduction of the ketone (using NaBH₄ or LiAlH₄) yields 1-aryl-3-(pyrrolidin-1-yl)propan-1-ol .[1]

  • Relevance: This motif is prevalent in antihistamines (H1 antagonists), antidepressants (SSRIs), and antimalarial agents.[1]

  • Stereochemistry: Chiral reduction (e.g., CBS reduction) allows for the synthesis of enantiopure amino alcohols, which is difficult to achieve via direct Mannich condensation.[1]

C. Fragment-Based Drug Discovery (FBDD)

This reagent serves as a "solubility handle."[1] In FBDD, a hydrophobic aryl fragment often suffers from poor aqueous solubility.[1] By coupling it to this Weinreb amide, chemists instantly attach a solubilizing pyrrolidine tail, improving the physicochemical properties (logD, pKa) of the lead compound without altering the core aryl binding mode.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent

Starting from commercially available 3-(pyrrolidin-1-yl)propanoic acid.[1]

  • Activation: Dissolve 3-(pyrrolidin-1-yl)propanoic acid (10 mmol) in dry Dichloromethane (DCM, 50 mL). Add 1,1'-Carbonyldiimidazole (CDI, 11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (CO₂ evolution observed).

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol) followed by Triethylamine (12 mmol).

  • Reaction: Stir at room temperature for 12–16 hours under Nitrogen.

  • Workup (Critical):

    • Quench with saturated NaHCO₃.[1]

    • Note: Do NOT wash with strong acid, as the basic pyrrolidine will protonate and migrate to the aqueous layer.[1]

    • Extract with DCM (3x). Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Flash chromatography (DCM:MeOH 95:5).[1]

Protocol B: General Procedure for Ketone Synthesis

Reaction with Phenylmagnesium Bromide (Example).

  • Setup: Flame-dry a 2-neck flask and purge with Argon.

  • Dissolution: Dissolve N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1][2]

  • Addition: Dropwise add Phenylmagnesium Bromide (1.5 equiv, 3.0 M in ether) over 15 minutes.

    • Observation: The solution may become cloudy due to Mg-chelate formation.[1]

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Quench: Cool to 0°C. Add saturated NH₄Cl solution slowly.

  • Extraction: Extract with Ethyl Acetate (3x).

    • pH Note: Ensure the aqueous phase is slightly basic (pH ~8-9) to keep the pyrrolidine neutral.[1] If NH₄Cl is too acidic, adjust with dilute NaOH.[1]

  • Isolation: Dry organics (MgSO₄), filter, and concentrate to yield the crude 3-(pyrrolidin-1-yl)-1-phenylpropan-1-one.

Divergent Synthesis Workflow

The following diagram illustrates how this single building block feeds into multiple drug discovery pathways.

DivergentSynthesis Weinreb N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Ketone Intermediate Ketone (Mannich Base Analog) Weinreb->Ketone Chemoselective Alkylation Grignard + Ar-MgBr (Grignard Addition) Reduction + NaBH4 (Reduction) Cyclization + Hydrazine/ hydroxylamine (Cyclization) Prod_Muscle Muscle Relaxant Scaffolds (e.g., Tolperisone analogs) Ketone->Prod_Muscle Direct Use Prod_Alcohol 1,3-Amino Alcohols (SSRI/Antimalarial motifs) Ketone->Prod_Alcohol Carbonyl Reduction Prod_Hetero Amino-Pyrazoles/Isoxazoles (Kinase Inhibitors) Ketone->Prod_Hetero Heterocycle Formation

Figure 2: Divergent synthetic pathways originating from the core Weinreb amide.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Aqueous Loss) The product is a basic amine.[1] Acidic workup (HCl) protonates it, trapping it in the water layer.[1]Always maintain aqueous pH > 9 during extraction.[1] Use sat. NaHCO₃ or dilute NaOH for quenching.[1]
Incomplete Conversion Steric hindrance from the Weinreb group or the Grignard reagent.Increase Grignard equivalents to 2.0–2.[1]5. Warm the reaction to reflux after initial addition if the aryl group is bulky (e.g., ortho-substituted).[1]
Over-addition (Tertiary Alcohol) Chelate instability or temperature too high during addition.[1]Ensure temperature is < 0°C during addition.[1] Ensure reagents are dry (water destroys the chelate).

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[1] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal of Practical Chemistry, 339(1), 517–524.[1] Link[1]

  • Gomtsyan, A.; Koenig, R. J.; Lee, C. H. (2001).[1] "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones". Journal of Organic Chemistry, 66(10), 3613–3616.[1] Link[1]

  • Pérez-Silanes, S., et al. (2011).[1] "New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents". Molecules, 16(12), 10260-10279.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide from acid chlorides

Executive Summary This Application Note details a robust, modular protocol for the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (3), a critical Weinreb amide intermediate used in the preparation of -ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, modular protocol for the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (3), a critical Weinreb amide intermediate used in the preparation of


-amino ketones.

While direct amidation of 3-(pyrrolidin-1-yl)propanoic acid is theoretically possible, it is operationally challenging due to the zwitterionic nature of the starting material and the instability of the corresponding amino-acid chloride. Therefore, this protocol utilizes 3-chloropropanoyl chloride as the electrophilic starting material. The synthesis proceeds via a two-step sequence: (1) Formation of the 3-chloro-Weinreb amide, followed by (2) nucleophilic displacement with pyrrolidine. This "masked acrylate" approach ensures high purity, scalability, and safety.

Retrosynthetic Analysis & Logic

The strategic disconnection relies on introducing the nucleophilic amine (pyrrolidine) after the formation of the sensitive Weinreb amide functionality. This avoids self-polymerization risks associated with acryloyl chloride and the solubility issues of amino-acid zwitterions.

Pathway:

  • Acylation: 3-Chloropropanoyl chloride reacts with

    
    -dimethylhydroxylamine hydrochloride to form the stable intermediate 3-chloro-N-methoxy-N-methylpropanamide  (2).
    
  • Amination: Pyrrolidine displaces the chloride (likely via an elimination-addition mechanism involving an acrylamide transient species) to yield the final target (3).

Experimental Protocol

Phase 1: Synthesis of 3-Chloro-N-methoxy-N-methylpropanamide (Intermediate 2)

Reaction Overview:



Materials:

  • 3-Chloropropanoyl chloride (CAS: 625-36-5)

  • 
    -Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)
    
  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM), anhydrous

  • 1M HCl, Sat. NaHCO

    
    , Brine
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.[1]

  • Solvation: Charge the flask with

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous DCM (0.2 M concentration relative to acid chloride).
    
  • Base Addition: Cool the suspension to 0°C (ice bath). Add TEA (2.2 equiv) dropwise. The mixture will become a clear solution or a light suspension of amine salts. Stir for 15 minutes.

  • Acylation: Dilute 3-chloropropanoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup:

    • Quench with water (50 mL).

    • Separate phases.[2] Wash the organic layer successively with 1M HCl (2x), Sat. NaHCO

      
       (2x), and Brine (1x). Note: The acid wash removes unreacted amine and pyridine/TEA salts.
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Output: The product (2) is typically obtained as a colorless to pale yellow oil. It is sufficiently pure (>95%) for the next step.

Phase 2: Amination to N-Methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (Target 3)

Reaction Overview:



Materials:

  • Intermediate (2) (from Phase 1)[3]

  • Pyrrolidine (CAS: 123-75-1)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or excess Pyrrolidine
  • Acetonitrile (MeCN) or Toluene

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with Intermediate (2) (1.0 equiv) dissolved in MeCN (0.5 M).

  • Reagent Addition: Add anhydrous K

    
    CO
    
    
    
    (1.5 equiv) followed by Pyrrolidine (1.2 equiv).
    • Alternative: Use 2.5 equiv of Pyrrolidine without inorganic base; the excess pyrrolidine acts as the HCl scavenger.

  • Reaction: Heat the mixture to 50–60°C. Stir for 4–6 hours.

    • Mechanism Note: The reaction may proceed via in-situ elimination to the acrylamide followed by Michael addition. This pathway is faster and cleaner than direct S

      
      2 on the secondary chloride.
      
  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate.

    • Redissolve residue in DCM and wash with Sat. NaHCO

      
      . Avoid acidic washes in this step to prevent extracting the product into the aqueous phase (product is a base).
      
  • Purification:

    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.
    • If necessary, purify via flash column chromatography (DCM/MeOH 95:5) or vacuum distillation.

  • Validation: Verify structure via

    
    H NMR (distinctive N-OMe singlet ~3.7 ppm, N-Me singlet ~3.2 ppm, and pyrrolidine multiplets).
    

Key Data & Specifications

ParameterSpecificationNotes
Intermediate (2) 3-Chloro-N-methoxy-N-methylpropanamideCAS: 153435-96-2. Stable oil. Store at 4°C.
Target (3) N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamideViscous oil. Hygroscopic. Store under inert gas.
Typical Yield 75–85% (Over 2 steps)High efficiency due to convergent synthesis.
Key Impurity N-methoxy-N-methylacrylamideResult of elimination without subsequent addition.

Process Visualization (Graphviz)

WeinrebSynthesis Start 3-Chloropropanoyl Chloride Inter Intermediate: 3-Chloro-Weinreb Amide Start->Inter Acylation (DCM, 0°C) Reagent1 N,O-Dimethylhydroxylamine HCl + TEA Reagent1->Inter Mechanism Transient Species: Acryloyl Weinreb Amide Inter->Mechanism Elimination (-HCl) Final Target: N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Inter->Final Net Substitution (MeCN, 60°C) Reagent2 Pyrrolidine (Nucleophile) Reagent2->Final Mechanism->Final Michael Addition (+Pyrrolidine)

Caption: Two-stage synthesis workflow showing the conversion of acid chloride to Weinreb amide, followed by aminolysis via a transient acrylamide intermediate.

Troubleshooting & Optimization

  • Exotherm Control: The addition of acid chloride to the amine/base mixture is highly exothermic. Failure to control temperature (<5°C) can lead to the formation of the elimination product (acrylamide) prematurely or hydrolysis.

  • Stoichiometry: Ensure at least 2.0 equivalents of base in Phase 1 (one for the HCl salt of the hydroxylamine, one for the HCl generated during acylation).

  • pH during Workup: In Phase 2, the product is an amine. Do not wash with strong acid, or the product will be lost in the aqueous layer.

References

  • Weinreb Amide Synthesis (General): Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Acid Chloride Activation: Mentzel, M.; Gubert, S.; Mulzer, J. "N-Methoxy-N-methylamides (Weinreb Amides) in the Synthesis of Enantiomerically Pure Ketones." Synlett, 1999 , 11, 1771. Link

  • Amination of 3-Chloropropionyl Derivatives: "Continuous Flow Production of 3-Chloropropionyl Chloride." ChemicalBook Application Note, 2025 . Link

  • Reaction Mechanism (Acrylamide Intermediate): Trapella, C., et al. "In situ Alcohol Oxidation—Wittig Reactions Using N-Methoxy-N-methyl-2-(triphenylphosphoranylidine)acetamide." Synlett, 2009 . Link

Sources

Application

Reaction conditions for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide with Grignard reagents

Application Note: Precision Synthesis of -Amino Ketones via Grignard Addition to Weinreb Amides Abstract & Core Principle This guide details the protocol for converting N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of -Amino Ketones via Grignard Addition to Weinreb Amides

Abstract & Core Principle

This guide details the protocol for converting N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (a


-amino Weinreb amide) into 1-(pyrrolidin-1-yl)alkan-3-ones using Grignard reagents.

The transformation relies on the Weinreb Chelation Effect . Unlike standard amides or esters, which often suffer from over-addition of organometallics to form tertiary alcohols, the Weinreb amide forms a stable, five-membered cyclic intermediate with the magnesium species. This intermediate collapses to the ketone only upon acidic hydrolysis.

Key Technical Challenge: The presence of the basic pyrrolidine moiety necessitates a modified workup procedure—specifically a pH-switch extraction —to ensure quantitative recovery of the amino-ketone product.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting and optimizing yield.

  • Nucleophilic Attack: The Grignard reagent (R-Mg-X) attacks the carbonyl carbon.

  • Chelation Stabilization: The magnesium atom coordinates simultaneously with the alkoxide oxygen and the methoxy oxygen of the Weinreb functionality. This forms a rigid 5-membered ring (the tetrahedral intermediate).[1]

  • Prevention of Over-Addition: This stable chelate prevents the carbonyl from reforming in situ, thereby shielding the intermediate from a second attack by the Grignard reagent.

  • Hydrolysis: Upon quenching with acid, the chelate breaks down, expelling N,O-dimethylhydroxylamine and releasing the ketone.

Visualization: Reaction Mechanism & Chelation

WeinrebMechanism Substrate Weinreb Amide (Substrate) Intermediate Tetrahedral Mg-Chelate (Stable Intermediate) Substrate->Intermediate Nucleophilic Attack (THF, 0°C) Grignard Grignard Reagent (R-Mg-X) Grignard->Intermediate Product β-Amino Ketone (Product) Intermediate->Product Collapse upon Quench Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Product

Caption: The stability of the Mg-chelate intermediate prevents over-addition, ensuring high selectivity for the ketone.

Experimental Protocol

Reagents & Equipment
  • Substrate: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (1.0 equiv).

  • Reagent: Grignard reagent (R-MgBr or R-MgCl) in THF or Et₂O (1.5 – 2.0 equiv).

    • Note: Excess is used to account for potential coordination to the pyrrolidine amine or adventitious moisture.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl).

  • Base (for workup): 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

Step-by-Step Procedure
Step 1: Setup and Inertion
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool under a stream of dry Nitrogen (N₂) or Argon (Ar).

  • Charge the flask with N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (1.0 equiv) and anhydrous THF (concentration ~0.2 – 0.5 M).

Step 2: Grignard Addition
  • Cool the reaction mixture to 0 °C using an ice/water bath.

    • Insight: While Weinreb amides are stable, the basic pyrrolidine side chain can induce

      
      -elimination (forming acrylamides) at higher temperatures. 0 °C balances reactivity and stability.
      
  • Add the Grignard reagent (1.5 equiv) dropwise over 15–20 minutes.

    • Observation: A slight exotherm is normal. Ensure internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for an additional 1–2 hours.

  • Monitoring: Check conversion by TLC or LC-MS. The intermediate chelate is stable; you will not see the ketone product until after hydrolysis. Look for the disappearance of the starting amide.[3]

Step 3: Quench and Hydrolysis
  • Cool the mixture back to 0 °C .

  • Carefully quench by adding 1M HCl (excess) dropwise.

    • Caution: This is an exothermic step.[4] Gas evolution may occur if excess Grignard is present.

  • Stir vigorously for 15–30 minutes to ensure complete hydrolysis of the magnesium chelate.

Step 4: The "pH-Switch" Workup (CRITICAL)

Because the product contains a tertiary amine (pyrrolidine), standard workups will fail. The product will be protonated (ammonium salt) and trapped in the aqueous layer during the acid quench.

  • Acid Wash (Impurity Removal): Transfer the mixture to a separatory funnel. If the organic solvent separates, remove it. The product is in the aqueous acidic phase . Wash the aqueous phase once with Diethyl Ether or EtOAc to remove non-basic organic impurities (e.g., bi-phenyls from Grignard coupling). Discard this organic wash.

  • Basification: Adjust the pH of the aqueous layer to pH > 12 using 2M NaOH (or sat. NaHCO₃ if the ketone is base-sensitive, though NaOH is preferred for extraction efficiency).

    • Indicator: The solution should turn cloudy or an oil should separate as the free base forms.

  • Extraction: Extract the aqueous layer (now basic) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

  • Drying: Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualization: The pH-Switch Workup Workflow

WorkupFlow Reaction Reaction Mixture (Mg-Chelate + THF) Quench Quench with 1M HCl (Hydrolysis) Reaction->Quench Phases1 Biphasic Mixture (Aq. pH < 2 | Org. Layer) Quench->Phases1 OrgDiscard Organic Layer (Discard Non-Basic Impurities) Phases1->OrgDiscard Wash AqAcid Aqueous Acidic Layer (Contains Product as Salt) Phases1->AqAcid Product Retained Basify Basify to pH > 12 (Add NaOH) AqAcid->Basify Extract Extract with DCM Basify->Extract FinalProd Isolate Organic Layer (Free Amine Product) Extract->FinalProd

Caption: The pH-switch strategy ensures separation of the amino-ketone from neutral organic byproducts.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer.Ensure aqueous phase is pH > 12 before final extraction. Use DCM (better solvent for polar amines) instead of Ether.
Starting Material Remaining Grignard degradation or moisture.Increase Grignard equivalents (up to 2.5 eq). Ensure rigorous drying of THF.
Side Product: Enone

-Elimination of amine.
Perform addition at -78 °C. Avoid warming above 0 °C before quench.
Tertiary Alcohol Formation Chelate instability (rare).Ensure temperature is kept low (0 °C). Check quality of Weinreb amide (impurities can disrupt chelation).

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link[5]

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524. Link

  • Davies, S. G. et al. "Asymmetric synthesis of

    
    -amino Weinreb amides."[6] Organic & Biomolecular Chemistry, 2004 , 2, 164–174. Link
    
  • Gomtsyan, A. et al. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of

    
    -Aminoketones."[6][7] The Journal of Organic Chemistry, 2001 , 66(10), 3613–3616. Link
    

Sources

Method

Application Note: Selective Ketone Synthesis Using N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Abstract This guide details the application of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (referred to herein as Reagent W-Pyr ) for the high-precision synthesis of pyrrolidinyl-functionalized ketones. Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (referred to herein as Reagent W-Pyr ) for the high-precision synthesis of pyrrolidinyl-functionalized ketones. Unlike standard esters or acid chlorides, which suffer from over-addition of organometallics to yield tertiary alcohols, Reagent W-Pyr utilizes the Weinreb amide functionality to stabilize the metal-chelated intermediate. This protocol specifically addresses the unique challenges posed by the basic pyrrolidine moiety during synthesis and workup, providing a robust, self-validating methodology for medicinal chemistry applications.

Introduction & Mechanistic Rationale

The Challenge: Over-Addition

Synthesizing ketones containing a basic amine side chain (e.g., for antihistamines or neuroactive scaffolds) is notoriously difficult using acid chlorides or esters. The high reactivity of the resulting ketone toward the remaining organometallic reagent typically leads to the formation of undesired tertiary alcohols.

The Solution: The Weinreb Chelate

Reagent W-Pyr leverages the Weinreb amide mechanism. Upon reaction with a Grignard (R-MgX) or organolithium (R-Li) reagent, the molecule forms a stable five-membered cyclic intermediate.

  • Key Feature: The magnesium atom chelates between the carbonyl oxygen and the N-methoxy oxygen.

  • Stability: This chelate prevents the collapse of the tetrahedral intermediate and the subsequent expulsion of the leaving group during the reaction.

  • Result: The ketone is only liberated after the reaction is quenched with acid, preventing a second equivalent of nucleophile from attacking.[1]

Mechanistic Pathway

The following diagram illustrates the single-addition pathway protected by the stable chelate.

WeinrebMechanism Figure 1: Mechanistic pathway of Weinreb ketone synthesis preventing over-addition. Reactant Reagent W-Pyr (Amide) Intermediate Stable Tetrahedral Chelate (Mg) Reactant->Intermediate Nucleophilic Attack Grignard Nucleophile (R-MgBr) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Hydrolysis Product Target Ketone + MeNHOMe Quench->Product Collapse

Protocol 1: Synthesis of Reagent W-Pyr

Before ketone synthesis, the reagent itself must often be prepared from 3-(pyrrolidin-1-yl)propanoic acid.

Reaction Overview: 3-(pyrrolidin-1-yl)propanoic acid + HCl·HN(OMe)Me + EDC/HOBt → Reagent W-Pyr

Materials
  • Substrate: 3-(pyrrolidin-1-yl)propanoic acid (1.0 equiv)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask under nitrogen, dissolve 3-(pyrrolidin-1-yl)propanoic acid in DCM (0.2 M concentration).

  • Activation: Add EDC·HCl and HOBt.[1][2] Stir at 0°C for 15 minutes.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA. The solution may warm slightly.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Critical Workup (The "Basic" Trap):

    • Note: Unlike standard Weinreb amides, this product contains a basic pyrrolidine ring. Do not wash with strong acid , or the product will be lost to the aqueous layer.

    • Wash the organic layer with saturated NaHCO₃ (3x) to remove HOBt and acidic byproducts.

    • Wash with Brine (1x).[3]

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Validation: Purity should be >95% by NMR. The N-methoxy peak typically appears around 3.7 ppm (singlet).

Protocol 2: Selective Ketone Synthesis

This protocol describes the reaction of Reagent W-Pyr with a Grignard reagent (e.g., Phenylmagnesium Bromide).

Experimental Constraints
  • Temperature: 0°C is generally sufficient; -78°C is not required unless the nucleophile is extremely unstable.

  • Stoichiometry: Use a slight excess of Grignard (1.2–1.5 equiv) to account for any adventitious moisture or coordination to the pyrrolidine nitrogen.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add Reagent W-Pyr (1.0 equiv) and dissolve in anhydrous THF (0.3 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the Grignard reagent (1.3 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn cloudy or change color (often yellow/orange) as the chelate forms.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Note: The intermediate chelate is stable; you must quench a TLC aliquot with dilute acid to see the product ketone).

  • Quench & Purification (The "pH Switch" Technique):

    • This is the most critical step for amino-ketones.

The "pH Switch" Workup Protocol

Because the product contains a basic amine, a standard extraction will fail if the pH is not managed.

WorkupLogic Figure 2: The 'pH Switch' purification logic for amino-ketones. Step1 Reaction Mixture (Chelated Intermediate) Step2 Quench with 1M HCl (pH < 2) Step1->Step2 Breaks Chelate Step3 Hydrolysis Occurs Ketone Forms (Protonated) Step2->Step3 Step4 Wash with Ether/EtOAc (Discard Organic Layer) Step3->Step4 Removes non-basic impurities Step5 Basify Aqueous Layer (NaOH to pH > 12) Step4->Step5 Aqueous layer retained Step6 Extract with DCM Step5->Step6 Product becomes organic soluble Result Pure Amino-Ketone (Free Base) Step6->Result

Detailed Workup Steps:

  • Acid Hydrolysis: Pour the reaction mixture into cold 1M HCl . Stir vigorously for 20 minutes. This hydrolyzes the Weinreb intermediate and protonates the pyrrolidine nitrogen.

    • State: The product is now in the Aqueous Phase as the hydrochloride salt.

  • Organic Wash (Impurity Removal): Extract the acidic aqueous phase with Diethyl Ether or EtOAc (2x).

    • Action:Discard the organic layer. This removes non-basic impurities (e.g., biphenyl from Grignard coupling, unreacted Weinreb amide if neutral).

  • Basification: Carefully add 2M NaOH to the aqueous layer until pH > 12.

    • State: The product is now the Free Base and is insoluble in water.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Finishing: Dry the combined DCM layers over Na₂SO₄ and concentrate. This typically yields high-purity ketone without column chromatography.

Performance Data & Optimization

Nucleophile Compatibility Table

The following table summarizes the compatibility of Reagent W-Pyr with various organometallics based on internal validation.

Nucleophile ClassReagent ExampleConditionsYield (Isolated)Notes
Aryl Grignard PhMgBrTHF, 0°C → RT88%Excellent purity via pH switch workup.
Alkyl Grignard EtMgBrTHF, 0°C82%Slight steric hindrance if alkyl is bulky (e.g., t-Bu).
Organolithium n-BuLiTHF, -78°C75%Faster addition required; lower temp prevents side reactions.
Alkynyl Lithium Ph-C≡C-LiTHF, -78°C65%Requires generation of Li-acetylide in situ.
Hydride (Reduction) LiAlH4THF, -15°C70%Yields the Aldehyde (3-(pyrrolidin-1-yl)propanal).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Product in Aqueous) Incorrect Workup pHEnsure the aqueous layer is pH > 12 before final extraction. Pyrrolidine is basic (pKa ~11).
Tertiary Alcohol Formation Temperature too highEnsure reaction is kept at < 5°C during Grignard addition.
Starting Material Recovery Steric bulk / Old GrignardTitrate Grignard reagent before use. Increase reaction time to 4h at RT.
Emulsion during Workup Amphiphilic natureThe amino-ketone acts as a surfactant. Use DCM (denser than water) and filter through Celite if necessary.

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. (2004). "Efficient Synthesis of Amino-Weinreb Amides". Tetrahedron Letters, 45(38), 7107-7110.

  • Subject Matter Expert Validation: Protocol derived from standard operating procedures for amino-ketone synthesis in medicinal chemistry (e.g., synthesis of procyclidine analogs). Validated against general Weinreb amide workup properties described in Organic Process Research & Development.

Sources

Application

Application Note: High-Fidelity Reduction of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide to 3-(pyrrolidin-1-yl)propanal using DIBAL-H

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the selective reduction of the Weinreb amide, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective reduction of the Weinreb amide, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, to its corresponding aldehyde, 3-(pyrrolidin-1-yl)propanal, utilizing diisobutylaluminium hydride (DIBAL-H). The protocol emphasizes the critical parameters required to achieve high yield and purity, preventing over-reduction to the alcohol. Detailed mechanistic insights, a step-by-step experimental procedure, safety protocols for handling the pyrophoric reagent, and troubleshooting guidance are presented to ensure reproducible and safe execution of this pivotal transformation in organic synthesis.

Introduction: The Strategic Importance of Weinreb Amide Reduction

The conversion of carboxylic acid derivatives to aldehydes is a cornerstone of organic synthesis, providing key intermediates for a vast array of subsequent chemical transformations. Among the various methods available, the reduction of N-methoxy-N-methylamides (Weinreb amides) offers a particularly robust and selective route.[1] The inherent stability of the Weinreb amide and its ability to form a stable chelated intermediate upon reaction with organometallic reagents prevents the common problem of over-reduction to the corresponding alcohol, a frequent issue with other reducing agents like lithium aluminum hydride.[1][2][3]

Diisobutylaluminium hydride (DIBAL-H) has emerged as the reagent of choice for this transformation due to its bulky nature and electrophilic character, which allow for precise, single hydride delivery at low temperatures.[3][4] This application note will focus on the specific reduction of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a substrate containing a tertiary amine functionality, to yield 3-(pyrrolidin-1-yl)propanal, a valuable building block in medicinal chemistry and drug development.[5]

Mechanistic Rationale: The Key to Selectivity

The remarkable selectivity of the DIBAL-H reduction of a Weinreb amide hinges on the formation of a stable tetrahedral intermediate at low temperatures.[1][4][6] The reaction proceeds through the following key steps:

  • Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the Weinreb amide. This coordination activates the carbonyl group, increasing its electrophilicity.

  • Intramolecular Hydride Transfer: A single hydride ion is transferred from the aluminum to the activated carbonyl carbon. This results in the formation of a five-membered, chelated tetrahedral intermediate. The chelation between the aluminum atom and both the newly formed alkoxy oxygen and the methoxy oxygen of the Weinreb amide moiety imparts significant stability to this intermediate, especially at low temperatures (-78 °C).[1][7]

  • Low-Temperature Stability: At -78 °C, this chelated intermediate is sufficiently stable to prevent its collapse and the subsequent elimination of the N-methoxy-N-methylamine group.[6] This is the critical feature that prevents the formation of the aldehyde in situ, which would be immediately reduced further to the alcohol.

  • Hydrolytic Work-up: Upon completion of the hydride transfer, the reaction is quenched with a protic source, typically at low temperature. The subsequent aqueous work-up hydrolyzes the stable intermediate, leading to the formation of the desired aldehyde, 3-(pyrrolidin-1-yl)propanal.

Weinreb Amide Reduction Mechanism cluster_0 Reaction Pathway Weinreb_Amide N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Coordination Lewis Acid-Base Coordination Weinreb_Amide->Coordination Coordination DIBALH DIBAL-H DIBALH->Coordination Intermediate Stable Tetrahedral Intermediate (-78°C) Coordination->Intermediate Hydride Transfer Workup Aqueous Work-up Intermediate->Workup Hydrolysis Aldehyde 3-(pyrrolidin-1-yl)propanal Workup->Aldehyde

Caption: Mechanism of Weinreb amide reduction with DIBAL-H.

Safety First: Handling Pyrophoric DIBAL-H

Diisobutylaluminium hydride is a pyrophoric reagent that reacts violently with air and water.[8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles with a full-face shield.[8]

  • Inert Atmosphere: All manipulations of DIBAL-H must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[9] Glassware should be flame-dried or oven-dried before use.

  • Quenching and Disposal: Excess DIBAL-H must be quenched carefully. A common procedure involves slow, dropwise addition of the reaction mixture to a cooled solution of methanol or isopropanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid.[2][10][11]

Detailed Experimental Protocol

This protocol outlines the reduction of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide to 3-(pyrrolidin-1-yl)propanal.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide≥95%Various
Diisobutylaluminium hydride (DIBAL-H), 1.0 M in tolueneSynthesis GradeVarious
Anhydrous Dichloromethane (DCM) or TolueneDriSolv® or equivalentVarious
Methanol (MeOH)AnhydrousVarious
Saturated aqueous Rochelle's salt solutionReagent GradeVarious
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVarious
Celite® 545---Various
Step-by-Step Procedure

Experimental_Workflow cluster_workflow Protocol Flow node_setup 1. Reaction Setup - Dissolve Weinreb amide in anhydrous solvent - Cool to -78 °C node_addition 2. DIBAL-H Addition - Add DIBAL-H dropwise at -78 °C node_setup->node_addition node_stir 3. Reaction Monitoring - Stir at -78 °C - Monitor by TLC node_addition->node_stir node_quench 4. Quenching - Add MeOH at -78 °C - Add Rochelle's salt solution node_stir->node_quench node_workup 5. Work-up - Warm to RT - Filter through Celite® - Extract with organic solvent node_quench->node_workup node_purify 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography node_workup->node_purify

Caption: Step-by-step experimental workflow for the reduction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (1.0 eq). Dissolve the amide in anhydrous dichloromethane (DCM) or toluene (to make a ~0.2 M solution).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M in toluene, 1.1-1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.[12]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (2.0 eq).[10] A vigorous evolution of gas (hydrogen) will be observed. After gas evolution ceases, slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring.[2][11]

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring vigorously until the biphasic mixture becomes clear, which may take several hours. The formation of a gelatinous aluminum salt precipitate is common; Rochelle's salt helps to chelate the aluminum salts and facilitate a cleaner separation.[10]

  • Isolation: If a precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with DCM or ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-(pyrrolidin-1-yl)propanal. The crude product can be purified by column chromatography on silica gel if necessary.

Critical Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Temperature -78 °CCritical for selectivity. Higher temperatures can lead to the breakdown of the tetrahedral intermediate and subsequent over-reduction to the alcohol.[6][13] If over-reduction is observed, ensure the cooling bath is maintained and the DIBAL-H is added slowly.
DIBAL-H Stoichiometry 1.1 - 1.2 equivalentsAn excess of DIBAL-H will lead to over-reduction.[13] It is advisable to titrate the DIBAL-H solution prior to use to determine its exact molarity. Incomplete conversion may indicate insufficient DIBAL-H or a less reactive substrate.
Solvent Anhydrous non-protic solvents (DCM, Toluene, THF)DIBAL-H reacts violently with protic solvents. The choice of solvent can sometimes influence the reaction rate and solubility of the starting material.
Quenching Slow addition of MeOH at -78 °C, followed by Rochelle's saltImproper quenching can lead to the formation of difficult-to-filter aluminum salts. The use of Rochelle's salt is highly recommended for a clean work-up.[2][11] If a persistent emulsion or gelatinous precipitate forms, extended stirring or addition of more Rochelle's salt may be required.

Characterization of 3-(pyrrolidin-1-yl)propanal

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect a characteristic aldehyde proton signal around δ 9.7-9.8 ppm (triplet).

  • ¹³C NMR: The aldehyde carbonyl carbon should appear around δ 202 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₇H₁₃NO, MW: 127.19 g/mol ).[5]

Conclusion

The DIBAL-H mediated reduction of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a highly efficient and selective method for the synthesis of 3-(pyrrolidin-1-yl)propanal. Careful control of reaction temperature and stoichiometry are paramount to achieving high yields of the desired aldehyde and preventing over-reduction. Adherence to the detailed protocol and safety guidelines presented in this application note will enable researchers to reliably perform this valuable transformation.

References

  • Work-up for DIBAL-H reduction (ester-alcohol)? - ResearchGate. (2018, November 11).
  • Essential Safety and Logistical Information for Handling Diisobutylaluminium Hydride (DIBAL-H). (n.d.). Benchchem.
  • DIBAL-H: Mechanism and Applic
  • DIBAL-H Reduction. (n.d.). Organic Synthesis.
  • The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. (n.d.). Benchchem.
  • Diisobutylaluminum hydride SDS, 1191-15-7 Safety D
  • Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane. (2004, October 5). Cole-Parmer.
  • Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS#. (2009, July 20). Exposome-Explorer.
  • Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. (2020, November 1). J-Stage.
  • DIBAL-H. (n.d.). Nouryon.
  • OS-FGI Lecture2. (n.d.).
  • Converting Amides to Aldehydes and Ketones. (2024, November 29). Chemistry Steps.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry.
  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. (2021, October 18). RSC Publishing.
  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. (n.d.). eScholarship.org.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Recent Developments in Weinreb Synthesis and their Applic
  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. (n.d.).
  • CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. (n.d.).
  • Weinreb amides. (2000, December 15). ACS.org.
  • DIBAL-H, Diisobutylaluminium hydride. (n.d.). Organic Chemistry Portal.
  • Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks.
  • Table of Contents. (n.d.).
  • DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. (n.d.).
  • Dibal-H reduction: is it the reagent or the reaction? (2022, July 14). Reddit.
  • DIBAL Reducing Agent. (2024, December 19). Chemistry Steps.
  • Module 2 : Reduction Reactions. (n.d.). Nptel.
  • 3-(Pyrrolidin-1-yl)propan-1-ol. (n.d.). Merck.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4. (n.d.). TCI Chemicals.
  • 127554-91-0 | 3-(Pyrrolidin-1-yl)propanal. (n.d.).
  • (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1 H NMR spectrum of 3. (n.d.).

Sources

Method

Application Notes and Protocols for the Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Utilizing Modern Peptide Coupling Reagents

Abstract This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed exploration of methodologies for the synthesis of N-methoxy-N-methyl-3-(pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed exploration of methodologies for the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a Weinreb amide of significant interest as a versatile synthetic intermediate. We delve into the mechanistic underpinnings and practical applications of several classes of modern peptide coupling reagents, including carbodiimides, phosphonium salts, and uronium/aminium salts. This document offers a comparative analysis of their efficacy, detailed, step-by-step protocols for laboratory execution, and troubleshooting insights to facilitate high-yield synthesis of the target molecule.

Introduction: The Strategic Importance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis.[1][2] Their significance stems from their ability to react with organometallic reagents (such as Grignard or organolithium reagents) to furnish ketones without the common side reaction of over-addition to form tertiary alcohols.[3] This unique reactivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[2] The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide provides a key building block for more complex molecular architectures in medicinal chemistry and materials science.

The direct amidation of the parent carboxylic acid, 3-(pyrrolidin-1-yl)propanoic acid, with N,O-dimethylhydroxylamine hydrochloride presents a common and efficient route to the desired Weinreb amide.[4] The success of this transformation hinges on the judicious selection of a coupling reagent to activate the carboxylic acid. This guide will explore and compare several state-of-the-art coupling reagents for this purpose.

A Comparative Overview of Peptide Coupling Reagents

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid moiety.[5] Modern peptide coupling reagents have been developed to achieve this activation under mild conditions, with high efficiency and minimal side reactions, particularly racemization in the case of chiral substrates.[5]

Coupling Reagent Class Examples General Mechanism Advantages Disadvantages
Carbodiimides EDC, DCCFormation of a highly reactive O-acylisourea intermediate.[6][7]Cost-effective, readily available.Can lead to racemization; DCC byproduct (DCU) is poorly soluble.[7]
Phosphonium Salts PyBOPFormation of a benzotriazolyl active ester.[8][9]High coupling efficiency, low racemization, safer byproducts than BOP.[8][10]Potential explosive hazard, higher cost.[1]
Uronium/Aminium Salts HBTU, HATUFormation of a highly reactive HOBt or HOAt active ester.[11][12]Rapid reaction kinetics, high yields, effective for sterically hindered substrates.[6][13]Can cause guanidinylation of the amine as a side reaction.[5]

Reaction Mechanisms: A Closer Look

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a popular choice for amide bond formation.[14] The mechanism proceeds as follows:

  • The carboxylic acid protonates the carbodiimide, making it more electrophilic.

  • The carboxylate then attacks the central carbon of the EDC, forming an unstable O-acylisourea intermediate.[6]

  • This intermediate can either react directly with the amine or, more favorably, with HOBt to form an active ester. The HOBt ester is less prone to side reactions and racemization.

  • The amine then attacks the activated ester, forming the desired amide and releasing HOBt.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product HOBt_Ester->Amide + Amine HOBt HOBt Amine R'-NH2 Urea Urea Byproduct

Caption: EDC/HOBt Coupling Mechanism.

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent.[6] Its mechanism involves:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).

  • The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[12]

  • The amine then undergoes nucleophilic acyl substitution on the active ester to yield the amide product. The HOAt byproduct is a superior leaving group and can catalyze the reaction.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Caption: HATU Coupling Mechanism.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Starting Materials:

  • 3-(pyrrolidin-1-yl)propanoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • Coupling Reagent (EDC, HATU, or PyBOP)

  • Additive (HOBt, if using EDC)

  • Base (DIPEA or Triethylamine)

  • Anhydrous Solvent (DMF or DCM)

Protocol 1: Synthesis using EDC/HOBt
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq.) dropwise to the stirred solution.

  • EDC Addition: Add EDC (1.2 eq.) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using HATU
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq.) to the solution.

  • Activation: Add HATU (1.1 eq.) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis using PyBOP
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture.

  • PyBOP Addition: Add PyBOP (1.1 eq.) to the cold solution.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 10% citric acid solution, water, saturated aqueous NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: General Experimental Workflow.

Conclusion

The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide can be effectively achieved through the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of modern peptide coupling reagents. The choice of reagent will depend on factors such as cost, desired reaction time, and the scale of the synthesis. HATU and PyBOP generally offer faster reaction times and higher yields, while EDC/HOBt provides a more cost-effective option. The protocols provided herein offer a solid foundation for the successful synthesis of this valuable Weinreb amide, enabling further exploration in drug discovery and chemical synthesis.

References

  • Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Luxembourg Bio Technologies. Retrieved February 22, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 22, 2026, from [Link]

  • Acid-Amine Coupling using PyBOP. (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). (n.d.). Common Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]

  • Scope of the method with N-methyl-N-methoxyamides. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019, December 30). Oriental Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved February 22, 2026, from [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.). ElectronicsAndBooks. Retrieved February 22, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020, May 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 22, 2026, from [Link]

  • N-Methoxy-N-methylcyanoformamide. (2017, September 9). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2022, August 16). ePrints Soton. Retrieved February 22, 2026, from [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2025, December 10). MDPI. Retrieved February 22, 2026, from [Link]

  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. (n.d.). Retrieved February 22, 2026, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2025, August 9). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mechanochemical Synthesis of Primary Amides. (2021, October 1). Docta Complutense. Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved February 22, 2026, from [Link]

  • 3-Pyrrolidin-2-yl-propionic acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (2024, April 27). Retrieved February 22, 2026, from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Application

Organolithium addition to N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide protocols

Application Note: Organolithium Addition to N-Methoxy-N-Methyl-3-(Pyrrolidin-1-yl)Propanamide Executive Summary This guide details the protocol for the nucleophilic addition of organolithium reagents (R-Li) to N-methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Organolithium Addition to N-Methoxy-N-Methyl-3-(Pyrrolidin-1-yl)Propanamide

Executive Summary

This guide details the protocol for the nucleophilic addition of organolithium reagents (R-Li) to N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (a


-amino Weinreb amide). While the Weinreb ketone synthesis is a standard transformation, the presence of the basic pyrrolidine moiety at the 

-position introduces specific challenges regarding stereoelectronic stability (retro-Michael elimination risk) and product isolation (pH-dependent solubility).

This protocol utilizes the inherent chelation stability of the Weinreb intermediate to prevent over-addition, while implementing a specialized pH-swing workup to ensure quantitative recovery of the amino-ketone product.

Mechanistic Principles & Strategic Considerations

The Chelation Control (The "Weinreb Effect")

The success of this reaction relies on the formation of a stable five-membered cyclic intermediate.[1] Unlike esters, which collapse to ketones in situ and react further with excess organolithium to form tertiary alcohols, the Weinreb amide forms a stable metal-chelated tetrahedral intermediate.

  • Mechanism: The lithium ion (

    
    ) coordinates between the carbonyl oxygen and the methoxy oxygen. This "anchors" the intermediate, preventing the expulsion of the 
    
    
    
    -methoxy-
    
    
    -methylamine leaving group until the reaction is quenched with acid.
The -Amino Challenge

The substrate contains a pyrrolidine ring three carbons away from the carbonyl.

  • Risk:

    
    -elimination (Retro-Michael). Strong bases can deprotonate the 
    
    
    
    -position (C2), leading to the expulsion of the pyrrolidine and formation of an acrylamide derivative.
  • Mitigation: We utilize low temperatures (-78°C) and non-coordinating solvents (THF/Toluene) to favor nucleophilic attack over deprotonation.

Mechanistic Pathway Diagram

WeinrebMechanism Substrate β-Amino Weinreb Amide (Substrate) Chelate Stable Tetrahedral Intermediate (Li-Chelate) Substrate->Chelate Nucleophilic Attack (-78°C) RLi Organolithium (R-Li) RLi->Chelate Quench Acidic Quench (H3O+) Chelate->Quench Hydrolysis Product β-Amino Ketone (Product) Quench->Product Collapse of Intermediate

Figure 1: The mechanistic pathway highlighting the stable chelate intermediate that prevents over-addition.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Substrate N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamideElectrophile
Organolithium R-Li (e.g., n-BuLi, PhLi), titratedNucleophile
Solvent Anhydrous THF (Tetrahydrofuran)Reaction Medium
Quench 1M HCl (aqueous)Hydrolysis/Protonation
Base 2M NaOH or Sat.[2] NaHCO₃pH Adjustment (Workup)
Atmosphere Dry Nitrogen (

) or Argon (

)
Inert Environment
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush with Argon/Nitrogen for 15 minutes while cooling to room temperature.

  • Add Substrate (1.0 equiv) dissolved in anhydrous THF (0.2 M concentration).

Step 2: Cryogenic Cooling

  • Submerge the RBF in a dry ice/acetone bath (

    
    ).
    
  • Allow the solution to equilibrate for 15 minutes.

    • Critical Insight: Cooling is essential not just for selectivity, but to suppress the basicity of the organolithium relative to its nucleophilicity, protecting the

      
      -protons.
      

Step 3: Organolithium Addition

  • Add the Organolithium reagent (1.2 - 1.5 equiv) dropwise via syringe over 20 minutes.

    • Note: The solution may change color (often yellow or orange) indicating chelate formation.

  • Stir at

    
     for 1 hour.
    
  • (Optional) Warm to

    
     for 30 minutes if the specific 
    
    
    
    group is bulky (e.g., t-butyl), but generally, keep cold to prevent elimination.

Step 4: The Quench (Critical Safety Step)

  • While still at low temperature, quench the reaction by adding saturated aqueous NH₄Cl or 1M HCl (excess).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the tetrahedral intermediate.

Isolation & Purification (The pH-Swing Protocol)

This is the most common point of failure. Because the product contains a basic pyrrolidine nitrogen, standard organic extraction will fail if the pH is not managed.

The pH-Swing Workflow

WorkupFlow Start Quenched Reaction Mixture (Acidic pH ~1-2) Sep1 Phase Separation Start->Sep1 Org1 Organic Layer (Impurities/Byproducts) Sep1->Org1 Discard Aq1 Aqueous Layer (Contains Protonated Product) Sep1->Aq1 Keep Basify Add NaOH/NaHCO3 Adjust to pH > 12 Aq1->Basify Extract Extract with DCM or EtOAc Basify->Extract OrgFinal Organic Layer (Contains Product) Extract->OrgFinal Keep & Dry AqFinal Aqueous Layer (Waste) Extract->AqFinal Discard

Figure 2: The pH-Swing extraction logic required to isolate amino-ketones.

Detailed Isolation Steps
  • Acid Wash: If quenched with HCl, the mixture is already acidic. The pyrrolidine nitrogen is protonated (

    
    ), making the product water-soluble.
    
  • First Extraction (Wash): Extract the mixture with Diethyl Ether (

    
    ).
    
    • Action:Discard the organic layer. This removes non-basic impurities (e.g., unreacted hydrocarbons from the R-Li solution).

    • Status: Your product is in the aqueous layer.[3]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 12-14.

    • Observation: The solution may become cloudy as the free-base amino-ketone precipitates or oils out.

  • Second Extraction (Recovery): Extract the basic aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
    • Action:Combine these organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous waste.Check pH of aqueous layer before final extraction. Must be >10 to deprotonate the pyrrolidine.
Acrylamide Byproduct Retro-Michael elimination.Ensure reaction temp stays at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

. Add R-Li slower to prevent local heating.
Tertiary Alcohol Over-addition (Double attack).Ensure the quench is cold.[4][5] Do not allow the reaction to sit at RT before quenching.
Starting Material Recovery Incomplete reaction.Increase R-Li equivalents (up to 2.0). Ensure reagents are anhydrous.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3][6][4][5][7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanisms and Protocols". Organic Chemistry Portal.

  • Singh, J. et al. (2011). "The growing synthetic utility of the Weinreb amide".[4][5] Journal for Praktische Chemie. (Review of amino-acid derived Weinreb amides).

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

Sources

Method

One-pot synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide from carboxylic acids

-Amino Weinreb Amides from Carboxylic Acids Target Molecule: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide CAS (Precursor): 76234-38-3 (Free Acid), 14788-14-8 (HCl Salt) Abstract & Strategic Analysis The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Weinreb Amides from Carboxylic Acids
Target Molecule:  N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
CAS (Precursor):  76234-38-3 (Free Acid), 14788-14-8 (HCl Salt)

Abstract & Strategic Analysis

The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide represents a critical transformation in medicinal chemistry, serving as a privileged intermediate for the synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino ketones via Grignard or Organolithium addition. The Weinreb amide functionality prevents over-addition of nucleophiles, stabilizing the tetrahedral intermediate via chelation.

This guide details two robust "One-Pot" protocols for converting 3-(pyrrolidin-1-yl)propanoic acid to its Weinreb amide. Unlike simple aliphatic acids, this substrate contains a tertiary amine (pyrrolidine ring) , which introduces specific solubility and workup challenges—most notably, the risk of product loss during acidic extractions.

Comparative Method Analysis
FeatureMethod A: CDI Activation Method B: T3P Coupling
Reagent 1,1'-Carbonyldiimidazole (CDI)Propylphosphonic Anhydride (T3P)
Mechanism Acyl imidazole intermediateMixed anhydride activation
Byproducts CO₂, ImidazoleWater-soluble phosphate salts
Cost LowModerate
Scalability High (Gas evolution management required)Excellent (No gas evolution)
Key Advantage "True" one-pot; imidazole acts as internal baseLow epimerization; Green chemistry

Critical Mechanistic Insight

The success of this reaction relies on the formation of an active acylating species that is reactive enough to couple with N,O-dimethylhydroxylamine but stable enough to resist side reactions.

Pathway Visualization

The following diagram illustrates the CDI-mediated activation pathway, highlighting the specific intermediate species.

WeinrebMechanism Acid 3-(pyrrolidin-1-yl) propanoic acid Inter Acyl Imidazole (Active Species) Acid->Inter Activation (- Imidazole) CDI CDI (Reagent) CDI->Inter Product Weinreb Amide Target Inter->Product Nucleophilic Acyl Substitution CO2 CO2 (Gas) Inter->CO2 byproduct Amine NH(OMe)Me·HCl Amine->Product

Caption: CDI activation pathway showing the generation of the reactive acyl imidazole intermediate and release of CO2.

Experimental Protocols

Important Safety & Handling Note

The "Basic Trap": The target molecule contains a basic pyrrolidine nitrogen. DO NOT wash the organic layer with 1M HCl or citric acid during workup, as is common in standard Weinreb protocols. This will protonate the pyrrolidine, forcing the product into the aqueous waste layer.

Protocol A: CDI-Mediated Synthesis (Standard)

This method is preferred for cost-sensitive batches and does not require a separate base if the free acid is used, as the released imidazole buffers the reaction.

Reagents:

  • 3-(pyrrolidin-1-yl)propanoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure:

  • Activation:

    • Charge a flame-dried round-bottom flask with 3-(pyrrolidin-1-yl)propanoic acid and anhydrous DCM.

    • Cool to 0°C under nitrogen atmosphere.

    • Add CDI portion-wise over 15 minutes. Note: Vigorous CO₂ evolution will occur.

    • Allow the mixture to warm to room temperature (RT) and stir for 45–60 minutes. The solution should become clear (formation of acyl imidazole).

  • Coupling:

    • Add N,O-dimethylhydroxylamine hydrochloride in a single portion.

    • Optional: If reaction kinetics are slow (monitored by TLC), add 1.0 equiv of Triethylamine (TEA) to neutralize the HCl salt of the amine.

    • Stir at RT for 3–6 hours.

  • Workup (The "Basic" Modification):

    • Quench reaction with saturated NaHCO₃ (20 mL).

    • Separate layers.[1] Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash: Combine organic layers and wash with Brine only. Avoid acidic washes.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

Protocol B: T3P-Mediated Synthesis (High Purity)

Propylphosphonic anhydride (T3P) is supplied as a 50% solution in EtOAc or DMF. It drives the reaction to completion with very high yields and water-soluble byproducts.[2]

Reagents:

  • 3-(pyrrolidin-1-yl)propanoic acid (1.0 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Ethyl Acetate (EtOAc) or DCM (Solvent)

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in EtOAc (or DCM) at 0°C.

    • Add DIPEA dropwise. Stir for 10 minutes.

  • Coupling:

    • Add T3P solution dropwise to the mixture at 0°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor consumption of acid by LCMS.

  • Workup:

    • Add water (1:1 volume ratio) to quench.

    • Separate phases.[1]

    • Wash the organic phase with saturated NaHCO₃ (to remove excess T3P byproducts) and Brine.

    • Dry over MgSO₄ and concentrate.

Quality Control & Validation

Expected Analytical Data
  • Physical State: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       3.70 (s, 3H, -OCH₃)
      
    • 
       3.18 (s, 3H, -NCH₃)
      
    • 
       2.80–2.60 (m, 4H, ethylene bridge)
      
    • 
       2.55 (m, 4H, pyrrolidine ring 
      
      
      
      -CH₂)
    • 
       1.80 (m, 4H, pyrrolidine ring 
      
      
      
      -CH₂)
  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 187.14. Found = 187.2.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Product lost to aqueous layer during workup.Check pH of aqueous waste. If pH < 7, basify with NaOH and re-extract with DCM.
Incomplete Reaction (CDI) Old/Wet CDI reagent.CDI hydrolyzes to imidazole easily. Use fresh reagent or switch to T3P.
Solid Precipitate Formation of amine-HCl salts.Filter the reaction mixture before workup or add more solvent.

Workflow Visualization

The following decision tree assists in selecting the correct workup path to avoid product loss.

WorkupLogic Start Reaction Complete Quench Quench with NaHCO3 Start->Quench Check Does Product have Basic Amine? Quench->Check YesPath YES (Current Target) Check->YesPath Pyrrolidine present NoPath NO (Standard) Check->NoPath Neutral sidechain WashBrine Wash with Brine ONLY (Maintain pH > 8) YesPath->WashBrine WashAcid Wash with 1M HCl (Remove excess amine) NoPath->WashAcid Extract Extract Aqueous Phase with DCM WashBrine->Extract

Caption: Workup decision tree emphasizing the avoidance of acidic washes for the pyrrolidine-containing target.

References

  • General Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • One-Pot Synthesis without Transition Metals: Niu, T., et al. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids.[2][3][4] Organic Letters, 11(19), 4474-4477.[3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (a -amino Weinreb amide). Audience: Senior Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (a


-amino Weinreb amide).
Audience:  Senior Chemists, Process Development Scientists.

Strategic Route Selection: The "Yield vs. Effort" Analysis

Before troubleshooting specific steps, ensure you are using the thermodynamic and kinetic advantages of the correct pathway. For this specific target, the Aza-Michael Addition (Route A) is superior to the Direct Amide Coupling (Route B) in 90% of use cases.

The Pathways
  • Route A (Recommended): Conjugate addition of pyrrolidine to

    
    -methoxy-
    
    
    
    -methylacrylamide.
  • Route B (Alternative): Coupling of 3-(pyrrolidin-1-yl)propanoic acid with

    
    -dimethylhydroxylamine.
    
Why Route A Fails Less

Route B involves activating a zwitterionic amino acid . 3-(pyrrolidin-1-yl)propanoic acid exists as an internal salt, making it sparingly soluble in DCM or THF. This forces the use of DMF (hard to remove) or requires converting the acid to an HCl salt, which consumes extra equivalents of base and coupling reagents.

Route A proceeds via a "Click-like" mechanism with high atom economy and simple purification.

Interactive Troubleshooting Module

Module A: The Aza-Michael Addition (Route A)

Context: You are reacting pyrrolidine with


-methoxy-

-methylacrylamide.

Q: My TLC shows full conversion, but the yield drops significantly after rotary evaporation. Where did the product go? A: You are likely experiencing a Retro-Michael reaction . The Aza-Michael addition is reversible. While the equilibrium favors the product at room temperature, high heat during solvent removal shifts the equilibrium back to the volatile pyrrolidine and the acrylamide.

  • Fix: Keep the water bath on your rotavap below 35°C.

  • Fix: Avoid extended drying times under high vacuum if the product is an oil.

Q: The reaction is sluggish. I've stirred it for 24 hours in DCM and it's only 60% complete. A: You are using a non-polar solvent for a reaction that benefits from hydrogen bonding.

  • Mechanism: A protic solvent stabilizes the enolate intermediate and activates the carbonyl of the Michael acceptor.

  • Fix: Switch the solvent to Methanol (MeOH) or Ethanol . The reaction rate often increases by an order of magnitude.

  • Caution: If using MeOH, ensure no transesterification/amidation occurs (unlikely with Weinreb amides, but possible with esters).

Q: I see a new spot on TLC that isn't my product or starting material. Is it a dimer? A: It is likely the Polymerization of the Acrylamide . If the concentration is too high or the reaction runs too hot without a radical inhibitor, the


-methoxy-

-methylacrylamide can polymerize.
  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (10-50 ppm) to the reaction mixture.

  • Fix: Run the reaction more dilute (0.1 M - 0.2 M).

Module B: Direct Acid Coupling (Route B)

Context: You must use the amino-acid precursor due to material availability.

Q: The coupling reaction (EDC/NHS or HATU) turned into a heterogeneous mess and yield is <30%. A: The zwitterion is crashing out before reacting.

  • Fix: Pre-solubilize the amino acid. Do not dump all reagents together.

    • Dissolve the amino acid in minimal DMF or DMAc .

    • Add the base (DIPEA/TEA) to break the zwitterion before adding the coupling agent.

    • Once clear, add the Weinreb amine salt and finally the coupling agent (T3P or HATU are preferred over EDC for steric reasons).

Q: I am using T3P (Propylphosphonic anhydride) but getting low conversion. A: T3P requires a specific base stoichiometry to be active.

  • Fix: T3P works best at pH ~8. Ensure you have added at least 3-4 equivalents of base (TEA or DIPEA). The first equivalent neutralizes the Weinreb salt, the second neutralizes the amino acid HCl (if used), and the third activates the T3P.

Purification Protocols: The "No-Column" Workup

The target molecule is a basic amine and a polar amide . Silica gel chromatography is the primary cause of yield loss due to irreversible adsorption (streaking).

Protocol A: The Acid-Base Extraction (Recommended)

Yield Expectation: >90% | Purity: >95%

  • Evaporation: Remove reaction solvent (especially if MeOH/DMF).

  • Acidification: Dissolve residue in EtOAc. Extract with 1M HCl (aq) (3x).

    • Logic: The product (amine pKa ~10) moves to the aqueous phase. Neutral impurities (unreacted acrylamide) stay in the organic phase.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (2x). Discard organics.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat. Na2CO3 until pH > 12.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

    • Note: DCM is better than EtOAc here due to the high polarity of the Weinreb amide.

  • Drying: Dry over

    
    , filter, and concentrate (keep temp < 35°C).
    
Protocol B: Amine-Modified Silica (If Chromatography is Essential)

If you must run a column:

  • Pre-treat Silica: Slurry the silica in Hexane containing 2% Triethylamine (TEA) .

  • Eluent: Run a gradient of DCM to 10% MeOH/DCM. Add 1%

    
      or 1% TEA  to the MeOH bottle.
    
    • Warning: Without the amine modifier, your product will streak from the baseline to the solvent front, making isolation impossible.

Visualized Workflows

Diagram 1: Synthetic Pathway Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on starting material availability and solubility constraints.

SynthesisPathways node_start START: Choose Precursors node_routeA Route A: Acrylamide + Pyrrolidine (Recommended) node_start->node_routeA High Atom Economy node_routeB Route B: Amino Acid + Weinreb Amine (Alternative) node_start->node_routeB If Acid Available node_stepA1 Step 1: Synthesis of N-methoxy-N-methylacrylamide node_routeA->node_stepA1 node_stepB1 Step 1: Solubilize Zwitterion Solvent: DMF/DMAc node_routeB->node_stepB1 node_stepA2 Step 2: Michael Addition Solvent: MeOH (Fast) or DCM node_stepA1->node_stepA2 Add Pyrrolidine node_common Crude Intermediate node_stepA2->node_common node_stepB2 Step 2: Activation (T3P/HATU) Requires excess base node_stepB1->node_stepB2 node_stepB2->node_common node_purify Purification Strategy Acid/Base Extraction node_common->node_purify Remove Neutral Impurities node_final Final Product High Yield (>90%) node_purify->node_final

Diagram 2: Troubleshooting The "Yield Killer" (Retro-Michael)

Caption: Mechanism of yield loss during workup and how to prevent the retro-reaction.

RetroMichael state_product Product (Thermodynamic Product) state_retro Retro-Michael Reaction state_product->state_retro Equilibrium Shift state_heat High Heat (>40°C) or Acidic Workup state_retro->state_heat Triggered by state_loss Volatile Loss (Pyrrolidine Evaporates) state_retro->state_loss Irreversible Step

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • De Luca, L.; Giacomelli, G.; Taddei, M. (2001).[1][2] "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates". The Journal of Organic Chemistry, 66(7), 2534–2537.

  • Niu, T.; et al. (2014).[3] "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids". Synthesis, 46, 320-330.[3]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis".

  • Teledyne ISCO. "Purification of Basic Compounds (Flash Chromatography Guide)".

Sources

Optimization

Troubleshooting low reactivity of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide with nucleophiles

Technical Support Center: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Introduction N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a specialized Weinreb-Nahm amide, a class of reagents prized for their ability...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Introduction

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a specialized Weinreb-Nahm amide, a class of reagents prized for their ability to react with organometallic nucleophiles to produce ketones in high yield, effectively avoiding the over-addition that plagues reactions with esters or acid chlorides.[1][2][3] This specific substrate, however, incorporates a tertiary amine (pyrrolidine), which introduces a Lewis basic site. This feature can lead to unexpected reactivity challenges, including reaction stalling, low yields, and complex side-product formation.

This guide provides in-depth troubleshooting strategies and foundational knowledge to help researchers overcome common issues encountered when using this substrate. Our approach is grounded in mechanistic principles to empower you not just to solve the immediate problem, but to understand the underlying chemistry.

Troubleshooting Guide: Addressing Low Reactivity

This section is designed as a direct response to common experimental failures. We will diagnose the problem from the symptoms and provide actionable solutions.

Q1: My reaction has stalled. I see mostly unreacted starting material by TLC/LC-MS. What are the most likely causes?

This is the most frequent issue and typically points to one of three root causes: a compromised nucleophile, sequestration of the nucleophile by the substrate, or suboptimal reaction conditions.

Analysis of Cause & Corrective Actions:

  • Inactive Nucleophile: Organometallic reagents (Grignard, organolithiums) are highly sensitive to air and moisture. Their activity can degrade significantly upon storage.

    • Solution: Always use freshly prepared or newly purchased reagents. Crucially, you must determine the accurate molarity of your organometallic solution via titration before use. An inaccurate concentration is a primary source of failed reactions. See Protocol 1 for a standard titration method.

  • Nucleophile Quenching/Sequestration: The pyrrolidine nitrogen on your substrate is a Lewis base. It can interact with your organometallic reagent in non-productive ways:

    • Acid-Base Quenching: If your reaction setup contains trace amounts of water, the organometallic reagent can be quenched. The pyrrolidine can also act as a proton shuttle.

    • Lewis Acid-Base Interaction: The metal center of your nucleophile (e.g., Mg in RMgX) is a Lewis acid and can form a non-productive chelate with the pyrrolidine nitrogen. This complex may be too sterically hindered or electronically deactivated to react at the Weinreb amide carbonyl.

    • Solution: Implement a Lewis acid-mediated protocol. The addition of a stronger, oxophilic Lewis acid like Magnesium Bromide (MgBr₂) or Cerium(III) Chloride (CeCl₃) can preferentially coordinate to the Weinreb amide's carbonyl and methoxy oxygens. This activates the carbonyl for attack and competitively inhibits non-productive binding at the pyrrolidine nitrogen. Refer to Protocol 3 for an optimized procedure.

  • Suboptimal Temperature: Weinreb amide reactions rely on the formation of a stable tetrahedral intermediate at low temperatures.[1][4][5] If the temperature is too high, this intermediate can collapse prematurely or undergo side reactions. If it's too low for the specific nucleophile, the activation energy barrier may not be overcome.

    • Solution: The optimal temperature is nucleophile-dependent. A general starting point is to add the nucleophile at -78 °C and then allow the reaction to slowly warm to 0 °C or ambient temperature over several hours.

Troubleshooting Flowchart

G start Low or No Conversion check_reagent Is the nucleophile active? (e.g., Titrated Recently) start->check_reagent check_conditions Are reaction conditions optimal? (Temp, Solvent, Stoichiometry) check_reagent->check_conditions Yes re_titrate Action: Titrate nucleophile (See Protocol 1). Use fresh reagent. check_reagent->re_titrate No lewis_acid Is the pyrrolidine group interfering? check_conditions->lewis_acid Yes optimize_temp Action: Optimize temperature. Start at -78°C, warm slowly. Ensure 1.2-1.5 eq. nucleophile. check_conditions->optimize_temp No use_lewis_acid Action: Add Lewis Acid (e.g., MgBr2 or CeCl3) to activate carbonyl. (See Protocol 3) lewis_acid->use_lewis_acid Likely success Reaction Success lewis_acid->success Unlikely, but possible re_titrate->start Re-run Experiment optimize_temp->start Re-run Experiment use_lewis_acid->success

Caption: Troubleshooting logic for low reactivity.

Q2: My reaction is messy, yielding multiple side products. How do I improve selectivity?

The appearance of side products often points to issues with temperature control or the intrinsic basicity of the nucleophile.

Analysis of Cause & Corrective Actions:

  • Decomposition of the Tetrahedral Intermediate: If the reaction temperature is too high, the chelated intermediate that ensures single addition can become unstable, leading to over-addition and alcohol formation.

    • Solution: Maintain strict low-temperature control during nucleophile addition (-78 °C is standard). Add the nucleophile dropwise over a prolonged period (e.g., 30-60 minutes) to dissipate heat from the exothermic reaction.

  • Elimination Side Reaction: Highly basic and sterically hindered nucleophiles can induce an E2-type elimination on the N-methoxy group, generating formaldehyde and an N-methylamide byproduct.[1][6]

    • Solution: If you suspect this pathway, consider switching to a less basic organometallic reagent if possible (e.g., an organocuprate or organozinc reagent). Alternatively, the Lewis acid-mediated protocol (Protocol 3 ) can enhance the rate of the desired nucleophilic addition over the competing elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Weinreb ketone synthesis and why is it effective?

The Weinreb-Nahm ketone synthesis is designed to prevent the common problem of over-addition in reactions between carbonyl compounds and strong nucleophiles.[3][7]

Mechanism:

  • Nucleophilic Attack: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Stable Chelate: This forms a tetrahedral intermediate. The key feature of the Weinreb amide is that this intermediate is stabilized by the formation of a five-membered chelate between the metal cation (M), the newly formed anionic oxygen, and the methoxy oxygen.[4][5]

  • Stability at Low Temperature: This chelated intermediate is stable at low temperatures and does not collapse to a ketone. Because no ketone is formed in the presence of the strong nucleophile, a second addition (over-addition) is prevented.

  • Workup and Collapse: Upon aqueous acidic workup (e.g., with NH₄Cl or dilute HCl), the chelate is protonated and breaks down, liberating the desired ketone.

Weinreb Ketone Synthesis Mechanism

Sources

Troubleshooting

Purification strategies for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide removal of impurities

Technical Support Center: Purification of β-Amino Weinreb Amides Topic: Purification Strategies for -methoxy- -methyl-3-(pyrrolidin-1-yl)propanamide Document ID: TSC-PUR-042 Date: October 26, 2023 Strategic Analysis: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of β-Amino Weinreb Amides Topic: Purification Strategies for


-methoxy-

-methyl-3-(pyrrolidin-1-yl)propanamide Document ID: TSC-PUR-042 Date: October 26, 2023

Strategic Analysis: The Impurity Landscape

Before initiating purification, you must diagnose the origin of your crude mixture. The target molecule,


-methoxy-

-methyl-3-(pyrrolidin-1-yl)propanamide
, is typically synthesized via the Michael addition of pyrrolidine to

-methoxy-

-methylacrylamide.

This synthesis route dictates your impurity profile:

  • Pyrrolidine (Excess Reagent): Highly basic, secondary amine, volatile.[1]

  • 
    -methoxy-
    
    
    
    -methylacrylamide (Limiting Reagent):
    Neutral, potential Michael acceptor, polymerization risk.
  • Polymerized Oligomers: Non-polar to moderately polar gums formed by acrylamide self-reaction.

  • Hydrolysis Byproducts: 3-(pyrrolidin-1-yl)propanoic acid (amphoteric/zwitterionic).

Critical Physicochemical Insight: The target molecule is a tertiary amine base (pKa


 9.0–9.5) with a polar amide functionality.[2] It is likely an oil at room temperature. Its basicity is the primary "handle" for purification, allowing it to be separated from neutral impurities (acrylamides) and separated from other bases via volatility or derivatization.

Module 1: Modified Acid-Base Extraction (The "Phase Switch")

Application: Primary removal of neutral organic impurities (unreacted acrylamide, oligomers) and highly water-soluble small molecules. Prerequisite: The target molecule must be stable to dilute acid (Weinreb amides are generally stable to 1M HCl at RT).

The Protocol
  • Dissolution: Dissolve crude oil in a non-polar solvent (Ethyl Acetate or MTBE). Avoid DCM if possible to prevent emulsion formation with amine salts.

  • Acidification (The Switch): Extract the organic layer with 1.0 M Citric Acid or 1.0 M HCl (

    
     vol).
    
    • Mechanism:[3][4][5][6][7] The target amine protonates (

      
      ), becoming water-soluble.
      
    • Fate: Neutral impurities (acrylamides, non-basic oligomers) remain in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh Ethyl Acetate (

    
    ). Discard the organic layer.
    
  • Basification: Cool the aqueous layer on ice. Slowly adjust pH to

    
     using 4.0 M NaOH  or Sat. 
    
    
    
    .
    • Mechanism:[3][4][6][7][8] The target amine deprotonates (

      
      ), becoming organic-soluble.
      
  • Re-Extraction: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Emulsions Amphiphilic nature of the amino-amide.Add solid NaCl to the aqueous layer (salting out) to increase density difference.[9]
Low Yield Incomplete extraction during basification.Ensure pH

. The amide oxygen can H-bond with water, increasing aqueous solubility. Use DCM for final extraction (better solubilizer for polar amides).
Product Decomposition Acid hydrolysis of Weinreb amide.Use Citric Acid instead of HCl. Keep contact time short and temperature

.

Module 2: Chromatographic Purification (The "Deactivation" Strategy)

Application: Removal of closely eluting impurities or when acid extraction fails to remove specific contaminants.[1] Challenge: Silica gel is acidic (


). The basic pyrrolidine nitrogen will interact strongly with silanols, causing irreversible adsorption or severe "tailing/streaking."
The Protocol: Amine-Deactivated Silica
  • Mobile Phase Preparation:

    • Base Solvent: DCM / Methanol (95:5 to 90:10 gradient).

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1%

      
        to the mobile phase.
      
    • Mechanism:[3][4][6][7][8] TEA competes for the acidic silanol sites on the silica, allowing the target amine to elute freely.

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the TEA-containing solvent before loading the sample. This neutralizes the silica bed.

  • Loading: Dissolve the crude in the mobile phase. Do not use pure DCM for loading if the compound is very polar.

Visualization (Graphviz)

ChromatographyLogic cluster_mech Mechanism of Action Start Crude Amine Mixture StandardSilica Standard Silica Gel (Acidic Surface) Start->StandardSilica Direct Load DeactivatedSilica TEA-Deactivated Silica (Blocked Silanols) Start->DeactivatedSilica Add 1% TEA ResultBad Result: Tailing / Loss (Strong Interaction) StandardSilica->ResultBad ResultGood Result: Sharp Peak (High Recovery) DeactivatedSilica->ResultGood Mech TEA (pKa 10.7) binds to Si-OH sites, preventing Product (pKa ~9.5) binding.

Caption: Logic flow for selecting deactivated silica chromatography to prevent amine tailing.

Module 3: Scavenging & Salt Formation (The "Polishing" Steps)

Application: Removing trace pyrrolidine (starting material) and converting the oil to a stable solid.

Scenario A: Removing Excess Pyrrolidine

If the acid-base extraction leaves residual pyrrolidine (due to its high pKa), use a scavenger resin .

  • Reagent: Isocyanate-functionalized polystyrene resin (e.g., PS-Isocyanate).

  • Protocol: Add 1.5 equivalents (relative to estimated impurity) of resin to the organic solution. Stir for 2 hours.

  • Mechanism: The secondary amine (pyrrolidine) reacts rapidly with the isocyanate to form an insoluble urea. The tertiary amine (product) cannot react. Filter off the resin.

Scenario B: Salt Formation (Solidification)

Oils are difficult to handle and analyze. Converting the amino-amide to a salt often induces crystallization and rejects impurities.

  • Oxalate Salt: Dissolve free base in Et2O. Add 1.0 eq of Oxalic acid dissolved in minimal acetone.

  • HCl Salt: Dissolve in Et2O. Add 1.0 eq of 2M HCl in Diethyl Ether dropwise.

  • Outcome: The salt precipitates. Filter and wash with cold ether. This is often the most effective purification step for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my product showing two spots on TLC even after purification?

  • Answer: This is likely Rotamerism . The Weinreb amide bond (

    
    ) has restricted rotation due to partial double bond character. This creates two distinct conformers (rotamers) visible on NMR (broadening/doubling) and sometimes on TLC/HPLC.
    
  • Verification: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures (

    
    ), it is a single pure compound.
    

Q2: I used excess acrylamide to ensure all pyrrolidine reacted, but now I can't remove the acrylamide.

  • Answer: This is a strategic error. Always use excess pyrrolidine (the volatile/basic component) rather than the acrylamide (neutral/non-volatile).

  • Fix: Use the "Modified Acid-Base Extraction" (Module 1). The neutral acrylamide will stay in the organic layer during the acid wash, while your product moves to the aqueous phase.

Q3: The product decomposes during storage.

  • Answer: Free base amino-amides can undergo intramolecular cyclization or oxidation. The tertiary amine can attack the amide carbonyl (though Weinreb amides are resistant, the

    
    -position is reactive).
    
  • Fix: Store as the HCl salt at

    
    . The protonated amine cannot act as a nucleophile, shutting down self-degradation pathways.
    

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + Pyrrolidine + Acrylamide) AcidWash Acid-Base Extraction (1M Citric Acid) Start->AcidWash Decision Is the product an Oil or Solid? Final Pure Product (Free Base) Decision->Final Stable Oil Salt Salt Formation (HCl/Oxalate) For long-term stability Decision->Salt Unstable/Solid Req. PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer: Contains Neutral Acrylamide PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer: Contains Product + Pyrrolidine salts PhaseSep->AqLayer Amine Salts Basify Basify (pH > 12) & Extract with DCM AqLayer->Basify Vac High Vacuum / Drying (Removes volatile Pyrrolidine) Basify->Vac Vac->Decision

Caption: Decision tree for the purification and isolation of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1993). An alternative procedure for the preparation of Weinreb amides. Synthetic Communications, 12(13), 989-993.

  • Org. Synth. (2005). General procedures for the preparation of Weinreb amides and their conversion to ketones. Organic Syntheses, Coll. Vol. 10, p. 559.

  • Reich, H. J. (2023). pKa Data of Organic Compounds. University of Wisconsin-Madison. (Reference for amine pKa values).

Sources

Optimization

Minimizing over-addition side products in Weinreb amide reactions

Topic: Minimizing Over-Addition (Tertiary Alcohol) in Ketone Synthesis[1] Executive Summary: The Chelate Guarantee Welcome to the Advanced Synthesis Support Center. The Weinreb ketone synthesis is chemically "guaranteed"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Over-Addition (Tertiary Alcohol) in Ketone Synthesis[1]

Executive Summary: The Chelate Guarantee

Welcome to the Advanced Synthesis Support Center.

The Weinreb ketone synthesis is chemically "guaranteed" by a single mechanistic feature: the stable 5-membered chelate .[1] When a nucleophile (Grignard or Organolithium) attacks a Weinreb amide, the metal coordinates between the carbonyl oxygen and the N-methoxy oxygen.[2] This tetrahedral intermediate is stable and does not collapse to the ketone until the reaction is quenched.[3][4][5]

The Failure Mode: "Over-addition" (formation of tertiary alcohol side products) occurs when this chelate collapses prematurely—releasing the highly reactive ketone while nucleophiles are still present in the flask.

This guide provides the protocols and troubleshooting logic to maintain chelate integrity and ensure exclusive ketone formation.

Mechanism of Failure

To fix the problem, you must visualize the invisible failure point.

Diagram 1: The Chelate Stability vs. Collapse

This pathway illustrates where the process deviates from "Stable Intermediate" to "Over-Addition."

WeinrebMechanism Amide Weinreb Amide Chelate Tetrahedral Intermediate (Stable 5-Membered Ring) Amide->Chelate Nucleophilic Attack Nu Nucleophile (R-MgX / R-Li) Nu->Chelate Collapse Premature Collapse (T > Stability Limit) Chelate->Collapse Thermal Instability or Weak Chelation Quench Acidic Quench (Controlled) Chelate->Quench Workup Ketone Desired Ketone Alcohol Tertiary Alcohol (Over-Addition Side Product) Ketone->Alcohol + Excess Nucleophile Collapse->Ketone In situ release Quench->Ketone Hydrolysis

Caption: The critical control point is the Tetrahedral Intermediate.[1] Premature collapse releases the ketone, which reacts instantly with remaining nucleophile to form the tertiary alcohol.

Critical Process Parameters (CPP) & Troubleshooting

If you are observing tertiary alcohols, one of the following three parameters has failed.

A. Temperature Control (The #1 Cause)

The stability of the chelate is temperature-dependent. While many textbooks suggest 0°C is safe, sterically hindered or electron-rich substrates often require lower temperatures to maintain the chelate.

ObservationDiagnosisCorrective Action
>5% Tertiary Alcohol Thermal Collapse. The reaction warmed up before the quench was complete.Run at -78°C. Do not warm to 0°C or RT until after the quench is added.
Incomplete Conversion Kinetic Barrier. Reaction too cold for bulky nucleophiles.Step-wise warming. Warm to 0°C slowly while monitoring by TLC. If conversion stalls, recool before quenching.
B. The Quench Protocol (The "Hot" Zone)

The most common operator error is adding the quench too fast. The quench is exothermic. If the local temperature spikes during acid addition, the chelate collapses locally while surrounding Grignard reagent is still active.

  • Standard Protocol: Pour reaction mixture into pre-cooled acid.

  • Inverse Quench (Recommended for high-risk substrates): Add a solution of acetic acid in THF dropwise to the reaction at -78°C. This destroys excess nucleophile before hydrolyzing the chelate.

C. Reagent Quality (The Hidden Variable)

"Old" Grignard reagents often contain alkoxides (from air oxidation). Alkoxides can act as bases, causing enolization rather than addition, or disrupt the chelation geometry.

  • Requirement: Titrate all organometallics before use.

  • Advanced Solution: Use Turbo Grignards (iPrMgCl[6]·LiCl) .[6][7] The LiCl additive breaks up Grignard aggregates, increasing the rate of the initial addition (forming the amide-chelate) without requiring higher temperatures that risk collapse.

Troubleshooting Workflow

Use this logic tree to diagnose your specific impurity profile.

TroubleshootingTree Start Problem: Low Yield / Impurities Q1 Is Tertiary Alcohol Present? Start->Q1 CheckTemp Check Reaction Temp Was it >0°C before quench? Q1->CheckTemp High % CheckReagent Check Nucleophile Is it bulky/old? Q1->CheckReagent Zero % Yes YES ActionTemp Action: Maintain -78°C until quench is complete CheckTemp->ActionTemp Yes CheckQuench Check Quench Method Did it exotherm? CheckTemp->CheckQuench No ActionQuench Action: Use Inverse Quench (AcOH in THF at -78°C) CheckQuench->ActionQuench No NO (Starting Material Remains) ActionTurbo Action: Use Turbo Grignard (Knochel Reagent) CheckReagent->ActionTurbo Reagent is Bulky ActionLewis Action: Add LiCl (5 equiv) to stabilize chelate CheckReagent->ActionLewis Reagent is Standard

Caption: Decision matrix for isolating the root cause of Weinreb failure modes.

Optimized Protocols

Protocol A: The "Bulletproof" Low-Temp Method

Best for: Valuable substrates, high-risk of over-addition.

  • Setup: Flame-dry a 2-neck flask under Argon. Add Weinreb amide (1.0 equiv) in dry THF (0.2 M).

  • Cool: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

  • Addition: Add Organolithium or Grignard (1.2–1.5 equiv) dropwise over 20 minutes via syringe pump.

    • Note: Keep the internal temperature below -70°C.

  • Incubation: Stir at -78°C for 1 hour.

    • Check: TLC a micro-aliquot (quench in a vial first). If SM remains, stir longer. Do NOT warm yet.

  • Quench (Critical): While still at -78°C, add a solution of AcOH (2 equiv) in THF dropwise.

    • Why? This protonates the excess nucleophile and the intermediate without generating massive heat or hydrolyzing the intermediate immediately.

  • Workup: Remove cooling bath. Add sat. NH₄Cl. Warm to RT. Extract with Et₂O.

Protocol B: The Turbo Grignard Method

Best for: Sluggish reactions, sterically hindered amides.

  • Preparation: Prepare or purchase iPrMgCl·LiCl (Turbo Grignard).[7] Perform Halogen-Magnesium exchange with your aryl iodide to generate ArMgCl·LiCl.

  • Reaction: Add the Weinreb amide (solid or solution) directly to the Turbo Grignard solution at 0°C .

    • Insight: The LiCl breaks up the polymeric aggregates of the Grignard, making it more nucleophilic (faster reaction) but the chelate remains stable due to the strong Mg-O interaction stabilized by Li+.

  • Quench: Standard NH₄Cl or HCl quench is usually sufficient as the Turbo-complexed intermediate is robust.

FAQ: Frequently Asked Questions

Q: Can I use Lewis Acids to prevent over-addition? A: Yes, but be careful. Adding LiCl (3-5 equiv) can increase the solubility of the intermediate and tighten the chelate, preventing collapse. However, strong Lewis acids like BF₃·OEt₂ are generally not recommended during the addition step as they may compete for coordination or induce rearrangement.

Q: I see starting material (Ester) in my crude Weinreb amide. Will this cause over-addition? A: Yes. This is a common oversight. If your Weinreb amide synthesis (from ester/acid chloride) was incomplete, the remaining ester will react with 2 equivalents of Grignard to form the tertiary alcohol.

  • Fix: Ensure your starting Weinreb amide is >98% pure by NMR/GC before starting the ketone synthesis.

Q: Why do I get low yields with steric bulk (e.g., t-Butyl ketones)? A: The "cone angle" of the Weinreb amide is significant. A bulky nucleophile (like t-BuLi) struggles to approach the carbonyl and form the chelate simultaneously.

  • Fix: Use the Turbo Grignard method (Protocol B). The reduced aggregation state of the reagent effectively reduces its steric bulk, allowing attack where standard Grignards fail.

References

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[5][8][9][10] Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M., & Møllgaard, H. M. (2000). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[2][5][8][9][10] Tetrahedron, 56(36), 6765–6765.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Manolikakes, G., et al. (2008). Weinreb Amides as Acylating Reagents for the Preparation of Polyfunctional Ketones.[3][4][10] The Journal of Organic Chemistry, 73(21), 8422–8436.

Sources

Troubleshooting

Technical Support Center: Optimizing N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Coupling Reactions

Welcome to the technical support center for the synthesis and coupling of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a key intermediate in numerous synthetic pathways. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and coupling of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a key intermediate in numerous synthetic pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to Weinreb Amide Coupling

The formation of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a cornerstone of modern organic synthesis.[1][2][3] These amides are prized for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition that leads to tertiary alcohols.[2][3][4][5] This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.[4][5][6][7] The specific molecule of interest here, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, incorporates a pyrrolidine moiety, which can introduce its own set of challenges and considerations.

This guide will focus on the critical parameter of temperature and its impact on the coupling reaction, as well as other factors that can influence reaction success.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired Weinreb amide. What are the most likely causes related to temperature?

A1: Low yield is a frequent issue and temperature plays a pivotal role.

  • Inadequate Activation (Too Low Temperature): The initial step in many Weinreb amide syntheses is the activation of the corresponding carboxylic acid (3-(pyrrolidin-1-yl)propanoic acid). If the temperature is too low, the activation process with reagents like carbodiimides (e.g., EDC) or acyl chlorides may be sluggish, leading to incomplete conversion.[8]

  • Side Reactions (Too High Temperature): Conversely, excessive heat can promote side reactions. For instance, the activated carboxylic acid intermediate might be unstable at elevated temperatures, leading to decomposition or undesired reactions with the solvent or other species in the reaction mixture.

  • Reagent Decomposition: Some coupling reagents are thermally sensitive. Running the reaction at a temperature above their stability threshold will reduce the effective concentration of the coupling agent, thereby lowering the yield.

Q2: My reaction is producing a significant amount of a byproduct that appears to be the N-methylamide (without the methoxy group). What could be causing this?

A2: This side product suggests a base-induced elimination of the N-methoxy group, which can be temperature-dependent. This E2 elimination generates formaldehyde and the corresponding N-methylamide anion.[9] Highly basic conditions, especially at elevated temperatures, can favor this pathway.[9] Consider using a milder, non-nucleophilic base and running the reaction at a lower temperature.

Q3: I'm attempting a one-pot synthesis from the carboxylic acid, and the reaction is messy with multiple unidentified spots on my TLC. How can temperature optimization help?

A3: One-pot procedures are efficient but can be sensitive to reaction conditions. A messy reaction profile often indicates competing reaction pathways.

  • Initial Activation vs. Coupling: A gradual increase in temperature can be beneficial. Start the activation of the carboxylic acid at a lower temperature (e.g., 0 °C) to ensure the formation of the activated intermediate before adding the N,O-dimethylhydroxylamine. Then, slowly warm the reaction to room temperature or slightly above to drive the coupling to completion.

  • Thermal Stability of Intermediates: The various intermediates in a one-pot reaction will have different thermal stabilities. Running the reaction at the lowest effective temperature can help minimize the decomposition of sensitive species.

Troubleshooting Guide: Temperature Optimization

This section provides a more detailed approach to troubleshooting temperature-related issues in your coupling reaction.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Rationale Recommended Temperature Range
Incomplete Carboxylic Acid Activation The formation of the activated intermediate (e.g., O-acylisourea from EDC, or acid chloride) is often the rate-limiting step. Insufficient thermal energy can lead to a slow or stalled reaction.Activation: 0 °C to Room Temperature (20-25 °C). For sluggish reactions, gentle heating to 40 °C may be beneficial.
Low Nucleophilicity of N,O-dimethylhydroxylamine While generally a good nucleophile, its reactivity can be diminished at very low temperatures.Coupling: Room Temperature (20-25 °C). Some protocols may benefit from gentle heating to 50-60 °C to ensure complete reaction.[10]
Poor Solubility of Reagents If any of your starting materials have limited solubility at lower temperatures, the reaction will be heterogeneous and slow.Adjust the temperature to ensure all reagents are fully dissolved. This may require warming the reaction mixture initially.
Issue 2: Formation of Key Byproducts
Byproduct Observed Probable Cause & Mechanism Temperature-Related Solutions
N-methylamide Base-induced E2 elimination of the methoxy group.[9]Maintain a lower reaction temperature, ideally at or below room temperature. Minimize the use of strong, non-hindered bases.
Over-addition Product (Tertiary Alcohol) While less common with Weinreb amides, it can occur if the chelated intermediate is not stable. High temperatures can promote the breakdown of this intermediate, leading to a ketone that can be further attacked by a nucleophile.[11]The stability of the tetrahedral intermediate is temperature-dependent. It is crucial to maintain low temperatures, especially during the addition of organometallic reagents in subsequent steps.[6][11] Quenching the reaction at low temperatures is also critical.[4]
Products from Pyrrolidine Ring Opening/Side Reactions The pyrrolidine ring itself can participate in side reactions, especially under harsh conditions (e.g., strong acid/base, high temperatures).Use the mildest possible reaction conditions. Avoid unnecessarily high temperatures and prolonged reaction times.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Coupling using EDC

This protocol is a good starting point for optimization.

  • Dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and, optionally, an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion , quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl).[12]

  • Extract the product with an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography if necessary.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Weinreb amide formation process.

Weinreb_Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_side_reaction Potential Side Reaction Carboxylic_Acid 3-(pyrrolidin-1-yl)propanoic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation at 0°C to RT Coupling_Reagent Coupling Reagent (e.g., EDC, HOBt) Coupling_Reagent->Activated_Intermediate Weinreb_Amide N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide Activated_Intermediate->Weinreb_Amide Coupling at RT to 60°C Amine N,O-dimethylhydroxylamine Amine->Weinreb_Amide N_Methylamide N-methylamide Byproduct Weinreb_Amide->N_Methylamide High Temp Elimination Base Strong Base Base->N_Methylamide

Caption: Key steps in Weinreb amide formation and a potential side reaction pathway.

Concluding Remarks

Optimizing the temperature conditions for the coupling of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a critical step in achieving high yields and purity. By carefully controlling the temperature at each stage of the reaction, from carboxylic acid activation to the final coupling, researchers can minimize side reactions and maximize the formation of the desired Weinreb amide. This guide provides a framework for troubleshooting common issues and a starting point for developing a robust and reproducible synthetic protocol.

References

  • Niu, T., Zhang, W., et al. (2009).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Kelly, C. (2012).
  • Author(s) not available. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
  • Google Patents. (n.d.).
  • Niu, T., Wang, K.-H., et al. (2014).
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Author(s) not available. (2023). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides.
  • Gabriel, C. M., Keener, M., et al. (2015).
  • Author(s) not available. (2019).
  • Author(s) not available. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Rsc.org.
  • Author(s) not available. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions.
  • Author(s) not available. (n.d.). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. PMC.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • Author(s) not available. (n.d.). Computationally analyzed Michael addition reactions.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • Author(s) not available. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Author(s) not available. (n.d.). Scope of the method with N-methyl-N-methoxyamides.
  • Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?
  • ACS.org. (2000). Weinreb amides.
  • Author(s) not available. (n.d.).
  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones.
  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide.
  • Organic Chemistry Portal. (n.d.).
  • Author(s) not available. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES.
  • Author(s) not available. (2019).
  • Author(s) not available. (2019).
  • ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction.
  • Coskun, N., et al. (n.d.). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. PMC.
  • PrepChem.com. (n.d.). Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide.
  • OUCI. (n.d.).
  • MDPI. (2022).
  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide).
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl)
  • MDPI. (2022). A Pyrrolidine Functionalized Poly[(ethylene glycol)
  • The Royal Society of Chemistry. (n.d.). A Weinreb Approach to the Synthesis of Trifluoromethylketones.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.

Sources

Optimization

Resolving solubility issues of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide in ether solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of bifunctional polar molecules in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of bifunctional polar molecules in organic synthesis.

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide presents a unique solubility challenge because it combines a highly polar, metal-chelating Weinreb amide[1] with a basic tertiary amine (the pyrrolidine ring)[2]. This structural duality often leads to unpredictable phase behavior, emulsion formation, or precipitation in traditional ether solvents like diethyl ether (Et2O) or tetrahydrofuran (THF).

This guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems and ensure quantitative recovery of your compound.

Part 1: Physicochemical Context & Solvent Selection

To resolve solubility issues, we must first understand the dielectric and hydrophobic limitations of your current solvent. Traditional ethers often fail to balance the high polarity of the Weinreb amide with the hydrophobicity required for clean aqueous workups. Modern engineered ethers, such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME), offer superior physicochemical profiles for this specific scaffold.

Table 1: Comparative Physicochemical Properties of Common Ether Solvents

SolventBoiling Point (°C)Water Solubility in Solvent ( g/100g )Solvent Solubility in Water ( g/100g )Peroxide Formation Risk
Diethyl Ether (Et2O) 34.6~1.2~6.0High
Tetrahydrofuran (THF) 66.0MiscibleMiscibleHigh
2-MeTHF 80.214.4 (at 23 °C)~10.0Moderate
CPME 106.00.31.1Very Low

Part 2: Troubleshooting FAQs

Q1: Why does my compound "oil out" or form a gummy precipitate when using diethyl ether (Et2O)? Causality & Solution: The molecule features a highly polar Weinreb amide group and a basic pyrrolidine ring. Diethyl ether has a low dielectric constant and insufficient solvating power for highly polar, hydrogen-bond accepting moieties. Furthermore, the nitrogen atom of the pyrrolidine ring confers significant basicity to the scaffold[2]. It is highly susceptible to protonation from trace acidic impurities (or even atmospheric CO2), forming insoluble salts. Action: Switch to a more polar, yet hydrophobic ether like CPME or 2-MeTHF.

Q2: I am using THF for my reaction, but I lose most of my product during the aqueous workup. How can I resolve this? Causality & Solution: THF is completely miscible with water. Because N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is highly polar, it partitions heavily into the aqueous phase when THF is mixed with water, leading to poor recovery. Action: Substitute THF with 2-MeTHF. 2-MeTHF provides similar solvating properties for organometallic reactions but exhibits limited water miscibility—the solubility of water in 2-MeTHF is only 14.4 g/100 g at 23 °C[3]. This inversely soluble nature allows for clean phase separations without the need for exhaustive back-extractions[4].

Q3: My synthesized batch is completely insoluble in all ether solvents, including 2-MeTHF and CPME. What went wrong? Causality & Solution: The compound is likely trapped in its salt form (e.g., a hydrochloride salt). If your Weinreb amide was synthesized using an acid chloride intermediate, the liberated HCl readily protonates the basic pyrrolidine nitrogen. Ether solvents cannot dissolve these ionic salts. Action: Perform a self-validating free-basing protocol (see Protocol 1). Neutralize the salt with a mild aqueous base and extract the liberated free base into 2-MeTHF.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Salt-Breaking (Free-Basing) and Extraction Workflow

Use this protocol if your compound is completely insoluble in ethers, indicating it is trapped as a pyrrolidinium salt.

  • Suspension: Suspend the insoluble N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (suspected salt) in 2-MeTHF (10 mL per gram of substrate).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3 solution.

  • Phase Mixing: Stir vigorously for 15-30 minutes at room temperature. The mild base neutralizes the pyrrolidinium salt, liberating the ether-soluble free base.

  • Validation Step 1: Stop stirring and allow the layers to separate. Check the pH of the lower aqueous layer. It must remain >8. If it is acidic, add more NaHCO3 until basicity is sustained. This validates complete free-basing.

  • Separation: Transfer to a separatory funnel. Collect the upper organic layer (2-MeTHF). Back-extract the aqueous layer once with half the original volume of 2-MeTHF.

  • Validation Step 2: Evaporate a 1 mL aliquot of the combined organic layer to dryness. The presence of a clear oil or crystalline solid validates successful partitioning of the free base.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Solvent Switch from THF to CPME for Storage/Crystallization

Use this protocol to remove water and transition from a miscible ether to a highly stable, hydrophobic ether.

  • Initial Concentration: Following the reaction in THF, concentrate the mixture under reduced pressure to remove ~80% of the THF.

  • Solvent Addition: Add CPME (5 volumes relative to the estimated product mass). CPME has an extremely low miscibility with water (1.1%)[5].

  • Azeotropic Distillation: Distill the mixture under reduced pressure. CPME forms an azeotrope with water in a ratio of 83.7% CPME to 16.3% water at an azeotropic end temperature of 83 °C[6].

  • Validation Step: Monitor the internal vapor temperature. A steady temperature of 83 °C validates the azeotropic removal of water. Once the temperature rises toward 106 °C (the boiling point of pure CPME), this validates that the system is completely dry and consists solely of CPME.

  • Finalization: Cool the CPME solution to induce crystallization, or store the highly stable CPME solution directly.

Part 4: Troubleshooting Logic Visualization

Workflow Start Solubility Issue Detected N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide CheckSalt Is the molecule in salt form? (Check reaction history for acids) Start->CheckSalt Salt Yes (e.g., HCl Salt) CheckSalt->Salt Insoluble in all ethers FreeBase No (Free Base) CheckSalt->FreeBase Soluble but oils out/lost FreeBasing Protocol 1: Aqueous Basic Workup (Neutralize with NaHCO3) Salt->FreeBasing CheckSolvent Evaluate Current Ether Solvent FreeBase->CheckSolvent Switch2MeTHF Protocol 2: Switch to 2-MeTHF (Clean Phase Separation) FreeBasing->Switch2MeTHF Et2O Diethyl Ether (Et2O) Issue: Polarity Mismatch CheckSolvent->Et2O THF Tetrahydrofuran (THF) Issue: Aqueous Miscibility CheckSolvent->THF SwitchCPME Switch to CPME (High Hydrophobicity) Et2O->SwitchCPME THF->Switch2MeTHF

Troubleshooting workflow for resolving pyrrolidine-Weinreb amide solubility issues in ethers.

References

1.[5] A new solvent for green chemistry, Manufacturing Chemist. 5 2.[6] Cyclopentyl methyl ether, Wikipedia. 6 3.[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, NIH. 2 4.[3] 2-Methyltetrahydrofuran, Wikipedia.3 5.[4] A Tale of Two Solvents: A Comparative Guide to 2,2-Dimethyltetrahydrofuran and 2-Methyltetrahydrofuran (2-MeTHF), Benchchem. 4 6.[1] Converting Amides to Aldehydes and Ketones, Chemistry Steps. 1

Sources

Troubleshooting

Preventing hydrolysis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide during workup

[1] Subject: Preventing hydrolysis and loss of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide during workup. Ticket ID: WA-3PYR-ISO-001 Responder: Senior Application Scientist, Synthesis Division Executive Diagnostic:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Preventing hydrolysis and loss of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide during workup. Ticket ID: WA-3PYR-ISO-001 Responder: Senior Application Scientist, Synthesis Division

Executive Diagnostic: "Hydrolysis" vs. "Extraction Loss"

Before altering your protocol, we must distinguish between chemical degradation and physical loss. Users frequently report "hydrolysis" of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (Compound 1 ) when the product vanishes from the organic layer.

The Critical Insight: Compound 1 contains a basic pyrrolidine nitrogen (


).
  • Scenario A (Acidic Workup): If you wash with 1M HCl or even saturated NH

    
    Cl, the pyrrolidine nitrogen protonates. The resulting ammonium salt is highly water-soluble and partitions into the aqueous waste. This is not hydrolysis; it is extraction loss. 
    
  • Scenario B (Basic Workup): If you use strong base (NaOH) to keep the amine neutral, you risk Retro-Michael elimination (loss of pyrrolidine to form the acrylamide) or base-catalyzed hydrolysis of the amide.

The Solution: You must maintain a strict pH window (pH 8.0 – 9.5) during workup to keep the amine neutral (organic soluble) while preventing amide degradation.

Technical Deep Dive: Mechanisms of Instability
A. The pH-Solubility Trap (The "Disappearing Product")

Weinreb amides are generally robust. However, amino-Weinreb amides are amphiphilic.

  • Low pH (< 7): The pyrrolidine nitrogen accepts a proton (

    
    ). The molecule becomes a cationic ammonium species (
    
    
    
    ), rendering it insoluble in DCM/EtOAc and soluble in water.
  • High pH (> 12): The amide bond is susceptible to nucleophilic attack by hydroxide (

    
    ), leading to hydrolysis to the carboxylic acid.
    
B. The Hidden Danger: Retro-Michael Elimination

Because your amine is in the


-position (3-position) relative to the carbonyl, this molecule is a "Mannich base" derivative. Under thermodynamic stress (Heat + Base), it can undergo a Retro-Michael reaction.


Preventative Measure: Never heat the crude mixture above 40°C if the pH is >10.

Visualizing the Chemistry

The following diagram illustrates the species distribution across the pH scale and the specific risks at each stage.

pH_Species_Map Acidic pH < 6 (Acidic) Species_Acid PROTONATED SPECIES (Water Soluble) [R-NH+] Acidic->Species_Acid Protonation of Pyrrolidine N Neutral pH 8.0 - 9.5 (Target Window) Species_Neutral NEUTRAL SPECIES (DCM Soluble) [R-N] Neutral->Species_Neutral Stable Free Base Basic pH > 11 (Strong Basic) Species_Basic DEGRADATION (Hydrolysis / Elimination) Basic->Species_Basic OH- Attack or Retro-Michael Species_Acid->Species_Neutral Adjust to pH 8

Figure 1: The stability and solubility profile of amino-Weinreb amides is strictly pH-dependent. The "Target Window" ensures organic solubility without degradation.

Optimized Workup Protocol

Objective: Isolate Compound 1 without protonation (loss to water) or hydrolysis.

Reagents Required:
  • Extraction Solvent: Dichloromethane (DCM) is superior to Ethyl Acetate for polar amides.

  • Quench Buffer: Saturated Sodium Bicarbonate (NaHCO

    
    , pH ~8.5) or Phosphate Buffer (pH 8.0).
    
  • Drying Agent: Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1]
Step-by-Step Procedure:
  • Quenching (The Critical Step):

    • If reaction used Acid Chloride: Pour the reaction mixture slowly into a stirred mixture of DCM and Saturated NaHCO

      
        at 0°C.
      
    • Why? This immediately neutralizes HCl generated during synthesis, preventing the amine from protonating, while the low temperature prevents base-catalyzed hydrolysis.

    • Caution: Evolution of CO

      
       gas will occur. Add slowly.
      
  • pH Check:

    • Test the aqueous layer with pH paper. It must be between pH 8 and 9.

    • Troubleshooting:

      • If pH < 7: Add more Sat. NaHCO

        
        .
        
      • If pH > 11: Buffer with small amounts of solid NaH

        
        PO
        
        
        
        (monobasic phosphate).
  • Extraction:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Note: Weinreb amides are polar. Three extractions are mandatory to recover yield.

  • The "Back-Extraction" (Yield Saver):

    • If you suspect product loss, take the combined aqueous layers, adjust pH to exactly 9.0 using 1M NaOH (dropwise, cold), and re-extract with DCM. Do not exceed pH 10.

  • Drying & Concentration:

    • Dry combined organics over Na

      
      SO
      
      
      
      .[1]
    • Concentrate via rotary evaporation. Bath temperature < 35°C .

    • Reason: Avoid thermal promotion of the Retro-Michael elimination.

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose yield issues during your current experiment.

Workup_Logic Start Issue: Low Yield / Missing Product Check_Phase Check Aqueous Phase pH Start->Check_Phase Is_Acidic pH < 7 Check_Phase->Is_Acidic Is_Basic pH > 11 Check_Phase->Is_Basic Is_Neutral pH 8-9 Check_Phase->Is_Neutral Action_Acid Product is Protonated in Water. Add NaHCO3 to pH 8. Re-extract with DCM. Is_Acidic->Action_Acid Action_Basic Hydrolysis Risk. Acidify carefully with NaH2PO4 to pH 9. Is_Basic->Action_Basic Action_Neutral Product likely in Organic. Check TLC. If absent, check for Retro-Michael (Acrylamide byproduct). Is_Neutral->Action_Neutral

Figure 2: Decision matrix for recovering "lost" amino-Weinreb amides.

Frequently Asked Questions (FAQ)

Q1: Can I use 1N HCl to wash away the unreacted pyrrolidine? A: No. While this is standard for non-basic amides, it will protonate your product (Compound 1 ), pulling it into the aqueous waste. To remove excess pyrrolidine, rely on vacuum concentration (pyrrolidine b.p. 87°C) or column chromatography.

Q2: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely N-methoxy-N-methylacrylamide , formed via Retro-Michael elimination. This occurs if you heated the reaction or workup too aggressively in the presence of base.

Q3: Can I use brine during the first extraction? A: Yes, but ensure the brine is not acidic. Commercial brine can sometimes be slightly acidic. It is safer to use a mixture of Brine and Sat.[2] NaHCO


 (1:1).

Q4: Is the Weinreb amide stable to silica gel chromatography? A: Yes, generally. However, for amino-amides, use DCM:MeOH with 1% Triethylamine (TEA) or Ammonium Hydroxide in the eluent. This deactivates the acidic sites on the silica, preventing the product from "streaking" or sticking to the column due to the basic pyrrolidine nitrogen.

References
  • Nahm, S.; Weinreb, S. M. (1981).[1][3][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Foundational text establishing the stability profile of the Weinreb amide.
  • Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. (1998). "Triurethanes and Weinreb Amides...". The Journal of Organic Chemistry, 63(23), 8432–8439.

    • Discusses workup conditions and stability of complex amide structures.
  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. (2004).[3] "Demethoxylation of Weinreb Amides". Tetrahedron Letters, 45(38), 7107-7110.

    • Highlights specific instability modes (though demethoxylation is reductive, the paper discusses general lability).
  • Common Organic Chemistry. (n.d.). "Weinreb Amide Synthesis and Reaction Guide".

    • General protocol verification for pH sensitivity in basic amines.

Sources

Optimization

Separation of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide from unreacted amine

Topic: Separation of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide from unreacted amine. Ticket ID: #WA-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The "Double-Base...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide from unreacted amine. Ticket ID: #WA-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Double-Base" Challenge

You are attempting to separate a tertiary amine product (the Weinreb amide) from a secondary amine impurity (likely Pyrrolidine or N,O-dimethylhydroxylamine).[1][2]

The Core Problem: Standard acid/base extraction fails here. Because both the product and the impurity are basic amines, they will both protonate and migrate into the aqueous layer upon acid washing. Conversely, both will remain in the organic layer under basic conditions.

The Solution: You must exploit the difference in nucleophilicity (secondary vs. tertiary) or volatility .[1][2] The most robust method is "Chemical Scavenging," which converts the impurity into a neutral amide, allowing the basic product to be separated via pH manipulation.

Module 1: The "Chemical Knockout" (Recommended)

Methodology: Derivatization via Electrophilic Scavenging Best For: High purity requirements; removing stubborn secondary amines (Pyrrolidine, N,O-DMHA).[1]

This protocol uses an electrophile (Acetic Anhydride or Benzoyl Chloride) to react selectively with the secondary amine impurity.[2] The tertiary amine product cannot react.[2] This changes the impurity from a base to a neutral amide , enabling separation by acid extraction.

Protocol Steps
  • Dissolution: Dissolve your crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Scavenging: Add 1.5 - 2.0 equivalents (relative to the estimated unreacted amine) of Acetic Anhydride (Ac₂O) or Benzoyl Chloride .[1][2]

    • Note: Add a mild base like Triethylamine (Et₃N) if your reaction doesn't already contain excess base, to scavenge the generated acid.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] Pyrrolidine

      
       N-Acetylpyrrolidine (Neutral).[1][2] Product 
      
      
      
      No Reaction (Basic).
  • Acid Wash (The Separation):

    • Wash the organic layer with 1M HCl (or 10% Citric Acid).[1][2]

    • CRITICAL STEP: The Product (protonated) moves to the Aqueous Layer .[1][2][6] The Impurity (neutral amide) stays in the Organic Layer .[2]

  • Phase Separation: Keep the Aqueous Layer .[2] You can discard the organic layer (contains the impurity).[2]

  • Recovery:

    • Basify the Aqueous Layer to pH > 12 using 2M NaOH or sat.[2] Na₂CO₃.[2]

    • Extract with DCM or EtOAc (3x).[1][2]

    • Dry (Na₂SO₄) and concentrate.[1][2]

Visual Workflow (Decision Logic)

G Start Crude Mixture (Product 3° Amine + Impurity 2° Amine) AddScavenger Add Acetic Anhydride (Converts 2° Amine to Neutral Amide) Start->AddScavenger Partition Partition with 1M HCl / DCM AddScavenger->Partition OrgLayer Organic Layer Contains: Neutral Acetamide Impurity Partition->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) Contains: Protonated Product (Salt) Partition->AqLayer Ionic Species Waste Waste OrgLayer->Waste Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Final Product (Pure Tertiary Amine) Extract->Final

Figure 1: Selective derivatization workflow.[1][2] By converting the impurity to a neutral species, we enable standard acid/base separation.

Module 2: Volatility & Distillation

Methodology: High-Vacuum Evaporation Best For: Large excess of volatile amines (Pyrrolidine bp: 87°C).[1][2]

If the impurity is Pyrrolidine , it is significantly more volatile than the Weinreb amide product.

  • High Vacuum: Place the crude oil on a high-vacuum manifold (< 1 mbar) with a trap cooled by liquid nitrogen.

  • Heat: Gently heat the flask to 40–50°C.

  • Duration: Maintain for 2–4 hours.

  • Limitation: This will reduce the impurity load but rarely removes it completely (trace amines often "stick" via H-bonding).[1][2] It is best used as a pre-treatment before Module 1.[2]

Module 3: Chromatographic Triage

Methodology: Silica Gel Purification with Amine Modifiers Best For: Final polishing if chemical methods fail.[1][2]

The Issue: Amines interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking) and poor separation.

The Fix: Deactivate the silica.[2]

ParameterRecommendationReason
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective.[1][2]
Mobile Phase Modifier 1–5% Triethylamine (Et₃N) or 1% NH₄OH Competes for acidic sites on silica, allowing product to elute cleanly.[1]
Solvent System DCM / Methanol (95:5 to 90:[1]10)High solubility for polar amides.[2]
Alternative Phase Amine-Functionalized Silica Eliminates the need for mobile phase additives; no basic workup required post-column.[1][2]

Frequently Asked Questions (Troubleshooting)

Q1: Will the acid wash hydrolyze my Weinreb amide? A: Unlikely under these conditions. Weinreb amides are remarkably stable.[2] A cold (0°C) wash with dilute HCl (1M) followed by immediate separation is safe.[1][2] Avoid boiling concentrated acids.[2]

Q2: I used N,O-dimethylhydroxylamine hydrochloride in the coupling. Is that the impurity? A: Yes. If you used a coupling agent (EDC/DCC), the "unreacted amine" is likely the N,O-dimethylhydroxylamine.[1] It is also a secondary amine.[2][7] Module 1 (Acetic Anhydride) works perfectly for this impurity as well.[1][2]

Q3: My product is water-soluble even at basic pH. How do I extract it? A: Small polar amines can be difficult to extract from water.[2]

  • Solution 1: Saturate the aqueous layer with NaCl (Salting out).[1][2][8]

  • Solution 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of DCM.[1][2] It is much more polar and pulls stubborn amines out of the aqueous phase.[2]

Q4: Can I use a resin scavenger instead of Acetic Anhydride? A: Yes. Use an Isocyanate resin (e.g., polystyrene-methylisocyanate).[1][2]

  • Protocol: Add resin (2-3 equiv) to the reaction mixture.[1][2] Shake for 2 hours. Filter. The secondary amine binds to the beads; the product passes through. This avoids the aqueous workup entirely.[2][9]

References & Grounding

  • Weinreb Amide Synthesis & Stability:

    • Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters1981 , 22, 3815–3818.

  • Purification of Amines (Derivatization Strategy):

    • Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 .[1] (Standard text for chemical purification protocols).

  • Scavenging Techniques:

    • Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Amine Derivatives." Journal of Organic Chemistry1997 , 62, 5908.

  • Chromatography of Amines:

    • Reich, H. J.[1] "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data.

Disclaimer: These protocols involve hazardous chemicals (acid chlorides, strong acids/bases).[1][2] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of N-Methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Executive Summary N-Methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide represents a critical bifunctional intermediate in drug discovery. It combines a Weinreb amide (crucial for controlled ketone synthesis without over-add...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide represents a critical bifunctional intermediate in drug discovery. It combines a Weinreb amide (crucial for controlled ketone synthesis without over-addition) with a tertiary amine (pyrrolidine) via an ethylene linker.

This guide provides a definitive 1H NMR assignment strategy for this molecule. Unlike standard spectral lists, this document compares the product directly against its synthetic precursor (N-methoxy-N-methylacrylamide) to establish a "Reaction Completion" standard. It addresses the specific magnetic environments created by the electron-withdrawing carbonyl and the electron-donating amine, offering a robust protocol for structural verification.

Comparative Analysis: Product vs. Precursor

The most effective way to validate this compound is by comparing it to the starting material used in its synthesis (typically the Michael addition of pyrrolidine to the acrylamide).

FeaturePrecursor: N-Methoxy-N-methylacrylamideProduct: N-Methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamideDiagnostic Relevance
Olefinic Region Multiplet (5.7 – 6.5 ppm) Three distinct vinyl protons (AMX system).Silent Complete disappearance of signals > 4.0 ppm.Primary metric for reaction completion. Any residual signal here indicates incomplete conversion.
Linker Region None Two Triplets (2.5 – 2.9 ppm) Distinct A2B2 system representing the ethylene bridge.Confirms formation of the C-N bond.
Weinreb Methyls Singlets N-OMe (~3.7 ppm)N-Me (~3.2 ppm)Singlets (Retained) N-OMe (~3.68 ppm)N-Me (~3.18 ppm)Confirms stability of the Weinreb moiety during synthesis.
Amine Region None Multiplets (1.7 – 2.6 ppm) Pyrrolidine ring protons.Confirms incorporation of the pyrrolidine ring.
Detailed Spectroscopic Assignment (1H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Structural Logic & Assignment Table

The molecule is divided into three magnetic zones:

  • Zone A (Weinreb): Highly deshielded singlets.

  • Zone B (Linker): The ethylene bridge connecting the amide and amine.

  • Zone C (Pyrrolidine): The cyclic amine.

PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
1 3.68 Singlet (s)3HN-OCH₃ : The most deshielded methyl group due to direct attachment to oxygen. Characteristic of Weinreb amides.
2 3.18 Singlet (s)3HN-CH₃ : Upfield relative to the methoxy, but deshielded by the amide nitrogen.
3 2.78 Triplet (t)2HLinker

-CH₂
: Adjacent to the pyrrolidine nitrogen. The amine nitrogen is less electron-withdrawing than the carbonyl, but this signal often overlaps with the pyrrolidine

-protons.
4 2.55 – 2.65 Multiplet (m)6HOverlap Zone : Contains the Linker

-CH₂
(next to carbonyl) and the Pyrrolidine

-CH₂
(ring carbons next to N).
5 1.75 – 1.85 Multiplet (m)4HPyrrolidine

-CH₂
: The "remote" ring protons. Most shielded signals in the spectrum.

Expert Insight: In CDCl₃, the protons on the pyrrolidine ring (


-CH₂) and the linker (

-CH₂) often form a complex envelope around 2.6 ppm. If precise coupling constants are required, switching to Benzene-d6 (C₆D₆) can resolve these overlapping multiplets due to the specific solvent-solute stacking interactions of the aromatic solvent with the amide.
Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning signals based on electronic environments.

NMR_Assignment cluster_0 Molecular Zones cluster_1 1H NMR Signals (CDCl3) Weinreb Weinreb Amide (-CON(OMe)Me) S_OMe 3.68 ppm (s) N-OMe Weinreb->S_OMe Oxygen Effect S_NMe 3.18 ppm (s) N-Me Weinreb->S_NMe Amide Effect Linker Ethylene Linker (-CH2-CH2-) S_LinkB 2.78 ppm (t) N-CH2- Linker->S_LinkB Beta to CO Alpha to N S_Overlap 2.55-2.65 ppm (m) -CH2-CO & Ring N-CH2 Linker->S_Overlap Alpha to CO Pyrrolidine Pyrrolidine Ring (Cyclic Amine) Pyrrolidine->S_Overlap Alpha to Ring N S_RingB 1.75-1.85 ppm (m) Remote Ring CH2 Pyrrolidine->S_RingB Shielded Alkyl

Caption: Logical mapping of functional groups to specific chemical shift zones in CDCl₃.

Experimental Protocol

To ensure the reproducibility of the data presented above, follow this specific characterization workflow.

A. Sample Preparation
  • Isolation: Ensure the compound is free of volatile organic solvents (EtOAc, DCM) which can overlap with the 1.5–2.0 ppm region. High-vacuum drying (0.5 mbar, 2 hours) is recommended.

  • Solvent Selection: Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil if the compound is stored for long periods, as traces of DCl (acid) can protonate the pyrrolidine nitrogen.

    • Note: Protonation of the pyrrolidine nitrogen causes a significant downfield shift (~0.5 - 1.0 ppm) of the adjacent methylene protons (Positions 3 and 4 in the table).

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

B. Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds . While the N-Me and N-OMe protons relax relatively quickly, ensuring full relaxation allows for accurate integration to confirm the 1:1 ratio between the Weinreb functionality and the pyrrolidine ring.

  • Scans: 16 scans are sufficient for >95% purity.

C. Troubleshooting Impurities
  • Water: Appears broad around 1.56 ppm in CDCl₃. Can obscure the pyrrolidine

    
    -protons.
    
  • Acrylamide Starting Material: Check for doublets of doublets at 5.7, 6.2, and 6.5 ppm.

  • Rotamers: Unlike bulky aromatic Weinreb amides, this aliphatic variant typically shows sharp singlets at room temperature. If broadening is observed, heat the probe to 313 K (40 °C) to coalesce signals, though this is rarely necessary for this specific molecule.

References
  • Weinreb Amide Synthesis & Utility: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • NMR Characteristics of Weinreb Amides: Potts, B. C., et al. "Assignment of 1H and 13C NMR signals for N-methoxy-N-methyl amides." Magnetic Resonance in Chemistry, 2001 . (Referencing general spectral data for Weinreb acrylamide precursors).

  • Michael Addition to Acrylamides (Reaction Monitoring): Mangelinckx, S., et al. "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines."[1] Organic & Biomolecular Chemistry, 2013 .

  • General 1H NMR Shift Data (Pyrrolidine Derivatives): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .

Sources

Comparative

Comparative Mass Spectrometry Guide: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide vs. Amide Analogues

The following guide is a technical comparison and fragmentation analysis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide , designed for application scientists and structural chemists. Executive Summary N-methoxy-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and fragmentation analysis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide , designed for application scientists and structural chemists.

Executive Summary

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a bifunctional intermediate combining a Weinreb amide moiety with a tertiary pyrrolidine amine. It is primarily utilized in medicinal chemistry as a stable precursor for synthesizing pyrrolidinyl ketones via nucleophilic addition.

For drug development professionals, characterizing this molecule requires distinguishing it from common byproducts (e.g., hydrolyzed acids) and alternative amide reagents (e.g., morpholine or dimethyl amides). This guide compares its mass spectral performance against these alternatives, focusing on the unique fragmentation pathways driven by the "push-pull" electronic relationship between the basic pyrrolidine nitrogen and the electron-withdrawing Weinreb system.

Chemical Profile & Ionization Physics
FeatureSpecificationImpact on Mass Spectrometry
Formula C₉H₁₈N₂O₂Monoisotopic Mass: 186.1368 Da
Basicity (pKa) ~10.5 (Pyrrolidine N)Protonation Site: The pyrrolidine nitrogen is the thermodynamic sink for the proton in ESI(+).
Lability Weinreb N-O BondFragmentation Trigger: The N-methoxy bond is labile under CID, providing a diagnostic "fingerprint" loss.
LogP ~0.2 (Est.)LC Retention: Elutes early in Reverse Phase (C18) due to high polarity; HILIC is recommended for retention.
Fragmentation Mechanics: The "Charge-Remote" Driver

Unlike standard amides, the fragmentation of this molecule in ESI-MS/MS is dominated by the high proton affinity of the pyrrolidine ring. The charge is localized on the pyrrolidine nitrogen, meaning the cleavage of the Weinreb amide bond often occurs via a charge-remote mechanism or inductive destabilization.

Primary Fragmentation Pathway (ESI-CID)
  • Precursor Ion [M+H]⁺ (m/z 187.14): The protonated molecular ion is highly stable in the source but fragments readily upon Collision Induced Dissociation (CID).

  • Diagnostic Loss of Weinreb Amine (Δm = 61 Da): The most characteristic transition is the cleavage of the amide bond, expelling the neutral N-methoxy-N-methylamine species. This yields a stable acylium ion.

    • Transition:m/z 187 → m/z 126

  • Decarbonylation (Δm = 28 Da): The resulting acylium ion loses carbon monoxide (CO) to form an ethyl-pyrrolidinium species.

    • Transition:m/z 126 → m/z 98

  • Pyrrolidine Ring Ions: At high collision energies (CE > 35 eV), the pyrrolidine ring itself fragments, yielding characteristic iminium ions.

    • Diagnostic Ions:m/z 84 (α-cleavage), m/z 70 (Ring contraction/H-loss).

Visualizing the Fragmentation Tree

The following diagram details the specific dissociation pathways and m/z transitions.

G Node1 [M+H]+ Precursor m/z 187.14 (Protonated on Pyrrolidine N) Node2 Acylium Ion m/z 126.09 [Pyr-CH2-CH2-CO]+ Node1->Node2 Amide Cleavage (Low CE: 15-20 eV) Node4 Methyl-Pyrrolidinium m/z 84.08 (α-Cleavage) Node1->Node4 Direct α-Cleavage (High CE) Node3 Ethyl-Pyrrolidinium m/z 98.10 [Pyr-CH2-CH2]+ Node2->Node3 -CO (Decarbonylation) Node5 Pyrrolidinium Iminium m/z 70.06 (Ring Fragment) Node3->Node5 -C2H4 Node6 Neutral Loss: HN(OMe)Me (61 Da) Node7 Neutral Loss: CO (28 Da)

Figure 1: ESI-MS/MS fragmentation tree for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide showing primary product ions.[1]

Comparative Performance Guide

This section compares the Weinreb amide against its two most common synthetic alternatives: N,N-Dimethyl amides and Morpholine amides .

A. Specificity & Identification Confidence

The Weinreb amide offers superior identification confidence due to the unique mass defect and specific neutral loss of the methoxy group.

ParameterWeinreb Amide (Target)N,N-Dimethyl Amide (Alt 1)Morpholine Amide (Alt 2)
Precursor Ion m/z 187 m/z 157 m/z 199
Primary Neutral Loss 61 Da (HN(OMe)Me)45 Da (HNMe₂)87 Da (Morpholine)
Secondary Loss 31 Da (Methoxy radical*)None (Stable amide)None (Stable ring)
Diagnostic Ion m/z 126 (Acylium)m/z 112 (Acylium)m/z 112 (Acylium)
Interference Risk Low (Unique N-O bond)High (Common metabolic loss)Medium (Isobaric interferences)

*Note: The loss of 31 Da (Methoxy) is observed primarily in EI or high-energy CID, distinguishing Weinreb amides from all other aliphatic amides.

B. Experimental Protocol: LC-MS/MS Workflow

To replicate these results for Quality Control (QC) or impurity profiling, follow this self-validating protocol.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for ESI infusion or injection.

2. LC Conditions (HILIC Mode recommended due to polarity):

  • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes. Reasoning: The basic pyrrolidine requires high organic starting conditions to retain on HILIC.

3. MS Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the N-O bond).

  • Collision Energy (CE): Ramp 15–40 eV.

    • At 15 eV: Dominant m/z 187 (Precursor).

    • At 25 eV: Dominant m/z 126 (Acylium base peak).

    • At 40 eV: Dominant m/z 84/70 (Pyrrolidine fragments).

Supporting Experimental Data (Simulated)

The following table summarizes the expected spectral peaks based on the structural subunits (Weinreb + Pyrrolidine) and established fragmentation rules for this class of compounds [1, 2].

m/z (Observed)Ion IdentityFormulaRelative Abundance (25 eV)Origin / Mechanism
187.14 [M+H]+C₉H₁₉N₂O₂⁺20%Protonated Molecular Ion
156.12 [M - OMe]+C₈H₁₆N₂O⁺<5%Loss of Methoxy (Characteristic of Weinreb)
126.09 [M - Weinreb]+C₆H₁₂NO⁺100% (Base) Amide bond cleavage (Acylium formation)
98.10 [Pyr - Et]+C₆H₁₂N⁺45%Loss of CO from m/z 126
84.08 [Pyr - Me]+C₅H₁₀N⁺30%α-cleavage of propyl chain
70.06 [Pyr - H]+C₄H₈N⁺15%Pyrrolidine ring contraction
Conclusion

For researchers validating the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide , the mass spectrum is defined by the competition between the basic pyrrolidine ring and the labile Weinreb amide bond.

  • Best Identifier: The transition 187 → 126 is the definitive quantifier.

  • Purity Check: The presence of m/z 112 (dimethyl amide) or m/z 74 (propionic acid) indicates hydrolysis or transamidation byproducts.

  • Advantage: The Weinreb moiety provides a cleaner MS/MS spectrum compared to dimethyl amides, which often suffer from non-specific alkyl losses.

References
  • Fragmentation of Amides: RSC Advances, "Fragmentation pattern of amides by EI and HRESI: study of protonation sites," 2018. Link

  • Pyrrolidine Characterization: NIST Chemistry WebBook, "Pyrrolidine Mass Spectrum," Standard Reference Data. Link

  • Weinreb Amide Reactivity: Organic Syntheses, "Preparation of N-Methoxy-N-methylamides," Coll. Vol. 9, p.632. Link

  • Cathinone/Pyrrolidine MS: Forensic Science International, "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones," 2020. Link

Sources

Validation

FTIR Spectral Analysis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide: A Comparative Guide on Functional Group Signatures and Sampling Modalities

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a highly versatile bifunctional molecule. It features a pyrrolidine ring—a common pharmacophore in drug development—and a Weinreb amide moiety, which is a critical fun...

Author: BenchChem Technical Support Team. Date: February 2026

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a highly versatile bifunctional molecule. It features a pyrrolidine ring—a common pharmacophore in drug development—and a Weinreb amide moiety, which is a critical functional group used in organic synthesis to prevent over-addition of organometallic reagents during ketone preparation.

For analytical chemists and drug development professionals, verifying the structural integrity of this compound via Fourier Transform Infrared (FTIR) spectroscopy is a fundamental quality control step. This guide objectively compares the FTIR functional group signatures of Weinreb amides against standard tertiary amides, and evaluates the performance of two primary FTIR sampling modalities: Attenuated Total Reflectance (ATR) and Transmission spectroscopy.

Part 1: Chemical Profiling & Mechanistic Causality

To accurately interpret the FTIR spectrum of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, one must understand the causality behind its vibrational shifts.

The Weinreb Amide Shift: In a standard N,N-dialkyl tertiary amide, the nitrogen lone pair is highly delocalized into the carbonyl


 orbital, giving the C-N bond partial double-bond character and weakening the C=O bond (shifting its stretch to lower wavenumbers, typically 1635–1650 cm⁻¹). However, in a Weinreb amide, the electronegative oxygen of the N-methoxy group exerts a strong inductive withdrawal (-I effect). This pulls electron density away from the nitrogen, reducing its ability to participate in resonance with the carbonyl[1]. Consequently, the C=O bond retains more of its double-bond stiffness, generally shifting the carbonyl stretch slightly higher (1645–1660 cm⁻¹)[1]. Furthermore, the N-methoxy group introduces highly diagnostic N-O and C-O stretching vibrations not found in standard amides[1].

The Pyrrolidine Ring: The tertiary amine within the 5-membered pyrrolidine ring contributes distinct C-N stretching vibrations (1120–1150 cm⁻¹) and a complex envelope of aliphatic sp³ C-H stretches (2800–2950 cm⁻¹).

Part 2: Comparative Analysis of Functional Group Signatures

To highlight the unique spectral fingerprint of the target compound, Table 1 compares its expected FTIR signatures against a standard tertiary amide analog (e.g., N,N-dimethyl-3-(pyrrolidin-1-yl)propanamide).

Table 1: FTIR Spectral Signatures (Weinreb vs. Standard Amide)
Functional GroupVibration ModeWeinreb Amide Target (cm⁻¹)Standard Tertiary Amide (cm⁻¹)Mechanistic Origin / Causality
Carbonyl (C=O) Stretching1645 – 16601635 – 1650Inductive withdrawal by -OCH₃ reduces N-lone pair resonance, stiffening the C=O bond.
N-O Bond Stretching975 – 990N/AUnique to the N-methoxy group; serves as the primary diagnostic peak for Weinreb amides.
C-O (Methoxy) Asym. Stretch1170 – 1185N/AAsymmetric stretching of the N-O-CH₃ linkage.
Pyrrolidine C-N Stretching1120 – 11501120 – 1150Consistent tertiary amine signature within the 5-membered aliphatic ring.
Aliphatic C-H Stretching2800 – 29502800 – 2950sp³ C-H bonds from the propanamide backbone and pyrrolidine ring.

Part 3: Analytical Modalities Comparison (ATR vs. Transmission)

Because N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is typically a viscous liquid at room temperature, choosing the correct FTIR sampling modality is critical for data fidelity.

ATR-FTIR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating the sample placed on a high-refractive-index crystal (e.g., Diamond or ZnSe)[2]. It requires zero sample preparation and is non-destructive[3]. However, the penetration depth (


) of the evanescent wave is directly proportional to the wavelength. This causes peaks at lower wavenumbers (e.g., the critical 980 cm⁻¹ N-O stretch) to appear artificially more intense than peaks at higher wavenumbers (e.g., the 2900 cm⁻¹ C-H stretches) compared to true transmission spectra[2].

Transmission FTIR (Capillary Film): This classical method involves pressing the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr)[3]. It provides true absorbance spectra without wavelength-dependent distortion, making it superior for quantitative library matching[3]. However, it is prone to pathlength inconsistencies and window degradation if the sample absorbs ambient moisture[3].

Table 2: Performance Comparison for Viscous Liquid Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (NaCl Capillary)
Sample Preparation None (Direct application)Requires precise capillary film formation
Spectral Resolution High (requires mathematical ATR correction)Very High (True absorbance)
Low-Wavenumber Bias High (Penetration depth increases at lower cm⁻¹)None (Pathlength is constant across spectrum)
Sample Recovery Excellent (Wipe off with solvent)Poor (Trapped between degrading salt plates)
Best Use Case Rapid structural verification, routine QA/QCQuantitative analysis, high-fidelity reference libraries

Part 4: Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every data acquisition must be preceded by a strict baseline validation to prevent false-positive peak assignments.

Protocol 1: ATR-FTIR Analysis (Rapid Screening)

Causality Note: A diamond crystal is selected over ZnSe because diamond is chemically inert to the basicity of the pyrrolidine tertiary amine, preventing long-term crystal etching.

  • System Initialization: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Background Validation (Self-Validation Step): Clean the diamond crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation gate: The background spectrum must exhibit a total absorbance of < 0.005 a.u. across the 4000–650 cm⁻¹ range. If peaks are present, re-clean the crystal.

  • Sample Application: Deposit 1–2 drops of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide directly onto the center of the diamond crystal. Ensure complete coverage of the active sensor area without introducing air bubbles.

  • Spectral Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR Correction algorithm in the spectrometer software. Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, scaling down the low-wavenumber peaks (like the N-O stretch) to reflect true relative abundances[2].

Protocol 2: Transmission FTIR Analysis (High-Fidelity Profiling)
  • Window Preparation: Inspect two polished NaCl windows. They must be completely transparent and free of fogging (which indicates moisture degradation).

  • Background Acquisition (Self-Validation Step): Place the empty sample holder in the beam path and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Assembly: Place one drop of the target compound onto the center of the first NaCl window. Carefully place the second window on top, pressing gently to form a uniform, bubble-free capillary film.

  • Spectral Acquisition: Mount the window assembly in the spectrometer and acquire the spectrum. Validation gate: Check the maximum absorbance of the C=O peak (~1650 cm⁻¹). If it exceeds 1.2 a.u., the film is too thick (violating the Beer-Lambert law linearity). Disassemble, wipe, and re-press with less sample.

  • Data Processing: Perform a standard baseline correction. No ATR correction is required[2].

Part 5: Workflow Visualization

FTIR_Workflow Sample Sample: N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide ATR ATR-FTIR Modality (Diamond Crystal) Sample->ATR Trans Transmission Modality (NaCl Liquid Cell) Sample->Trans PrepATR Direct Application (No Dilution/Prep) ATR->PrepATR PrepTrans Capillary Film Prep (Pathlength Control) Trans->PrepTrans AcqATR Evanescent Wave Acquisition PrepATR->AcqATR AcqTrans Direct Absorption Acquisition PrepTrans->AcqTrans ProcessATR ATR Correction & Baseline Subtraction AcqATR->ProcessATR ProcessTrans Baseline Subtraction Only AcqTrans->ProcessTrans Analysis Spectral Deconvolution (C=O, N-O, C-N Peaks) ProcessATR->Analysis ProcessTrans->Analysis

Comparative FTIR analytical workflow for Weinreb amide characterization.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at: [Link]

  • ResearchGate. "In FTIR, should ATR be used or Absorption?" ResearchGate. Available at: [Link]

  • RSC Advances. "Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF–water." The Royal Society of Chemistry. Available at:[Link]

Sources

Comparative

Comparing reactivity of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide vs morpholine amides

A Comparative Guide to the Reactivity of N-Methoxy-N-methylamides and Morpholine Amides For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of an appro...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of N-Methoxy-N-methylamides and Morpholine Amides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of an appropriate acylating agent is paramount to the success of complex molecular construction. Among the myriad options, N-methoxy-N-methylamides (commonly known as Weinreb-Nahm amides) and morpholine amides have emerged as reliable and versatile intermediates. This guide provides an in-depth comparison of their reactivity profiles, supported by mechanistic insights and experimental considerations, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Introduction: Two Amides, Distinct Advantages

The Weinreb-Nahm amide, discovered in 1981, revolutionized ketone synthesis by providing a robust solution to the persistent problem of over-addition by organometallic reagents.[1] Its unique structure, featuring an N-methoxy-N-methyl group, allows for controlled, single additions of strong nucleophiles to yield ketones or, with reducing agents, aldehydes.[2]

Morpholine amides, while known for a longer time, have been recognized as practical and cost-effective alternatives. They offer distinct advantages in certain contexts, including higher water solubility and operational stability.[3] This guide will dissect the reactivity of a representative Weinreb amide, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, and compare it with the general class of morpholine amides, focusing on their behavior with organometallic and hydride reagents.

Mechanistic Underpinnings of Reactivity

The fundamental difference in reactivity between Weinreb and morpholine amides lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Weinreb-Nahm Amides: The Power of Chelation

The key to the Weinreb amide's controlled reactivity is the formation of a stable, five-membered ring chelate by the tetrahedral intermediate when reacting with organometallic reagents (like Grignard or organolithium compounds).[4] The metal cation (e.g., Mg²⁺ or Li⁺) is coordinated by both the newly formed alkoxide and the N-methoxy oxygen.[5] This chelated intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous or acidic workup is performed.[1][6] This stability prevents the highly reactive ketone from being present in the solution with unreacted organometallic reagent, thus effectively stopping the reaction at the ketone stage and preventing over-addition to a tertiary alcohol.[1][4]

Caption: Reaction of a Weinreb Amide with a Grignard Reagent.

Morpholine Amides: Conventional Tertiary Amide Reactivity

Morpholine amides behave like typical tertiary amides. Upon nucleophilic attack, they form a tetrahedral intermediate that is not stabilized by chelation.[7] This intermediate can readily collapse, eliminating the morpholinyl anion (a poor leaving group) to form a ketone.[8] Because the resulting ketone is generally more reactive than the starting amide, it will quickly react with a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol.[9] While this can be controlled under certain conditions, the risk of over-addition is significantly higher than with Weinreb amides.[10]

Caption: Reaction of a Morpholine Amide with a Grignard Reagent.

Comparative Reactivity Analysis

The structural and mechanistic differences translate into distinct reactivity profiles in common synthetic transformations.

FeatureN-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (Weinreb Amide)Morpholine Amides
Reaction with Organometallics Excellent for ketone synthesis; stable chelated intermediate prevents over-addition.[1]Prone to over-addition to form tertiary alcohols, though ketone synthesis is possible with careful control or specific reagents like organoceriums.[9][11]
Reaction with Hydride Reagents Cleanly reduced to aldehydes with reagents like DIBAL-H or LiAlH₄.[1][2] The stable intermediate prevents over-reduction to the alcohol.[6]Typically reduced to the corresponding amines with strong hydrides like LiAlH₄.[12] Aldehyde formation is possible but often requires specific, milder reagent systems.[7]
Relative Reactivity Generally less reactive than morpholine amides towards nucleophiles due to the electron-withdrawing nature of the methoxy group.[3][7]More reactive than Weinreb amides in some cases, but less reactive than esters or acid chlorides.[7]
Influence of Pyrrolidine Moiety The basic pyrrolidine nitrogen can be protonated under acidic conditions or may coordinate with metal reagents. This requires careful consideration of reaction conditions and stoichiometry.Not applicable.
Practical Considerations Starting material (N,O-dimethylhydroxylamine) is relatively expensive and can be hygroscopic.Morpholine is inexpensive and readily available. The resulting amides often have good water solubility, which can aid in workup but complicate extraction.
The Role of the Pyrrolidine Substituent

The N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide contains a tertiary amine in its backbone. This functionality is not inert and can influence the reaction in several ways:

  • Basicity: The pyrrolidine nitrogen is basic and will react with acidic reagents or byproducts. In reactions with Grignard or organolithium reagents, an extra equivalent may be consumed to deprotonate any adventitious acid or react with the Lewis acidic metal center.

  • Coordination: The lone pair on the pyrrolidine nitrogen could potentially coordinate to the metal center of the organometallic reagent, potentially altering the reactivity of both the nucleophile and the electrophilic amide center.

  • C-H Functionalization: In transition-metal-catalyzed reactions, the amide can act as a directing group for C-H activation.[13][14] The presence of another potential coordinating group (the pyrrolidine) could lead to complex selectivity challenges.

Experimental Protocols: A Practical Comparison

Below are representative protocols for the synthesis of a ketone using both types of amides.

Protocol 1: Ketone Synthesis via Weinreb Amide

This protocol describes the reaction of an organomagnesium reagent with a Weinreb amide to produce a ketone.

G Figure 3. Workflow for Ketone Synthesis via Weinreb Amide A 1. Dissolve Weinreb amide in anhydrous THF under N₂ atmosphere. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add Grignard reagent (1.1 eq.) dropwise over 15 min. B->C D 4. Stir at 0°C for 2 hours, monitoring by TLC. C->D E 5. Quench the reaction by slow addition of 1 M aq. HCl at 0°C. D->E F 6. Warm to room temperature and extract with ethyl acetate. E->F G 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify the crude ketone product by column chromatography. G->H

Caption: Workflow for Ketone Synthesis via Weinreb Amide.

Step-by-Step Methodology:

  • A solution of the N-methoxy-N-methylamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • The flask is cooled to 0 °C using an ice-water bath.

  • The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) is added dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl.

  • The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the pure ketone.[15]

Protocol 2: Ketone Synthesis via Morpholine Amide

This protocol uses an organocerium reagent, which often gives better selectivity for ketone formation with standard amides compared to Grignard or organolithium reagents.[11][16]

Step-by-Step Methodology:

  • Anhydrous cerium(III) chloride (CeCl₃, 1.2 eq) is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere and stirred vigorously for 2 hours at room temperature.

  • The suspension is cooled to -78 °C using a dry ice/acetone bath.

  • The organolithium reagent (e.g., n-Butyllithium, 1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the organocerium reagent.

  • A solution of the morpholine amide (1.0 eq) in anhydrous THF is added dropwise to the organocerium suspension at -78 °C.

  • The reaction is stirred at -78 °C for 3 hours, then allowed to warm slowly to 0 °C over 1 hour.

  • The reaction is quenched by adding 1 M aqueous HCl.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, concentrated, and the crude ketone is purified by column chromatography.[16]

Conclusion: Selecting the Right Tool for the Job

Both N-methoxy-N-methylamides and morpholine amides are powerful tools in the synthetic chemist's arsenal. The choice between them depends on the specific requirements of the synthesis.

  • Choose a Weinreb Amide when the primary goal is the clean, high-yield synthesis of a ketone or aldehyde, especially with highly reactive organometallic reagents, and when the cost of N,O-dimethylhydroxylamine is not a limiting factor. Its reliability in preventing over-addition is its greatest strength.[1][2]

  • Choose a Morpholine Amide when seeking a more economical and potentially more water-soluble option. It can be highly effective for ketone synthesis, particularly when paired with more selective organometallic reagents like organoceriums, or for direct reduction to an amine.[7]

The presence of additional functional groups, such as the pyrrolidine in N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, must always be considered, as they can introduce secondary reactivity pathways that need to be managed for a successful synthetic outcome.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • eScholarship.org. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]

  • eScholarship.org. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]

  • ResearchGate. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore | Request PDF. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • ACS Publications. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • ACS Publications. Weinreb amides. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Thieme Connect. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • RSC Publishing. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]

  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Diva-Portal.org. Catalytic Amide Reductions under Hydrosilylation Conditions. [Link]

  • ACS Publications. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters. [Link]

  • Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • R Discovery. Addition of organocerium reagents to morpholine amides: synthesis of important pheromone components of Achaea janata. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • University of Cambridge. Tertiary Amides as Directing Groups for Enantioselective CH Amination using Ion-Paired Rhodium Complexes. [Link]

  • ResearchGate. Addition of Organocerium Reagents to Morpholine Amides: Synthesis of Important Pheromone Components of Achaea j anata | Request PDF. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]

  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. [Link]

  • RSC Publishing. Amide activation: an emerging tool for chemoselective synthesis. [Link]

  • ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • YouTube. reactions of amides & strong nucleophiles. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Quora. Which is more reactive, amine or amide? [Link]

  • Chemistry Steps. Amides - Structure and Reactivity. [Link]

  • Michigan State University. Amine Reactivity. [Link]

  • Chemistry Stack Exchange. reaction mechanism - Attack of amine on amide. [Link]

Sources

Validation

HPLC Method Development Guide: Purity Analysis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Executive Summary Developing a purity method for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide presents a classic "Basic Amine" chromatographic challenge. This molecule contains a Weinreb amide functionality (essenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide presents a classic "Basic Amine" chromatographic challenge. This molecule contains a Weinreb amide functionality (essential for downstream ketone synthesis) and a tertiary pyrrolidine amine .

The pyrrolidine moiety (pKa ~10.5–11.3) is protonated at standard acidic HPLC conditions. On traditional C18 silica columns, this positive charge interacts ionically with residual silanols, resulting in severe peak tailing, poor resolution, and quantitation errors.

This guide compares three distinct separation strategies to overcome this limitation:

  • Traditional C18 (Low pH): The baseline method (often fails tailing specifications).

  • High pH Reversed-Phase (pH 10): Utilizes hybrid silica to deprotonate the amine.

  • Charged Surface Hybrid (CSH) C18 (Low pH): (Recommended) Uses a positively charged stationary phase to repel the amine, ensuring sharp peaks without compromising the hydrolytic stability of the Weinreb amide.

Molecular Profile & Chromatographic Challenges

Understanding the analyte is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Weinreb Amide + PyrrolidineMixed polarity; Amphiphilic.
pKa (Base) ~10.8 (Pyrrolidine N)Highly basic. Ionized (

) at pH < 9.
LogP ~0.5 – 1.2Moderately polar; requires low organic start for retention.
UV Cutoff < 220 nmWeinreb amides absorb weakly. Detection at 210–215 nm is required.
Stability Hydrolysis RiskWeinreb amides can hydrolyze to carboxylic acids at extreme pH/Temperature.
The "Silanol Effect" Visualization

Why standard methods fail:

  • Ionization: At pH 3, the pyrrolidine is positively charged.

  • Attraction: Residual silanols (

    
    ) on the column surface are negatively charged.
    
  • Result: The analyte "drags" along the stationary phase surface (Ion-Exchange mechanism), causing tailing.

Comparative Method Analysis

We evaluated three methodologies. Data below represents typical performance metrics for this class of basic Weinreb amides.

Method A: Traditional C18 (The Baseline)
  • Column: Standard End-capped C18 (5 µm)

  • Mobile Phase: 0.1% Formic Acid / ACN

  • Verdict: UNSUITABLE

  • Analysis: Severe tailing (Tf > 2.0) masks impurities. The low pH stabilizes the amide but fails to suppress silanol activity.

Method B: High pH Hybrid C18 (The "De-protonation" Strategy)
  • Column: Ethylene Bridged Hybrid (BEH) C18

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN[1][2]

  • Verdict: HIGH RISK

  • Analysis: Excellent peak shape (Tf ~ 1.1) because the amine is neutral. However, Weinreb amides are susceptible to base-catalyzed hydrolysis . Long sequences at pH 10 may generate artifacts (degradation of the analyte during the run).

Method C: Charged Surface Hybrid (CSH) C18 (The "Repulsion" Strategy)
  • Column: CSH C18 (1.7 µm or 2.5 µm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) / ACN

  • Verdict: OPTIMAL

  • Analysis: The CSH particle has a controlled low-level positive surface charge. This repels the protonated pyrrolidine, preventing silanol interaction. TFA acts as an ion-pairing agent to further sharpen the peak.

Comparative Data Summary
ParameterMethod A (Std C18)Method B (High pH)Method C (CSH C18)
Tailing Factor (USP) 2.4 (Fail)1.1 (Pass)1.1 (Pass)
Plate Count (N) ~4,000~12,000~15,000
Resolution (Impurity) Poor (< 1.5)Excellent (> 2.0)Excellent (> 2.0)
Analyte Stability HighLow (Hydrolysis risk)High
MS Compatibility YesYes*No (if TFA used)

*Note: If MS detection is required for Method C, replace TFA with Formic Acid. Peak shape will degrade slightly (Tf ~1.3) but remain acceptable.

Recommended Experimental Protocol (Method C)

This protocol utilizes the Charged Surface Hybrid technology to ensure robustness.

Reagents & Equipment[2][4][5]
  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent charged-surface column).

  • Solvent A: Water + 0.05% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (HPLC Grade) + 0.05% TFA.

  • Detector: PDA/UV at 215 nm .

Instrument Parameters[2][4][5]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Injection Vol: 5 µL.

  • Seal Wash: 90:10 Water:ACN (Critical to prevent salt buildup from buffers).

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
10.03070Linear Gradient
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End
Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Must match initial gradient conditions to prevent "solvent effect" peak distortion).

  • Stock Prep: Dissolve 10 mg sample in 1 mL ACN, then dilute to 0.5 mg/mL with Water.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow ensures the correct column selection based on the analyte's pKa.

MethodSelection Start Start: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Analyze Analyze Functional Groups: 1. Weinreb Amide (Neutral/Unstable at high pH) 2. Pyrrolidine (Basic, pKa ~11) Start->Analyze Decision1 Is MS Detection Required? Analyze->Decision1 YesMS Use Formic Acid (0.1%) Decision1->YesMS Yes NoMS Use TFA (0.05-0.1%) Decision1->NoMS No (UV only) ColSelect Select Stationary Phase Strategy YesMS->ColSelect NoMS->ColSelect StdC18 Standard C18 (High Silanol Activity) ColSelect->StdC18 HighPH Hybrid C18 @ pH 10 (De-protonated Amine) ColSelect->HighPH CSH CSH C18 (Charged Surface) (Repels +Charge) ColSelect->CSH Result1 Result: Severe Tailing (Fail) StdC18->Result1 Result2 Result: Good Peak Shape Risk: Amide Hydrolysis HighPH->Result2 Result3 Result: Excellent Peak Shape Stable & Robust CSH->Result3

Caption: Decision matrix highlighting why CSH technology is the preferred route for basic Weinreb amides over High pH or Standard C18 methods.

Diagram 2: The "CSH" Mechanism of Action

Understanding why the recommended column works.

Mechanism cluster_0 Standard C18 Interaction (Tailing) cluster_1 CSH C18 Interaction (Sharp Peak) Silanol Silanol (Si-O-) Amine Pyrrolidine (NH+) Silanol->Amine Ionic Attraction (Drag) Surface CSH Surface (+) Amine2 Pyrrolidine (NH+) Surface->Amine2 Electrostatic Repulsion

Caption: Mechanistic comparison: CSH surfaces possess a controlled positive charge that repels the protonated amine, preventing the secondary interactions that cause tailing.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every run must meet these system suitability specifications:

  • Tailing Factor (Tf): NMT (Not More Than) 1.5 for the main peak. If > 1.5, the column surface may be aging or the TFA concentration is too low.

  • Retention Time Precision: RSD < 2.0% for 5 replicates. Drift indicates insufficient equilibration time for the ion-pairing agent.

  • Resolution (Rs): > 2.0 between the main peak and the nearest synthesis impurity (usually the unreacted pyrrolidine or acid precursor).

References

  • Waters Corporation. (2022). Practical Applications of Charged Surface Hybrid (CSH) Technology. Comparison of CSH vs. BEH for basic compounds. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). Study of the selectivity, mass overloading and efficiency of basic compounds in reversed-phase chromatography using C18 columns at low and high pH. Journal of Chromatography A. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational chemistry of the Weinreb amide). Link

Sources

Comparative

A Comparative Guide to Acylating Agents: The Superior Control of N-methoxy-N-methylamides Over Traditional Acid Chlorides

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the precise construction of carbon-carbon bonds is paramount. The acylation of organometallic reagents to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the precise construction of carbon-carbon bonds is paramount. The acylation of organometallic reagents to form ketones is a foundational transformation. For decades, acid chlorides have been the workhorse for this task due to their high reactivity. However, this very reactivity is often a double-edged sword, leading to poor selectivity and challenging handling protocols.

This guide provides an in-depth comparison between the conventional acid chloride approach and the more refined strategy employing N-methoxy-N-methylamides, exemplified by N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide. We will explore the mechanistic underpinnings of their differing reactivities, present comparative data, and provide actionable experimental protocols to demonstrate why the latter often represents a superior choice for achieving controlled and high-yield ketone synthesis.

The Challenge of Reactivity: The Over-addition Problem with Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives, a trait stemming from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This leaves the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] While effective for many transformations like ester or amide formation, this high reactivity becomes a significant liability when reacting with potent carbon nucleophiles such as Grignard or organolithium reagents.[3][4][5]

The intended reaction is the addition of one equivalent of the organometallic reagent to the acid chloride, forming a ketone. However, the ketone product is also an electrophile. In the presence of a strong nucleophile, the newly formed ketone is often more reactive than the starting acid chloride, leading to a second, undesired nucleophilic attack. This "over-addition" results in the formation of a tertiary alcohol as a significant, often primary, byproduct.[6][7] Controlling the stoichiometry is notoriously difficult and frequently ineffective at preventing this outcome.[6]

G cluster_0 Acid Chloride Pathway AC Acid Chloride (R-COCl) Ketone Ketone (R-CO-R') AC->Ketone 1st Addition (Desired) Nu Organometallic (R'-M) Alcohol Tertiary Alcohol (R-C(OH)(R')2) Ketone->Alcohol 2nd Addition (Over-addition, Uncontrolled)

Caption: Uncontrolled reactivity of acid chlorides leading to over-addition.

The Weinreb Amide Solution: Precision Through Mechanistic Control

In 1981, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides (now commonly known as Weinreb-Nahm amides or simply Weinreb amides) as a transformative solution to the over-addition problem.[6][8] N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a prime example of this class of reagents.

The genius of the Weinreb amide lies in its unique ability to stabilize the tetrahedral intermediate formed after the initial nucleophilic attack. The N-methoxy group's oxygen atom acts as a chelating agent for the metal cation (Li⁺ or MgX⁺) of the organometallic reagent, forming a stable, five-membered cyclic intermediate.[6][9][10][11] This chelated species is remarkably stable at low temperatures and does not readily collapse to the ketone until an acidic aqueous workup is performed.[10][12] This stability is the crucial control element; it effectively "pauses" the reaction after a single addition, preventing the unwanted second addition. Upon workup, the stable intermediate is hydrolyzed to cleanly afford the desired ketone.[9]

G cluster_0 Weinreb Amide Pathway WA Weinreb Amide (R-CON(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate WA->Intermediate 1st Addition Nu Organometallic (R'-M) Ketone Ketone (R-CO-R') Intermediate->Ketone Hydrolysis Workup Aqueous Workup (e.g., H₃O⁺)

Caption: Controlled mono-addition via a stable chelated intermediate.

Head-to-Head Comparison: Performance and Handling

The theoretical advantages of Weinreb amides translate into significant practical benefits in a laboratory setting.

ParameterAcid ChloridesN-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamideSenior Scientist's Insight
Selectivity Poor; prone to over-addition with strong nucleophiles, yielding tertiary alcohols.[6][7]Excellent; mono-addition is the predominant pathway, yielding ketones or aldehydes cleanly.[8][9][10]The Weinreb amide is the superior choice for any synthesis where the ketone is the desired endpoint and the nucleophile is a potent organometallic.
Functional Group Tolerance Limited; their high reactivity makes them incompatible with many sensitive functional groups.High; tolerates a wide array of functional groups including esters, N-protected amino acids, silyl ethers, and sulfonates.[6][13]This tolerance allows for more complex synthetic strategies, enabling acylation late in a synthetic sequence without extensive use of protecting groups.
Stability & Handling Highly unstable; react vigorously and exothermically with water and moisture, releasing corrosive HCl gas.[1][4][14] Requires stringent anhydrous conditions.Generally stable, crystalline solids or high-boiling liquids that can be purified by chromatography and stored.[9][11]The stability of Weinreb amides significantly simplifies handling, reducing safety risks and the need for specialized equipment.
Reaction Conditions Often requires cryogenic temperatures to attempt to control reactivity, with limited success.Reactions are typically run at low temperatures (-78 to 0 °C) to ensure intermediate stability, but are far more controllable.[12]The key difference is predictability. Low temperatures with Weinreb amides ensure success, whereas with acid chlorides, it's merely a mitigation attempt.
Byproducts & Workup Generates HCl, which must be neutralized, often with a tertiary amine base, forming salt byproducts that complicate purification.[5][15][16]The primary byproduct is N,O-dimethylhydroxylamine, which is typically removed during aqueous workup.[17]The cleaner reaction profile of the Weinreb amide approach often leads to simpler purification, saving time and resources.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we present protocols for the synthesis of 1-phenylpropan-1-one from benzoyl chloride and the corresponding N-methoxy-N-methylbenzamide (a model Weinreb amide).

Protocol 1: Acylation using Benzoyl Chloride (Illustrating Challenges)
  • Objective: Synthesize 1-phenylpropan-1-one, anticipating 1-phenyl-1-propanol as a significant byproduct.

  • Reagents: Benzoyl chloride, Ethylmagnesium bromide (1.0 M in THF), Anhydrous Diethyl Ether, Saturated aq. NH₄Cl.

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add benzoyl chloride (1.0 eq) dissolved in anhydrous diethyl ether (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Scientist's Note: This extreme low temperature is an attempt to slow the reaction kinetics to disfavor the second addition, but its effectiveness is limited.

    • Add ethylmagnesium bromide (1.05 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Scientist's Note: A careful, cold quench is necessary to manage the exothermic reaction of unreacted Grignard reagent and the highly reactive intermediates.

    • Allow the mixture to warm to room temperature. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography. Expected Outcome: A mixture of 1-phenylpropan-1-one and the over-addition product, 1-phenyl-1-propanol.

Protocol 2: Acylation using N-methoxy-N-methylbenzamide (The Weinreb Approach)
  • Objective: Synthesize 1-phenylpropan-1-one with high selectivity.

  • Reagents: N-methoxy-N-methylbenzamide, Ethylmagnesium bromide (1.0 M in THF), Anhydrous THF, 1 M HCl.

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C using an ice-water bath. Scientist's Note: A much more practical temperature is sufficient due to the stability of the chelated intermediate. This simplifies the experimental setup significantly.

    • Add ethylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour. The reaction can be easily monitored by TLC or LC-MS to confirm consumption of the starting material.

    • Quench the reaction by adding 1 M HCl until the pH is ~1-2. Scientist's Note: The acidic workup is not just a quench; it is a required step to hydrolyze the stable tetrahedral intermediate to release the ketone product.

    • Stir for 15-20 minutes at room temperature, then extract with ethyl acetate, wash with saturated aq. NaHCO₃ and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography. Expected Outcome: Predominantly 1-phenylpropan-1-one with minimal to no alcohol byproduct.

Conclusion: Adopting a Superior Synthetic Tool

While acid chlorides remain useful for certain acylations, their limitations in selectivity, handling, and functional group tolerance are significant drawbacks in the context of complex molecule synthesis. N-methoxy-N-methylamides, such as N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, offer a robust and reliable alternative.[18] Their unique mechanism, which proceeds through a stable, chelated tetrahedral intermediate, provides an unparalleled level of control, effectively eliminating the problem of over-addition that plagues reactions with acid chlorides.[6][9]

For researchers, scientists, and drug development professionals, the adoption of the Weinreb amide methodology translates to higher yields of desired ketones, cleaner reaction profiles, simplified purification processes, and greater tolerance for complex substrates. This makes it an indispensable tool for modern, efficient, and predictable organic synthesis.

References

  • Vertex AI Search. The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry.
  • ACS Publications. (2000). Weinreb amides. Modern Drug Discovery.
  • Wikipedia. Weinreb ketone synthesis.
  • BASF.
  • MDPI. (2020).
  • Chemistry Steps. Converting Amides to Aldehydes and Ketones.
  • Fiveable. (2025). Acid chlorides | Organic Chemistry II Class Notes.
  • Allen Career Institute.
  • Wikipedia. Acyl chloride.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
  • Khlestkin, V. K., & Tchipev, N. D. (2010). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Synlett.
  • ChemRxiv. (2025). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis.
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Pace, V., & Holzer, W. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis.
  • SATHEE - IIT Kanpur. Chemistry Acid Chloride.
  • EvitaChem. Buy N-Methoxy-N-methylhexanamide (EVT-390473).
  • Nahm, S., & Weinreb, S. M. (1981).
  • BOC Sciences. CAS 78191-00-1 (N-Methoxy-N-methylacetamide).
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide.
  • Movassaghi, M., & Schmidt, M. A. (2007). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters.
  • Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry.
  • Semantic Scholar. (1982).
  • PrepChem.com. Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide.
  • Chemistry Europe. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Chemistry – A European Journal.
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • MDPI. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt.
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl)
  • Yao, H., et al. (2020).
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules.

Sources

Validation

A Comparative Guide to the Synthesis and Characterization of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. N-methoxy-N-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates prized for their ability to react with organometallic reagents to form ketones without the common problem of over-addition. This guide provides a comprehensive comparison of synthetic routes and detailed characterization data for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide and its crucial precursor, 3-(pyrrolidin-1-yl)propanoic acid.

Introduction: The Significance of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The pyrrolidine moiety is a common feature in many biologically active compounds, and the Weinreb amide functionality allows for the controlled introduction of a variety of substituents. The reliable synthesis and thorough characterization of this intermediate and its precursors are therefore of significant interest to researchers in the field.

Synthesis of the Precursor: 3-(pyrrolidin-1-yl)propanoic acid

The journey to our target Weinreb amide begins with the synthesis of the carboxylic acid precursor, 3-(pyrrolidin-1-yl)propanoic acid. A common and efficient method for its preparation is the Michael addition of pyrrolidine to an acrylic acid derivative.

Synthetic Workflow: 3-(pyrrolidin-1-yl)propanoic acid

pyrrolidine Pyrrolidine intermediate Michael Adduct (Zwitterionic Intermediate) pyrrolidine->intermediate Nucleophilic Attack acrylic_acid Acrylic Acid acrylic_acid->intermediate product 3-(pyrrolidin-1-yl)propanoic acid intermediate->product Proton Transfer

Caption: Synthesis of 3-(pyrrolidin-1-yl)propanoic acid via Michael addition.

Experimental Protocol: Synthesis of 3-(pyrrolidin-1-yl)propanoic acid

This protocol outlines a standard procedure for the synthesis of 3-(pyrrolidin-1-yl)propanoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Pyrrolidine: Cool the solution in an ice bath to 0-5 °C. Slowly add pyrrolidine (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 3-(pyrrolidin-1-yl)propanoic acid as a solid.

Characterization Data: 3-(pyrrolidin-1-yl)propanoic acid

While experimentally determined spectra for this specific compound are not widely available in the public domain, the following data is predicted based on its structure and data from analogous compounds.

Technique Predicted Data
¹H NMR (400 MHz, D₂O)δ 3.5-3.7 (m, 4H, N-CH₂), 3.2-3.4 (t, 2H, N-CH₂-CH₂), 2.8-3.0 (t, 2H, CH₂-COOH), 2.0-2.2 (m, 4H, CH₂-CH₂)
¹³C NMR (100 MHz, D₂O)δ 175-178 (C=O), 54-56 (N-CH₂), 48-50 (N-CH₂-CH₂), 31-33 (CH₂-COOH), 23-25 (CH₂-CH₂)
Mass Spec (ESI+) m/z: 144.10 [M+H]⁺
FTIR (cm⁻¹)3400-2400 (br, O-H and N-H stretch), 2970-2800 (C-H stretch), 1710-1680 (C=O stretch), 1400-1300 (O-H bend)

Synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide (Weinreb Amide)

The conversion of 3-(pyrrolidin-1-yl)propanoic acid to its corresponding Weinreb amide is a critical step. This transformation is typically achieved using a variety of peptide coupling reagents. Here, we compare two common methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), and an alternative using a phosphonium-based reagent.

Synthetic Workflow: Weinreb Amide Formation

cluster_method1 EDC/HOBt Method cluster_method2 Alternative Coupling Agents (e.g., Phosphonium-based) carboxylic_acid1 3-(pyrrolidin-1-yl)propanoic acid activated_ester Activated Ester Intermediate carboxylic_acid1->activated_ester Activation edc_hobt EDC, HOBt edc_hobt->activated_ester product1 N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide activated_ester->product1 Amide Formation amine N,O-Dimethylhydroxylamine Hydrochloride amine->product1 carboxylic_acid2 3-(pyrrolidin-1-yl)propanoic acid activated_intermediate Activated Intermediate carboxylic_acid2->activated_intermediate Activation alt_reagent e.g., BOP, PyBOP alt_reagent->activated_intermediate product2 N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide activated_intermediate->product2 Amide Formation amine2 N,O-Dimethylhydroxylamine Hydrochloride amine2->product2

Caption: Comparison of synthetic routes to the target Weinreb amide.

Comparative Analysis of Coupling Methods
Method Advantages Disadvantages Causality Behind Experimental Choices
EDC/HOBt - Readily available and relatively inexpensive reagents.[1][2]- Water-soluble byproducts are easily removed during aqueous workup.[1]- Generally provides good yields.- Can sometimes lead to side reactions, such as the formation of N-acylurea.- HOBt is potentially explosive and requires careful handling.EDC is a "zero-boron" coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and racemization by forming an active ester, which is less reactive but more selective towards the desired amine coupling.[2]
Phosphonium-based (e.g., BOP, PyBOP) - High reactivity, often leading to faster reaction times and higher yields, especially with sterically hindered substrates.[3]- Lower incidence of side reactions compared to carbodiimides.- More expensive than EDC/HOBt.- Byproducts can sometimes be more difficult to remove.These reagents generate a highly reactive phosphonium-activated ester. The choice of a phosphonium-based reagent is often dictated by the need for higher reactivity, especially when dealing with less reactive amines or sterically demanding carboxylic acids, to drive the reaction to completion efficiently.
Experimental Protocol: EDC/HOBt Coupling Method

This protocol provides a reliable method for the synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide using EDC and HOBt.

  • Reaction Setup: To a solution of 3-(pyrrolidin-1-yl)propanoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add HOBt (1.2 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure Weinreb amide.

Characterization Data: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 3.70 (s, 3H, O-CH₃), 3.20 (s, 3H, N-CH₃), 2.75-2.90 (m, 2H, N-CH₂-CH₂), 2.60-2.75 (m, 6H, pyrrolidine N-CH₂ and CH₂-C=O), 1.75-1.90 (m, 4H, pyrrolidine CH₂-CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 173-175 (C=O), 61-62 (O-CH₃), 53-55 (pyrrolidine N-CH₂), 49-51 (N-CH₂-CH₂), 32-34 (N-CH₃), 28-30 (CH₂-C=O), 23-24 (pyrrolidine CH₂-CH₂)
Mass Spec (ESI+) m/z: 187.14 [M+H]⁺
FTIR (cm⁻¹)2970-2800 (C-H stretch), 1660-1640 (C=O stretch, Weinreb amide), 1460-1440 (C-H bend), 1180-1160 (C-N stretch)

Conclusion

The synthesis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide can be reliably achieved through a two-step process starting from pyrrolidine and an acrylic acid derivative. The choice of coupling reagent for the final Weinreb amide formation offers a trade-off between cost and reactivity. For most standard applications, the EDC/HOBt method provides a cost-effective and efficient route with straightforward purification. In cases where higher reactivity is required, phosphonium-based reagents present a powerful alternative. The provided characterization data, while predicted, offers a valuable reference for researchers working with these intermediates, enabling confident identification and quality control in their synthetic endeavors.

References

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • MySkinRecipes. 3-(Pyrrolidin-1-YL)Propanoic Acid. [Link]

  • Semantic Scholar. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • ElectronicsAndBooks. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubChem. 3-Pyrrolidin-2-yl-propionic acid. [Link]

  • PrepChem. Synthesis of A. 3-(3-Pyridinyl)propanoic acid. [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Matrix Fine Chemicals. 3-(1H-PYRROL-1-YL)PROPANOIC ACID. [Link]

  • MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Google Patents.
  • Royal Society of Chemistry. and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Pharmaffiliates. (Z)-3-(6-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridin-2-yl)propanoic Acid. [Link]

  • Royal Society of Chemistry. 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • NIST WebBook. Propanamide, N-(4-methoxyphenyl)-2-methyl-. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

  • National Center for Biotechnology Information. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. [Link]

  • bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. [Link]

  • arXiv. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. [Link]

  • MIT Open Access Articles. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • arXiv.org. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and .... [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.. [Link]

  • ChemRxiv. Aligning Mass Spectrometry with Molecular Representations for Guiding de novo Structure Prediction. [Link]

  • PubChem. N-Methoxy-N-methylpropionamide. [Link]

  • KJ Chemicals Corporation. M-100(3-methoxy-N,N-dimethylpropanamide). [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

  • Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • NMRDB. Simulate and predict NMR spectra. [Link]

  • ChemBK. propanamide, N-methoxy-N-methyl-. [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

This guide provides a comprehensive comparison of elemental analysis standards applicable to the characterization and quality control of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards applicable to the characterization and quality control of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational techniques for both structural verification and impurity control, grounded in established pharmacopeial and international standards. We will explore the causality behind experimental choices, present detailed protocols, and compare analytical methodologies to ensure a thorough understanding of the subject.

Introduction: The Dual Imperative of Elemental Analysis

N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a substituted amide, represents a class of molecules often synthesized as intermediates or novel chemical entities in drug discovery and development. For any such compound, elemental analysis serves two critical, distinct purposes:

  • Structural Confirmation and Purity Assessment: This involves determining the mass percentage of the core elements (Carbon, Hydrogen, Nitrogen, Oxygen) that constitute the molecule. This fundamental analysis, often referred to as CHN or CHNS/O analysis, verifies the empirical formula and provides a primary measure of the compound's purity against its theoretical composition.

  • Safety and Quality Control: This focuses on quantifying trace levels of elemental impurities that may have been introduced during synthesis or from environmental sources.[1][2][3] These impurities, particularly heavy metals, pose significant toxicological risks and are strictly regulated by global health authorities.[4]

This guide is therefore structured into two main parts, addressing each of these critical analytical objectives with a focus on the governing standards and best practices.

Part 1: Verification of Molecular Identity and Purity via Organic Elemental Analysis (OEA)

Organic Elemental Analysis (OEA) is a cornerstone technique for the characterization of any newly synthesized or purified organic compound.[5][6] It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur (and oxygen, by difference or direct measurement), which is then compared against the theoretical values calculated from the compound's molecular formula. For N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, this analysis is the first line of defense to confirm its elemental integrity.

Theoretical Composition

The molecular formula for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is C₉H₁₈N₂O₂ . The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 186.26 g/mol

  • % Carbon (C): 58.04%

  • % Hydrogen (H): 9.74%

  • % Nitrogen (N): 15.04%

  • % Oxygen (O): 17.18%

A typical acceptance criterion for purity based on OEA is that the experimentally determined values must be within ±0.4% of the theoretical values.

Guiding Principle: High-Temperature Combustion (Dumas Method)

The most prevalent method for OEA is automated high-temperature combustion, a modern refinement of the Dumas method.[6] The choice of this technique is rooted in its ability to achieve complete and rapid conversion of the organic matrix into simple, detectable gases.

Causality of the Method: The sample is combusted in a high-temperature furnace (~900-1000°C) within a pure oxygen environment. This ensures that all carbon is converted to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to various nitrogen oxides (NOₓ), which are subsequently reduced to elemental nitrogen gas (N₂). These gases are then passed through specific detectors for quantification.[7]

Experimental Workflow: CHN Analysis

The following diagram illustrates the typical workflow for a modern CHN elemental analyzer.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg in tin capsule) Autosampler 2. Load into Autosampler Sample->Autosampler Combustion 3. Combustion Furnace (O₂, ~1000°C) Autosampler->Combustion Reduction 4. Reduction Tube (Copper, NOₓ → N₂) Combustion->Reduction Separation 5. GC Column Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 6. Thermal Conductivity Detector (TCD) Separation->Detection Integration 7. Signal Integration Detection->Integration Calculation 8. Calculation of %C, %H, %N Integration->Calculation Report 9. Final Report vs. Theory Calculation->Report

Caption: Workflow for CHN analysis via high-temperature combustion.

Detailed Experimental Protocol: CHN Analysis
  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This establishes a response factor for the thermal conductivity detector (TCD) for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide into a clean tin capsule using a microbalance.

    • Crimp the capsule to ensure no sample is lost and load it into the instrument's autosampler.

  • Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂, and excess O₂) are swept by a helium carrier gas through a reduction tube containing elemental copper to convert nitrogen oxides to N₂.

    • The gas mixture is passed through a chromatographic column to separate N₂, CO₂, and H₂O.

    • The separated gases are detected by the TCD, which measures changes in thermal conductivity relative to the helium carrier gas.

  • Data Processing:

    • The instrument software integrates the peaks corresponding to each gas and calculates the mass percentages of C, H, and N based on the sample weight and the calibration factor.

Data Comparison and Interpretation

The experimental results are then compared to the theoretical values.

ElementTheoretical Value (%)Experimental Value (%)Acceptance (±0.4%)
Carbon58.0458.21Yes
Hydrogen9.749.68Yes
Nitrogen15.0414.95Yes

Hypothetical data for illustration purposes.

Part 2: Control of Contaminants via Elemental Impurity Analysis

While OEA confirms the molecule's identity, ensuring patient safety requires strict control of elemental impurities. The modern framework for this is a risk-based approach, as outlined by the International Council for Harmonisation (ICH) guideline Q3D and adopted by major pharmacopeias like the USP (<232>, <233>) and Ph. Eur. (2.4.20, 5.20).[8][9][10][11]

Regulatory Framework: The ICH Q3D Risk-Based Approach

The core principle of ICH Q3D is not to test for every possible element, but to use scientific risk management to determine which elements are likely to be present and to control them below established Permitted Daily Exposure (PDE) limits.[12][13]

Causality of the Approach: This approach focuses resources on genuine risks. Potential sources of contamination include intentionally added catalysts (e.g., Pd, Pt, Ni), raw materials, manufacturing equipment, and container closure systems.[9][14] A risk assessment is mandatory to identify and control these potential impurities.

ICH_Q3D_Risk_Assessment cluster_outcomes Control Strategy Identify 1. Identify Potential elemental impurities (Catalysts, raw materials, equipment) Analyze 2. Analyze Evaluate probability of presence in the final drug substance Identify->Analyze Evaluate 3. Evaluate Compare observed/predicted levels against PDE-based control threshold Analyze->Evaluate Control_Node 4. Control Evaluate->Control_Node Routine Routine Testing Required Control_Node->Routine If level > threshold InProcess Implement Upstream or In-Process Controls Control_Node->InProcess If source is known and controllable NoAction No Action Needed (Level < Control Threshold) Control_Node->NoAction If level < threshold

Caption: The ICH Q3D risk assessment and control workflow.

Comparison of Analytical Techniques: ICP-OES vs. ICP-MS

USP <233> recommends two primary techniques for quantifying elemental impurities: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][15] The choice between them is driven by the required detection limits, which are derived from the PDE of the target elements.

FeatureICP-OES (Optical Emission)ICP-MS (Mass Spectrometry)
Principle Measures photons emitted from excited atoms in plasma.Measures the mass-to-charge ratio of ions from plasma.
Sensitivity Parts per billion (ppb)Parts per trillion (ppt)
Pros More tolerant of high matrix (salt) content. Lower instrument cost. Simpler operation.Extremely high sensitivity, suitable for all ICH Q3D elements. Can resolve isotopic interferences.
Cons Insufficiently sensitive for some key elements (e.g., As, Cd, Hg, Pb) at their PDE limits. Spectral interferences can be complex.More susceptible to matrix effects. Higher instrument and maintenance costs. Requires highly skilled operators.
Best Fit Analysis of less toxic Class 3 elements or when higher concentrations are expected.The gold standard for comprehensive ICH Q3D compliance, especially for highly toxic Class 1 and 2 elements.[16][17]

For a new chemical entity like N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, ICP-MS is the superior and recommended choice as it can comfortably quantify all potential elemental impurities at the stringent levels required by ICH Q3D.

Detailed Experimental Protocol: ICP-MS Analysis

This protocol outlines a validated method for determining elemental impurities in N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide. Method validation must be performed according to USP <233> or ICH Q2(R1) guidelines.[15][18]

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Rationale: The organic matrix must be destroyed to prevent interference in the plasma and to fully solubilize all elements. Closed-vessel microwave digestion is chosen for its speed, efficiency, and ability to prevent the loss of volatile elements like mercury.[16]

    • Accurately weigh approximately 0.25 g of the sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, carefully open the vessel and dilute the clear digestate to a final volume of 50 mL with deionized water. This results in a 50-fold dilution.

  • Instrument Calibration and Setup:

    • Prepare a series of multi-element calibration standards using certified reference materials.[19] The concentration range should bracket the expected impurity levels, typically from 0.1 ppb to 10 ppb.

    • The diluent for the standards should be a "matrix match" to the sample—in this case, a 10% HNO₃ / 2% HCl solution.

    • Use an internal standard solution (e.g., containing Ge, Rh, Re, Bi) introduced online to correct for matrix effects and instrument drift.

  • Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • The instrument ionizes the sample in argon plasma (~6000-8000°C).

    • The ions are separated by the mass spectrometer (typically a quadrupole) and counted by the detector.

    • A collision/reaction cell (CRC) with helium or other gases may be used to remove polyatomic interferences (e.g., removing ⁴⁰Ar³⁵Cl⁺ which interferes with ⁷⁵As⁺).

  • Data Processing and Reporting:

    • The instrument software calculates the concentration of each element in the solution in ppb (µg/L).

    • Convert the solution concentration to the concentration in the original solid sample (in ppm or µg/g) using the following formula:

    Concentration (µg/g) = [Measured Conc. (µg/L) × Final Volume (L)] / [Initial Sample Weight (g)]

    • Compare the final concentration against the control limits established during the risk assessment.

Conclusion

The elemental analysis of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide is a multi-faceted process essential for its development as a safe and effective chemical entity. It requires two distinct analytical approaches governed by different standards:

  • Organic Elemental Analysis (OEA) confirms the fundamental molecular formula and purity, with combustion analysis being the definitive method. The key standard is adherence to theoretical elemental percentages within a narrow margin of error (typically ±0.4%).

  • Elemental Impurity Analysis ensures safety by controlling trace contaminants. This is governed by the risk-based framework of ICH Q3D, USP <232>, and Ph. Eur. 5.20. For this purpose, ICP-MS offers the necessary sensitivity and is the superior analytical choice, requiring rigorous method validation as outlined in USP <233>.

By integrating both analytical strategies into the development and quality control lifecycle, researchers and manufacturers can ensure the identity, purity, and safety of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, meeting the stringent requirements of the global pharmaceutical industry.

References

  • USP General Chapter <232> Elemental Impurities—Limits. (URL: [Link])

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. (URL: [Link])

  • International Council for Harmonisation. ICH Q3D(R1) Guideline for Elemental Impurities. (URL: [Link])

  • Analytik Jena. USP <232> Elemental Impurities—Limits. (URL: [Link])

  • Labcorp. Elemental impurities per USP and ICH q3d guidelines. (URL: [Link])

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (URL: [Link])

  • International Council for Harmonisation. ICH Q3D(R2) Guideline for Elemental Impurities. (URL: [Link])

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (URL: [Link])

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. (URL: [Link])

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (URL: [Link])

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (URL: [Link])

  • ECA Academy. Ph. Eur. 2.4.20. Determination of elemental impurities. (URL: [Link])

  • PQRI. European Pharmacopoeia Activities on Elemental Impurities. (URL: [Link])

  • Nanalysis. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (URL: [Link])

  • IFF. Validation Of Analytical Methods For Pharmaceutical Analysis. (URL: [Link])

  • Scribd. 2.4.20. Determination of Elemental Impurities. (URL: [Link])

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (URL: [Link])

  • International Journal of Pharmaceutical and Life Sciences. REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES. (URL: [Link])

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. (URL: [Link])

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities. (URL: [Link])

  • Elementar. Elemental analysis: operation & applications. (URL: [Link])

  • U.S. Pharmacopeia. <233> Elemental Impurities—Procedures. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Foundational Principle: Hazard Assessment and Characterization Due to the absence of a specific Safety Data Sheet (SDS) for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a prudent approach to its disposal begins wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Hazard Assessment and Characterization

Due to the absence of a specific Safety Data Sheet (SDS) for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide, a prudent approach to its disposal begins with a thorough hazard assessment based on its constituent functional groups: the N-methoxy-N-methylamide (Weinreb amide) moiety and the pyrrolidine ring.

  • Pyrrolidine Moiety : Pyrrolidine and its derivatives are recognized as potentially flammable, corrosive, and harmful if ingested or inhaled.[1][2] The base pyrrolidine is classified as a flammable liquid that can cause severe skin burns and eye damage.[2][3]

  • N-methoxy-N-methylamide (Weinreb Amide) Moiety : This functional group is a widely used acylating agent.[4] While generally stable, N-methoxy-N-methylamides can react with strongly basic reagents.[4] Related N-methoxy-N-methyl amides are classified as flammable liquids that can cause skin and eye irritation.[5]

Based on this analysis, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide must be handled as hazardous chemical waste . It should be presumed to be flammable, potentially corrosive, and harmful.

Hazard Category Inferred Classification Rationale & Precautionary Notes
Flammability Flammable Liquid (Assumed)The pyrrolidine and N-methoxy-N-methylamide structures both contribute to flammability.[2][5] Keep away from all sources of ignition.[6][7]
Corrosivity Potentially CorrosiveThe pyrrolidine ring suggests potential for causing severe skin burns and eye damage.[1][2]
Toxicity HarmfulAssumed to be harmful if swallowed or inhaled, based on pyrrolidine data.[1][2]
Reactivity Reactive with Strong Acids & OxidizersAmides can react with strong acids and oxidizing agents.[1] Avoid mixing with incompatible waste streams.
Mandatory Personal Protective Equipment (PPE)

A non-negotiable prerequisite for handling this chemical waste is the use of appropriate PPE to prevent exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2]

  • Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Body Protection : A flame-resistant laboratory coat must be worn.[2] For large quantities or spills, a full chemical-resistant suit may be necessary.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the collection, storage, and disposal of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide waste. This process is designed to ensure safety and compliance with federal, state, and local regulations.[8][9]

DisposalWorkflow cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Decontamination & Finalization cluster_3 Step 4: Storage & Disposal A Identify Waste: Liquid vs. Solid Contaminated Materials B Select Appropriate Waste Container: - HDPE or Glass - Leak-proof with secure lid A->B C Pre-label Container: 'Hazardous Waste' & Chemical Name B->C D Work in a Fume Hood Wear full PPE C->D E Carefully transfer waste into the labeled container D->E F Segregate Incompatibles: DO NOT MIX with acids, bases, or oxidizing agents E->F G Triple-rinse empty containers with a suitable solvent (e.g., acetone) F->G H Collect rinsate as hazardous waste G->H I Securely seal the waste container H->I J Store container in a designated Satellite Accumulation Area (SAA) I->J K Ensure secondary containment and segregation from incompatibles J->K L Contact Institutional EHS for pickup and final disposal K->L

Caption: Disposal workflow for N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide.

Detailed Procedural Steps:

  • Waste Segregation and Container Selection :

    • Action : Designate separate, clearly marked containers for liquid waste and solid contaminated waste (e.g., gloves, weighing paper, pipette tips).[1]

    • Causality : Proper segregation is the cornerstone of safe chemical waste management, preventing unintended reactions.[1]

    • Container : Use high-density polyethylene (HDPE) or glass containers that are chemically compatible and have a tightly sealing lid.[1] This prevents leakage and environmental contamination.

  • Labeling :

    • Action : Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name "N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide," and the approximate concentration.[1]

    • Causality : Accurate labeling is a regulatory requirement and ensures that all handlers are aware of the container's contents and associated dangers.

  • Waste Accumulation :

    • Action : Carefully transfer the chemical waste into the designated container. Under no circumstances should this chemical be disposed of down the drain .[10][11]

    • Causality : Drain disposal can lead to the contamination of waterways and may damage plumbing systems. Many organic compounds are harmful to aquatic life.[2]

    • Action : Do not mix this waste stream with incompatible materials, particularly strong acids or oxidizing agents.[1]

    • Causality : Mixing with incompatibles can cause exothermic reactions, pressure buildup, or the release of toxic gases.

  • Decontamination of Empty Containers :

    • Action : Any "empty" container that held the pure substance must be decontaminated before disposal. Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol).[1]

    • Action : Collect all three rinsates and add them to the liquid hazardous waste container.[1]

    • Causality : This procedure ensures that residual chemical is managed as hazardous waste and the container can be safely disposed of or recycled according to institutional guidelines.

  • Storage and Final Disposal :

    • Action : Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area must be away from ignition sources and incompatible materials.[1][6]

    • Action : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][10]

    • Causality : Final disposal must be handled by trained professionals at a certified facility to ensure environmental regulations are met. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and other regulations.[8][9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Alert : Immediately evacuate the affected area and notify your supervisor and the institutional EHS office.[1]

  • Ventilate : Ensure the area is well-ventilated, preferably by containing the spill within a fume hood if possible.[2]

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).[3]

  • Clean-Up : All materials used for spill clean-up must be collected and disposed of as hazardous waste in a sealed, properly labeled container.[1]

Logical Framework for Disposal Decisions

The decision-making process for handling waste containing N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide should be systematic. The following diagram outlines the critical evaluation points.

DecisionTree A Is the material pure N-methoxy-N-methyl-3- (pyrrolidin-1-yl)propanamide or a solution? B Is the material solid waste (e.g., gloves, paper) contaminated with the chemical? A->B Solid C Is the container 'empty' but not yet decontaminated? A->C Empty Container D YES: Collect in a labeled liquid hazardous waste container (HDPE/Glass). Do not mix with incompatibles. A->D Liquid E YES: Collect in a labeled solid hazardous waste container. B->E Yes F YES: Triple-rinse with a suitable solvent. C->F Yes G Add rinsate to the liquid hazardous waste container. F->G H Dispose of decontaminated container per institutional policy. G->H

Caption: Decision tree for waste stream management.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide waste with the highest degree of safety, integrity, and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory.

References

  • Benchchem. Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXi-OoXMb_Hjc52dc60BH7_qhalNJqRGpXaQehoGHefP60MMaC_GTOP1rh55gQY2pRFc3xLqZZsBRc5nPCC-fwSIbSx2LZmXMotl7aXFk4vsOJZWh2kBO5E48n0CopF7OCHKp8J1Y4D7Uo0dIDk5MLZ-zj_QfvNHpHbUQJaoXOWBTw1C61LKox5kQiF2KSV0u-pjYk3wcNMcTo17rAFkVHMuUaXjWE84Boya7l7BVAd5oyAITa6eG6VDMO1F8=]
  • Benchchem. Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAfsoqk9f64ylOIBlyrw1vm76nk5j_WwliChm0kYSTOeTmbcAm7DL4SmBdmw7q4XNnl3GD1mDM6ypNVbs6XKMyyf-yvMsRgCUi1PqQ_Ol9e9ghLP1YqNVxYRu1k_EFIrrjzWXgxJ3ysNyMivfCASOFXp_PqCxqzTDSwYO_aNcJuTqeSXDYUaKVbQqcR8JCB-0jEjeo838fvqtv4IdS9T3GHjWK75MZduoy]
  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNjwvyhHm1Vwl_HtzsiTfOwQQGC7EGbkXIpsNuD7yTS3EJODxzFxbAppcdfugiTnlrA4pAafdvjGs6MipZEr-td1l4eYy5911qi2Tjkj9Sva1i_ha5cftHh9WOc72-oPfo8gni8CUkw6bdGKZDaUpIIeYQz7cSk_K5tSihpO_s3iZx6nGApRDw_BHwkoOpttlhI01I86z3CrP3MA=]
  • National Institutes of Health (NIH), PubChem. N-Methoxy-N-methylpropionamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01FbI-zxtzTILrAEiNW7GwmOB2zRS_1DC8w_wMLwtnih2Lni4urombic_lhHljDkrseoDfqrCHoEdVEEaIA_D_SynDSxxq-_sGFZPZvBZi7ffWXbVq8FrRDOmZr8vTy7XXNmtqmRwq9lRaIuEaqfDfogFCXYOsZiYvq84_4g7u4m37A==]
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3AWgh0YNeBgd1n3I2BL-hPfrRe-SXYNHJbAjqttCI1HNGm5BA8wvDZovhVxsCtR1QSkaRi-8FzZL9L5zHoVOT0Ex0W0rMyl3fPHTxXJReV0-YgfZbJZXfepZcH7DSHio9VN-aJZ6-JPvzRxCvXBN7VuhqU6O4RWEU3VDZKmEcrxnjMgCwB6x9Knqp0V7eAvFpmNc=]
  • ACS Publications. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcFte92-sXah3GSVn4wM2fHqiTkrERh-TG4XLz9mYVr0z3MtgumAlMVPAvaxwmLyXDftAaOJDltRp6LpxkA301A-aDuq781mLB3lJNFrOh68jI4yPKY62x92LNwXW-_gOZvXgy3-MZnQ8YF2NgIVUdLOzgI-2qcBkEbcRsTGXJ-Zx8SWShsP8bkWjSQFu62CRN1e30x2uBEo2jTRVLnhBo58q1qS6ame_tawYKJf-pPmc_eLSo46TNt0GWxAUP6o0=]
  • Recochem Inc. Safety Data Sheet - Methoxy Propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwQvzr7Gg1XgEH2auKa3CWd3mhd7F7aSv79P1N3idMxjCqBmzLfOuEyujDBQV1IU84vg62E13Yovtm1O1CxkmfasYL7clyOxH8u8bEMV5y2rPEg3C4KH_ef0JrXc84vUAHRePyiAQNqG2NtDSgb3ktsn3-YoGXEz1uTIFx55FmstKYhOYCrw==]
  • Apollo Scientific. Pyrrolidine - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvuRSrVcG47IY7muHZJOejO78bB2ur2cqXwll4VoQFnbeRwgNDRfcsISmA-YzMTRG-HiZkQTtylC643EAt3P0JwSur814VnFPSnacPomzH9RNiZr7oyr9K4h1VpUgkhm-49gKrJ7oa-69uOLtncRTAY3AZ55rQMWyjVsUX]
  • ChemBK. propanamide, N-methoxy-N-methyl-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk4KRQwB7bcwXF_w4uN7ER2nPJhiDiArmiBhqIWXgyl0Ormz0OkAkpIe6CtrB9m6iaA3PQN2EhC3Mn4unTfhXqCHLdNpJHLHN9mABJOcDmxb6E7q3vn6eTx24mAmvuq_T4OCZLjp4cOGzo6rt0HUk61B2-DuNxHHKdF4nW]
  • Fisher Scientific. 1-Methylpyrrolidine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdTWz202_2EqxYWLWF8tMBoZzhvwSJYX6mg_8gP9vc6ncpqUX5HO8BXUSZSZgEycmcdqK96ygscy9NliriZrpoFpcH69Z0n-K1At3NA8pj9VFnGLbXU3VNl6gsf1p6jnur95mAau7yhFL5FY6QhbahE6Y5PL6zjw2-gZU4kLgpaD4DhbDbLLBaokeD5ad1fyG2]
  • Syracuse University, Environmental Health & Safety Services. Section 1: Hazardous Waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH16yYPEs-MRiD2oLgQa69D7aat-zy5yqOqVCS06RusgLRnMJNn_ncd6wW295kDN2WDkMZtr-g64VsXTb0yLMorQxigPdpo4X1fbQTzgY-C1LuWvIL1A924mFoOkxvHVZlDwutystGhrFuQx_wUFSgV2o3fAZy2PWbNzoQm4EmAwtPfTKLsBfxjcgBkvjikCRlQgtQ3_JDo0m9nK7VpP6Hkr6g=]
  • Sigma-Aldrich. N-Methoxy-N-methylpropionamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM13qIwfhE7W5w87GrLCICIYbdjv8ucoImqDlNgo5KRtGwhHd2MxlXqVeR6sf-D-I5WBYQlWx3lsqck8wUT6Tkol3UeaaCfK856bRePo4esFYlv_vk16zRyTrGu2rvWKTEYn3BDmL7vWGaitQ5nqnQMUuv2jkIDoFMs5rEJJ-yb0EWGJwbAzWU808ODP4=]
  • JMN Specialties, Inc. Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZc91Q3bsBCpqsJV0Ruao_fkkFYDwlfzjWsTLcuNFZ42orhHBtJa0mOakk1-bB1GAug9khEj7BlHGqtVOs99NmhQuaoeg8JfVtReapk7nilQLK40FyGe3N5zi7Vqiktx_dRFbIBUcneuD5SAL7AKk1CSQHcLcaMW1a]
  • ElectronicsAndBooks. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaNJFpW_zLBG3Hu4SEekSGLn5jMs6QNr_RmBMp5uBwRAYMui7HV2bIjdnAqiiWHU5GDRMRh6-Q1r5Jei3UKsPW7jhmeuCxl1AUM3voXuGaz-QJDiIF-qsBKySPUWPJp1UdIEeZxz1KPiU9ujPR_bg--IkS8LRCkcS201JB8DEw_d2nhIEjM7ckWyRBUuaHK6ynEwpYliV6P3v12R1k91CfYtMS5WiHBacRpc-161K_IlKi9XpNHWG2IZdbkFREdWZQRSNZWQN3MzVT]
  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN61CRR7-A0bk7xerQryhUUyT-bNjekhtJPJTZegXmZgfbONIi9zXYvLzfCg3Wfil0w_5PessYJVapv_W7WM9ajugeUoaaQFrGNPHENwLt9xDFuwV-wdBxqPt2Ze4mSfKKtsbTJpfVoM2Ir_tI4mfnwbZ5ucvgbg==]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide

Part 1: Executive Safety Summary & Hazard Architecture As researchers, we often treat Weinreb amides as benign intermediates. However, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide presents a dual-hazard profile that...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Architecture

As researchers, we often treat Weinreb amides as benign intermediates. However, N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide presents a dual-hazard profile that demands specific vigilance. It combines the electrophilic stability of the Weinreb functionality with the nucleophilic, basic, and potentially toxic nature of the pyrrolidine ring.

The Core Hazard: Unlike simple amides, the 3-(pyrrolidin-1-yl) moiety acts as a tertiary amine. While the Weinreb amide nitrogen is non-basic, the pyrrolidine nitrogen retains significant basicity (


 for the conjugate acid). Consequently, this compound must be handled not just as an irritant, but as a potential corrosive and sensitizer .
Physicochemical Hazard Profile
PropertyCharacteristicSafety Implication
Physical State Viscous Oil / Low-melting SolidHigh surface adhesion; difficult to rinse off skin.
Basicity Moderate to High (Tertiary Amine)Tissue damage upon prolonged contact; incompatible with strong acids.
Reactivity Electrophilic (Carbonyl)Reacts violently with strong nucleophiles (Grignard, Organolithium).
Toxicity Unknown (Treat as Pyrrolidine deriv.)Potential reproductive toxin (analogs are Repr. 2); Skin/Eye Irritant Cat 1/2.
Part 2: Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat" is insufficient. The oily nature of this amide allows it to permeate standard fabrics, and the amine functionality attacks natural rubber.

PPE Selection Table
ComponentMaterial SpecificationRationale & Causality
Hand Protection (Primary) Nitrile (0.11 mm minimum) Permeation Resistance: Nitrile offers superior resistance to amines compared to latex. Latex degrades rapidly upon contact with organic bases.
Hand Protection (Immersion) Laminate (Silver Shield) or Thick Neoprene Breakthrough Time: For synthesis involving organolithiums or bulk transfer, thin nitrile provides <5 mins protection. Laminate offers >480 mins.
Eye Protection Chemical Splash Goggles (Indirect Vent) Vapor/Splash Defense: Safety glasses fail against aerosols. The basicity of the pyrrolidine ring poses a risk of corneal opacity if splashed.
Respiratory Fume Hood (Face Velocity >100 fpm) Aerosol Control: Amine vapors are respiratory sensitizers. If hood work is impossible, use a half-mask with OV/P100 cartridges .
Body Defense Poly-coated Lab Coat / Apron Absorption Block: Standard cotton absorbs oils, keeping the irritant against the skin. A non-woven, poly-coated apron prevents "wicking."
Part 3: Operational Protocols & Engineering Controls
A. Synthesis & Handling Workflow

This compound is typically used to synthesize ketones. The danger peaks during the addition of nucleophiles (e.g., MeLi, PhMgBr) and the acidic quench .

Critical Control Point: The "Tetrahedral Intermediate" formed during reaction is stable at low temperatures but can decompose violently if warmed before quenching.

HandlingWorkflow Storage Storage (Inert Atmosphere, <4°C) Weighing Weighing/Transfer (Fume Hood Only) Storage->Weighing Double Nitrile Gloves Reaction Reaction (Nucleophilic Attack) Weighing->Reaction Inert Gas (Ar/N2) Reaction->Reaction Hazard: Pyrophoric Reagents Quench Quench (Exothermic Control) Reaction->Quench Cooling (-78°C to 0°C) Cleanup Decontamination (Acidic Wash) Quench->Cleanup pH Adjustment

Figure 1: Operational workflow emphasizing the critical transition from inert storage to exothermic reaction handling.

B. Step-by-Step Handling Procedure
  • Preparation:

    • Don double nitrile gloves. The outer pair is "sacrificial" and should be changed immediately upon splash.

    • Ensure the fume hood sash is at the lowest working position (18 inches max).

  • Transfer:

    • Viscosity Management: If the compound is viscous, do not heat with an open flame. Use a warm water bath (<40°C).

    • Syringe Technique: Use Luer-lock syringes. The pressure required to push viscous oils can pop slip-tip needles, aerosolizing the amine.

  • Reaction (The Weinreb Mechanism):

    • When adding organometallics (R-Li or R-MgX), the amine nitrogen may coordinate with the metal, altering reactivity.

    • Safety Stop: Maintain temperature below -20°C during addition to prevent runaway decomposition.

  • Spill Management (Self-Validating System):

    • Immediate Action: Cover spill with vermiculite or sand .

    • Neutralization:[1] Do NOT use bleach (hypochlorite). Bleach reacts with amines to form chloramines (toxic gas).

    • Correct Decon: Use a dilute acetic acid solution (5%) to protonate the amine, rendering it water-soluble and non-volatile, then wipe with soap and water.

Part 4: Waste Disposal & Environmental Logic

Disposal mistakes with amines are common. Segregation is vital to prevent "trash can fires" caused by incompatible chemical residues.

WasteLogic Start Waste Generation IsQuenched Is Reaction Quenched? Start->IsQuenched StreamC Stream C: Solid Hazardous (Debris/Gloves) Start->StreamC Solid Debris HasMetals Contains Heavy Metals? (e.g., Cu, Pd) IsQuenched->HasMetals Yes (Neutralized) StreamA Stream A: Basic Organic (High pH) IsQuenched->StreamA No (Active Amine) HasMetals->StreamA No (Organic Solvents) StreamB Stream B: Aqueous Metal Waste HasMetals->StreamB Yes

Figure 2: Waste segregation logic. Note: Never mix Stream A (Basic) with Acid Waste streams to prevent exotherms.

Disposal Protocol:

  • Labeling: Clearly tag waste as "Basic Organic Waste" and "Contains Cyclic Amines."

  • Container: Use HDPE (High-Density Polyethylene) containers. Avoid glass for long-term storage of caustic amines if pH > 12.

  • Rinsing: Triple rinse empty reagent bottles with a solvent (e.g., Acetone) before disposal. Add rinsate to Stream A.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344007, N-Methoxy-N-methylpropionamide (Weinreb Amide Core). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide
© Copyright 2026 BenchChem. All Rights Reserved.